4,5-Dihydroxypentane-2,3-dione
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkanes - Pentanes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,5-dihydroxypentane-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O4/c1-3(7)5(9)4(8)2-6/h4,6,8H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYTRITJAZOPLCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=O)C(CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801306744 | |
| Record name | 4,5-Dihydroxy-2,3-pentanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801306744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.11 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142937-55-1 | |
| Record name | 4,5-Dihydroxy-2,3-pentanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142937-55-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5-Dihydroxy-2,3-pentanedione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142937551 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,5-Dihydroxy-2,3-pentanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801306744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-DIHYDROXY-2,3-PENTANEDIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KZE5WQK34F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Unseen Architect: A Technical Guide to the Discovery and History of 4,5-Dihydroxypentane-2,3-dione (DPD)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
This guide delves into the scientific journey of DPD, from the initial observations of quorum sensing to the elucidation of its structure and function. It aims to provide a technical and historical resource for the scientific community, with a focus on the experimental underpinnings of our current knowledge.
Discovery and History: A Timeline
The story of DPD is inextricably linked to the broader narrative of quorum sensing research. The timeline below highlights the key milestones that led to the identification and characterization of DPD.
-
Late 1960s: J. Woodland Hastings and Kenneth Nealson, while studying the marine bacterium Vibrio fischeri, observed that the bacteria only produced light (bioluminescence) when they reached a high population density. They termed this phenomenon "autoinduction," laying the groundwork for the field of quorum sensing.[1]
-
1994: The term "quorum sensing" was coined by Steven Winans, providing a more descriptive and accurate name for the process of autoinduction, especially as evidence for cross-species communication emerged.[2]
Chemical and Physical Properties of DPD
DPD is a chiral α-dicarbonyl compound that is notoriously unstable in its pure form, readily undergoing cyclization and hydration.[7] The (S)-stereoisomer is the naturally occurring form.[7]
| Property | Value | Source |
| Molecular Formula | C₅H₈O₄ | [7] |
| Molar Mass | 132.115 g·mol⁻¹ | [7] |
| Appearance | Colorless | [7] |
| IUPAC Name | (4S)-4,5-dihydroxypentane-2,3-dione | PubChem |
| Canonical SMILES | CC(=O)C(=O)C(CO)O | [7] |
| CAS Number | 142937-55-1 | [7] |
Synthesis of 4,5-Dihydroxypentane-2,3-dione
The synthesis of DPD has been a key area of research to enable further studies into its biological function. Both chemical and enzymatic methods have been developed.
Chemical Synthesis
An efficient and practical synthesis for racemic DPD has been developed, avoiding the use of hazardous reagents and multiple purification steps. A versatile strategy for the synthesis of racemic DPD has been reported, which is short and robust.[8]
Experimental Protocol: A Versatile Racemic Synthesis of DPD [8]
This protocol is adapted from a published versatile synthesis of racemic DPD.
-
Synthesis of 1-((t-butyldimethylsilyloxy)methyl)prop-2-yn-1-ol: To a stirred solution of (t-butyldimethylsilyloxy)acetaldehyde in dry THF, add 1-propynylmagnesium bromide (0.5 M in THF) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 3 hours. Remove the solvent under reduced pressure, and work up the reaction with a cold saturated solution of NH₄Cl and extraction with Et₂O.
-
Oxidation to 1-((t-butyldimethylsilyloxy)methyl)-1-oxoprop-2-yne: Oxidize the resulting alcohol using a suitable oxidizing agent, such as Dess-Martin periodinane, in an appropriate solvent like CH₂Cl₂.
-
Hydration of the alkyne: Hydrate the alkyne using a mercury(II) sulfate catalyst in the presence of sulfuric acid and water to yield the dione.
-
Deprotection to form DPD: Remove the t-butyldimethylsilyl (TBDMS) protecting group using a fluoride source, such as tetrabutylammonium fluoride (TBAF), in THF to yield 4,5-dihydroxy-2,3-pentanedione.
Note: This is a generalized protocol. For specific reagent quantities and detailed reaction conditions, refer to the original publication.
Enzymatic Synthesis
DPD is naturally synthesized by the enzyme LuxS, which cleaves S-ribosylhomocysteine (SRH). In vitro enzymatic synthesis provides a route to the biologically relevant (S)-DPD.
Experimental Protocol: In Vitro Enzymatic Synthesis of DPD
-
Protein Expression and Purification: Overexpress and purify the LuxS enzyme from a suitable expression system (e.g., E. coli).
-
Substrate Preparation: Synthesize or obtain S-ribosylhomocysteine (SRH), the substrate for LuxS.
-
Enzymatic Reaction:
-
Prepare a reaction buffer (e.g., 10 mM Tris-HCl, pH 7.5).
-
Add purified LuxS enzyme to the buffer.
-
Initiate the reaction by adding SRH to the mixture.
-
Incubate the reaction at an optimal temperature for LuxS activity (e.g., 37 °C) for a sufficient time to allow for substrate conversion.
-
-
Reaction Quenching and DPD Isolation (Optional and Challenging): The reaction can be quenched by heat inactivation of the enzyme or by the addition of a denaturant. Due to the instability of DPD, it is typically used immediately in subsequent assays without purification.
Role in Bacterial Quorum Sensing: The AI-2 Pathway
Key Experimental Workflows
Conclusion and Future Directions
References
- 1. Chemical synthesis of (S)-4,5-dihydroxy-2,3-pentanedione, a bacterial signal molecule precursor, and validation of its activity in Salmonella typhimurium PMID: 15790567 | MCE [medchemexpress.cn]
- 2. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 3. researchgate.net [researchgate.net]
- 4. Chemical synthesis of (S)-4,5-dihydroxy-2,3-pentanedione, a bacterial signal molecule precursor, and validation of its activity in Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4,5-dihydroxy-2,3-pentanedione | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. 4,5-Dihydroxy-2,3-pentanedione - Wikipedia [en.wikipedia.org]
- 8. A Versatile Strategy for the Synthesis of 4,5-Dihydroxy-2,3-Pentanedione (DPD) and Related Compounds as Potential Modulators of Bacterial Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
What is 4,5-Dihydroxypentane-2,3-dione's role in nature?
An In-depth Technical Guide on the Role of 4,5-Dihydroxypentane-2,3-dione (DPD) in Nature
Topic: The Role of this compound in Nature Audience: Researchers, scientists, and drug development professionals.
Abstract
Biosynthesis of DPD and Formation of Autoinducer-2
DPD is synthesized via a single enzymatic step catalyzed by S-ribosylhomocysteinase (LuxS), an enzyme found in a wide array of both Gram-positive and Gram-negative bacteria.[5] The LuxS enzyme is a critical component of the Activated Methyl Cycle (AMC), a central metabolic pathway responsible for regenerating the primary methyl donor, S-adenosyl-L-methionine (SAM).
In the AMC, SAM donates its methyl group in various cellular methylation reactions, yielding S-adenosyl-L-homocysteine (SAH). SAH is then detoxified by the Pfs (SAH/MTA nucleosidase) enzyme, which cleaves it into adenine and S-ribosylhomocysteine (SRH). The LuxS enzyme catalyzes the final step, cleaving the thioether bond of SRH to produce L-homocysteine (which is recycled back to methionine) and the five-carbon compound (S)-4,5-dihydroxy-2,3-pentanedione (DPD).[5][6]
AI-2 Signaling Pathways
2.1. The LuxPQ System (e.g., Vibrio harveyi) In this two-component system, the furanosyl borate diester form of AI-2 binds to the periplasmic sensor protein LuxP. LuxP is in a complex with the sensor kinase LuxQ. AI-2 binding to LuxP inhibits the kinase activity of LuxQ, causing it to switch to a phosphatase. This dephosphorylates the downstream response regulator LuxU and subsequently LuxO. When dephosphorylated, LuxO is inactive, which allows for the expression of the luxCDABE operon, leading to bioluminescence.
2.2. The Lsr System (e.g., Escherichia coli) The Lsr system functions as an ATP-binding cassette (ABC) transporter that actively imports AI-2 into the cytoplasm.
Physiological Roles and Significance
Quantitative Data
| Parameter | Organism/System | Value/Range | Citation |
| Effective AI-2 Concentration | E. coli Biosensor | 400 nM - 100 µM | [6][9] |
| Biofilm Complementation | Oral streptococci | ~1 nM | [2] |
| Quantification Limit (HPLC-MS/MS) | Chemical Assay | 0.58 ng/mL (~4.4 nM) | [3] |
| Gene Expression Change (lsrR mutant) | E. coli | 119 genes induced (>2-fold) | [10][11] |
| Gene Expression Change (lsrK mutant) | E. coli | 117 genes induced (>2-fold) | [10][11] |
| AI-2 Concentration in Culture | L. rhamnosus GG | Reached ~1 µM after 16h | [12] |
Key Experimental Protocols
Methodology:
-
Preparation of Reporter Strain: Culture V. harveyi BB170 overnight at 30°C in Autoinducer Bioassay (AB) medium. Dilute the overnight culture 1:5000 into fresh, pre-warmed AB medium.
-
Preparation of Samples: Grow the bacterial strain of interest under desired conditions. At various time points, collect culture samples, centrifuge to pellet cells (e.g., 10,000 x g for 5 min), and filter-sterilize the supernatant (0.22 µm filter) to obtain cell-free conditioned medium.
-
Assay Setup: In a 96-well microtiter plate, combine 90 µL of the diluted V. harveyi BB170 reporter strain with 10 µL of the cell-free conditioned medium.
-
Controls:
-
Negative Control: 10 µL of sterile growth medium.
-
Incubation and Measurement: Incubate the plate at 30°C with shaking. Measure luminescence and optical density (OD600) every hour for 6-8 hours using a plate reader.
5.2. Protocol: Construction of a luxS Knockout Mutant
Methodology:
-
Construct Design: Amplify by PCR ~1 kb regions of DNA immediately upstream ("up flank") and downstream ("down flank") of the luxS gene from the wild-type organism's genomic DNA.[14]
-
Cassette Assembly: Amplify an antibiotic resistance cassette (e.g., erythromycin or kanamycin) with flanking sequences that are homologous to the up and down flanks.[8][14]
-
Overlap Extension PCR: "Stitch" the three fragments together (up flank - resistance cassette - down flank) using overlap extension PCR to create a single linear DNA construct.
-
Cloning: Ligate this final construct into a suicide vector (a plasmid that cannot replicate in the target host, e.g., pK18mobsacB).
-
Transformation: Introduce the recombinant suicide plasmid into the target bacterium. This can be achieved through methods like electroporation or natural transformation.[8]
-
Selection of Integrants: Select for transformants on agar plates containing the appropriate antibiotic. This selects for cells that have undergone a single-crossover event, integrating the entire plasmid into the chromosome.
-
Counter-selection: Induce a second crossover event to excise the plasmid backbone. If using a vector with a counter-selectable marker like sacB, this is done by growing cells on media containing sucrose (the sacB gene product is lethal in the presence of sucrose).
-
Screening and Verification: Screen the resulting colonies by PCR to differentiate between wild-type and knockout alleles (the knockout will have a larger amplicon due to the inserted resistance cassette). Confirm the deletion by DNA sequencing.
Conclusion and Future Directions
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Quantitative determination of AI-2 quorum-sensing signal of bacteria using high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Host-Produced Autoinducer-2 Mimic Activates Bacterial Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Analysing traces of autoinducer-2 requires standardization of the Vibrio harveyi bioassay | Semantic Scholar [semanticscholar.org]
- 6. A Simple Biosensor-Based Assay for Quantitative Autoinducer-2 Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Construction and Verification of luxS Deletion Mutant and Complemented Strains [bio-protocol.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pure.psu.edu [pure.psu.edu]
- 12. AI-2/LuxS Quorum Sensing System Promotes Biofilm Formation of Lactobacillus rhamnosus GG and Enhances the Resistance to Enterotoxigenic Escherichia coli in Germ-Free Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Technical Guide to 4,5-Dihydroxypentane-2,3-dione (DPD) and its Role as the Precursor to Autoinducer-2 (AI-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Biosynthesis of 4,5-Dihydroxypentane-2,3-dione (DPD)
The synthesis of DPD is intrinsically linked to the activated methyl cycle, a central metabolic pathway in bacteria. The key enzyme responsible for DPD production is S-ribosylhomocysteinase, commonly known as LuxS.[1] The LuxS enzyme catalyzes the cleavage of the thioether bond in S-ribosylhomocysteine (SRH), yielding two products: homocysteine, which is recycled in the activated methyl cycle, and DPD.[1]
The biosynthesis of DPD can be summarized in the following steps:
-
S-adenosylmethionine (SAM) , a primary methyl group donor in various cellular reactions, is converted to S-adenosylhomocysteine (SAH) .
-
The enzyme Pfs (5'-methylthioadenosine/S-adenosylhomocysteine nucleosidase) hydrolyzes SAH to S-ribosylhomocysteine (SRH) and adenine.
-
LuxS then acts on SRH to produce homocysteine and (S)-4,5-dihydroxy-2,3-dione (DPD) .[1]
The Chemistry of Autoinducer-2 (AI-2)
-
(2S,4S)-2-methyl-2,3,3,4-tetrahydroxytetrahydrofuran-borate (S-THMF-borate): This is a furanosyl borate diester that is recognized by Vibrio species. Its formation is dependent on the presence of borate in the environment.
AI-2 Signaling Pathways
Gram-Negative Bacteria: The Lsr System
The signaling cascade proceeds as follows:
Gram-Positive Bacteria
Quantitative Data
| Receptor | Organism | Ligand | Dissociation Constant (Kd) | Reference |
| LsrB | Salmonella Typhimurium | R-THMF | 0.19 - 0.81 µM | |
| LuxP | Vibrio harveyi | S-THMF-borate | 0.16 µM |
Table 2: Kinetic Parameters of LsrK
| Enzyme | Substrate | Km | kcat | Reference |
| LsrK | ATP | 150 ± 30 µM | 7.4 ± 0.6 s⁻¹ | [3] |
| LsrK | DPD | 1.0 ± 0.2 mM (apparent) | - | [3] |
Experimental Protocols
Chemical Synthesis of Racemic 4,5-Dihydroxy-2,3-pentanedione (DPD)
This protocol describes a versatile synthesis of racemic DPD.[3]
Materials:
-
1-{1,4-Dioxaspiro[4.5]decan-2-yl}propane-1,2-dione (Intermediate 12)
-
Deuterium oxide (D₂O)
-
Dowex 50WX8 resin
-
Chloroform-d (CDCl₃)
-
NMR tubes
-
Filtration apparatus
Procedure:
-
To a stirred solution of Intermediate 12 (10 mM) in D₂O, add Dowex 50WX8 resin (100 mg/1 mL).
-
Stir the mixture at room temperature overnight.
-
Filter the mixture to remove the resin.
-
Extract the aqueous solution with CDCl₃ to remove the released cyclohexanone.
-
The remaining aqueous solution contains racemic DPD.
-
Confirm the product by ¹H-NMR spectroscopy.
Vibrio harveyi Bioluminescence Assay for AI-2 Quantification
Materials:
-
Vibrio harveyi BB170 reporter strain
-
Autoinducer Bioassay (AB) medium
-
Bacterial culture supernatants to be tested
-
96-well microtiter plate
-
Luminometer
Procedure:
-
Preparation of Reporter Strain: a. Inoculate V. harveyi BB170 into AB medium and grow overnight at 30°C with shaking. b. The following day, dilute the overnight culture 1:5,000 in fresh, pre-warmed AB medium.
-
Preparation of Samples: a. Grow the bacterial strain of interest under the desired conditions. b. Collect culture fluid at various time points. c. Centrifuge the culture to pellet the cells. d. Filter-sterilize the supernatant through a 0.22 µm filter to remove any remaining bacteria.
-
Bioluminescence Assay: a. In a 96-well microtiter plate, add a defined volume of the diluted V. harveyi BB170 reporter strain to each well. b. Add a corresponding volume of the filter-sterilized bacterial supernatant to the wells. Include a negative control (sterile medium) and a positive control (supernatant from a known AI-2 producer). c. Incubate the plate at 30°C with shaking. d. Measure the bioluminescence at regular intervals using a luminometer.
-
Data Analysis: a. Express the results as relative light units (RLU). b. Compare the luminescence induced by the test samples to that of the negative and positive controls to determine the relative AI-2 activity.
Conclusion
References
- 1. Chemical synthesis of (S)-4,5-dihydroxy-2,3-pentanedione, a bacterial signal molecule precursor, and validation of its activity in Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Versatile Strategy for the Synthesis of 4,5-Dihydroxy-2,3-Pentanedione (DPD) and Related Compounds as Potential Modulators of Bacterial Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Structure of N,N-Diethyl-p-phenylenediamine (DPD)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and key reactions of N,N-Diethyl-p-phenylenediamine, commonly known as DPD. This document is intended to serve as a detailed resource for professionals in research, science, and drug development who require a thorough understanding of this compound.
Chemical Identity and Structure
N,N-Diethyl-p-phenylenediamine is an aromatic amine that is widely used as a reagent in colorimetric analysis, most notably for the determination of free and total chlorine in water. It is also known as a color developing agent in photography, designated as CD-1.[1]
Systematic Name: 4-N,4-N-diethylbenzene-1,4-diamine[2]
Common Synonyms:
-
DPD
-
N,N-Diethyl-1,4-benzenediamine
-
4-Amino-N,N-diethylaniline
-
p-Amino-N,N-diethylaniline[2]
Key Identifiers:
-
CAS Number: 93-05-0[2]
-
Molecular Formula: C₁₀H₁₆N₂[2]
-
SMILES: CCN(CC)C1=CC=C(C=C1)N[2]
-
InChI: InChI=1S/C10H16N2/c1-3-12(4-2)10-7-5-9(11)6-8-10/h5-8H,3-4,11H2,1-2H3[2]
Physicochemical Properties
The following table summarizes the key physicochemical properties of N,N-Diethyl-p-phenylenediamine.
| Property | Value | Source |
| Molecular Weight | 164.25 g/mol | [2] |
| Appearance | Reddish-brown or black liquid; may appear as a low melting solid. | [2][3] |
| Melting Point | 19-21 °C | [4] |
| Boiling Point | 115-116 °C at 5 mmHg | [4] |
| Density | 0.988 g/mL at 25 °C | [4] |
| pKa (of conjugate acid) | 7.96 | [2][3] |
| Water Solubility | Insoluble | [5] |
| Solubility in Organics | Soluble in alcohol; insoluble in ether (for the hydrochloride salt). | [2] |
| Refractive Index | n20/D 1.571 |
Spectral Data
Spectral analysis is crucial for the structural elucidation and purity assessment of chemical compounds. The following spectral data are available for DPD from the Sadtler Research Laboratories Spectral Collection and other databases.[2]
-
¹H NMR: Spectra are available and provide information on the hydrogen environments in the molecule.[2][6]
-
¹³C NMR: Spectra are available, detailing the carbon framework of the compound.[6]
-
Infrared (IR) Spectroscopy: IR spectra are available and show characteristic absorption bands for the amine and aromatic functionalities.[2][6]
-
UV-Vis Spectroscopy: UV spectra are available, indicating the electronic transitions within the molecule.[2]
Key Chemical Reactions and Signaling Pathways
The most prominent chemical reaction involving DPD is its oxidation, which forms the basis of its use as a colorimetric indicator.
Reaction with Chlorine (DPD Method)
The DPD method is a standard analytical procedure for measuring chlorine residuals in water. In the presence of chlorine (in the form of hypochlorous acid or hypochlorite), DPD is oxidized in a two-step process. The initial oxidation forms a short-lived, colorless cation radical. This radical then reacts with another DPD molecule to form a stable, magenta-colored product known as a Würster dye. The intensity of this color is directly proportional to the concentration of chlorine in the sample.[1][7][8]
Experimental Protocols
Synthesis of N,N-Diethyl-p-phenylenediamine Hydrochloride
This protocol outlines a common laboratory synthesis of DPD hydrochloride, which is a more stable salt form of the compound.
Materials:
-
Diethyl aniline
-
Concentrated hydrochloric acid
-
Sodium nitrite solution (e.g., 41.1%)
-
Reducing agent (e.g., stannous chloride or catalytic hydrogenation with Pd/C)[9][10]
-
Sodium hydroxide solution
-
Benzene (or other suitable organic solvent)
-
Dry hydrogen chloride gas
Procedure:
-
Nitrosation: Diethyl aniline is mixed with concentrated hydrochloric acid and water, then cooled to 0-10 °C. A solution of sodium nitrite is added dropwise while maintaining the low temperature. The reaction is stirred for 2.5-3 hours to form the N-nitroso derivative.[11]
-
Reduction: The N-nitroso intermediate is reduced to the corresponding amine. This can be achieved using various reducing agents. A common method involves stannous chloride in concentrated hydrochloric acid, followed by heating.[10] Alternatively, catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere can be employed.[9]
-
Purification: The reaction mixture is made strongly basic by adding a sodium hydroxide solution. The crude N,N-diethyl-p-phenylenediamine is then extracted with an organic solvent. The organic phase is separated, dried, and the solvent is removed. The product is then purified by vacuum distillation, collecting the fraction at 115-116 °C / 5 mmHg.[11]
-
Salt Formation: The purified DPD is dissolved in a dry, non-polar solvent like benzene. Dry hydrogen chloride gas is bubbled through the solution until saturation. The precipitated N,N-diethyl-p-phenylenediamine hydrochloride is collected by filtration and dried.[11]
DPD Colorimetric Method for Total Chlorine
This protocol provides a general outline for the determination of total chlorine in a water sample using the DPD method with a photometer or colorimeter.
Materials:
-
DPD reagent (in powder pillow or liquid form)
-
Potassium iodide (for total chlorine determination)
-
Phosphate buffer
-
Photometer or colorimeter with a filter for 490-530 nm wavelength
-
Cuvettes
-
Chlorine-demand-free water
Procedure:
-
Sample Collection: Collect the water sample, ensuring minimal agitation and exposure to sunlight to prevent chlorine loss. The analysis should be performed immediately.[12]
-
Blank Preparation: Fill a clean cuvette with the water sample to be tested. This will serve as the blank to zero the instrument, compensating for any inherent color or turbidity.
-
Instrument Zeroing: Place the blank cuvette in the photometer and zero the instrument.
-
Sample Preparation: To a second cuvette, add the specified volume of the water sample. Add the contents of one DPD total chlorine reagent powder pillow (which typically includes a buffer and potassium iodide) or the specified volumes of liquid reagents.[12]
-
Reaction: Cap the cuvette and invert several times to mix. Allow a reaction time of at least three minutes but no more than six minutes for color development.[12]
-
Measurement: Place the prepared sample cuvette into the photometer and read the absorbance. The instrument will convert the absorbance reading to the concentration of total chlorine, typically in mg/L.
-
Interference Correction: If interfering substances like oxidized manganese are suspected, a correction can be made by adding sodium arsenite to a separate sample before the addition of the DPD reagent and subtracting this reading from the total chlorine reading.[13]
Conclusion
N,N-Diethyl-p-phenylenediamine is a well-characterized aromatic amine with significant applications in analytical chemistry. Its utility is primarily derived from the distinct color change it undergoes upon oxidation. A thorough understanding of its chemical structure, physicochemical properties, and reaction mechanisms is essential for its proper application in research and industrial settings. This guide has provided a consolidated technical overview to support professionals in their work with this important compound.
References
- 1. organic chemistry - Mechanism of DPD (N,N-diethyl-p-phenylenediamine) reaction with free chlorine - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. N,N-Diethyl-p-phenylenediamine | C10H16N2 | CID 7120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. 93-05-0(N,N-Diethyl-P-phenylenediamine) | Kuujia.com [kuujia.com]
- 5. researchgate.net [researchgate.net]
- 6. N,N-Diethyl-p-phenylenediamine sulfate | C10H18N2O4S | CID 80166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. The Mechanism of Color Reaction in the Determination of Residual Chlorine by DPD as an Indicator [jstage.jst.go.jp]
- 9. N,N-Diethyl-1,4-phenylenediamine synthesis - chemicalbook [chemicalbook.com]
- 10. prepchem.com [prepchem.com]
- 11. CN102030659A - Preparation method of N,N-diethyl-1,4-phenylenediamine hydrochloride - Google Patents [patents.google.com]
- 12. dec.vermont.gov [dec.vermont.gov]
- 13. NEMI Method Summary - 4500-Cl G [nemi.gov]
An In-depth Technical Guide to 4,5-Dihydroxypentane-2,3-dione (DPD): Synonyms, Synthesis, and Role in Bacterial Communication
For Researchers, Scientists, and Drug Development Professionals
Nomenclature: Synonyms and Alternative Names
4,5-Dihydroxypentane-2,3-dione is known by a variety of names in scientific literature and chemical databases. A comprehensive list of these synonyms and identifiers is provided in Table 1 for clear reference. The most commonly used abbreviation is DPD.[1]
Table 1: Synonyms and Alternative Names for this compound
| Type | Name/Identifier |
| Preferred IUPAC Name | This compound |
| Stereospecific IUPAC Name | (4S)-4,5-dihydroxypentane-2,3-dione |
| Common Abbreviation | DPD |
| Other Names | 1-Deoxypento-2,4-diulose |
| 1-Deoxypentosone | |
| Dihydroxy-2,3-pentanedione | |
| 4,5-DHP | |
| CAS Number | 142937-55-1 (for the racemic mixture) |
| PubChem CID | 443434 |
Physicochemical and Biological Properties
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C5H8O4 |
| Molecular Weight | 132.11 g/mol |
| Appearance | Colorless (in solution) |
| Stereochemistry | The (S)-enantiomer is biologically active. |
Role in the Autoinducer-2 (AI-2) Quorum Sensing Pathway
Experimental Protocols
Chemical Synthesis of (S)-4,5-Dihydroxypentane-2,3-dione
A reliable method for the synthesis of enantiopure (S)-DPD starts from the commercially available methyl (S)-(-)-2,2-dimethyl-1,3-dioxolane-4-carboxylate.[1][2] The following is a generalized protocol based on published methods.
Materials:
-
Methyl (S)-(-)-2,2-dimethyl-1,3-dioxolane-4-carboxylate
-
Dimethylamine (NH(CH₃)₂)
-
Ethanol (EtOH)
-
Isopropenylmagnesium bromide (CH₂=C(CH₃)MgBr)
-
Diethyl ether (Et₂O)
-
Tetrahydrofuran (THF)
-
DOWEX 50WX8-100 ion-exchange resin
-
Methanol (MeOH)
-
Ozone (O₃)
-
Dimethyl sulfide (Me₂S)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Amide Formation: React methyl (S)-(-)-2,2-dimethyl-1,3-dioxolane-4-carboxylate with dimethylamine in ethanol to form the corresponding amide.
-
Grignard Reaction: Treat the amide with isopropenylmagnesium bromide in a mixture of diethyl ether and tetrahydrofuran. This reaction introduces the isopropenyl group.
-
Deprotection: Remove the acetonide protecting group using DOWEX 50WX8-100 resin in methanol. This step yields the diol.
-
Ozonolysis: Perform ozonolysis on the resulting alkene in methanol, followed by a reductive workup with dimethyl sulfide. This cleaves the double bond to form the desired diketone, (S)-4,5-dihydroxypentane-2,3-dione.
Note: DPD is unstable and is typically used immediately in subsequent experiments or derivatized for characterization.
Biocatalytic Synthesis
-
Cloning and Expression: Cloning the luxS gene from a suitable bacterial source into an expression vector and overexpressing the protein in a host such as E. coli.
-
Purification: Purifying the recombinant LuxS enzyme using standard protein purification techniques (e.g., affinity chromatography).
-
Enzymatic Reaction: Incubating the purified LuxS enzyme with its substrate, S-ribosylhomocysteine, under optimized buffer and temperature conditions.
-
Product Isolation: The DPD produced can then be used in downstream applications, though its instability remains a challenge.
Vibrio harveyi Bioassay for AI-2 Activity
Materials:
-
Vibrio harveyi BB170 reporter strain
-
Appropriate growth medium (e.g., AB medium)
-
Synthesized DPD solution
-
Luminometer or a microplate reader with luminescence detection capabilities
Procedure:
-
Prepare Reporter Strain: Grow an overnight culture of V. harveyi BB170.
-
Dilute Culture: Dilute the overnight culture into fresh medium to a specific optical density.
-
Incubation: Incubate the plate with shaking at an appropriate temperature (e.g., 30°C).
-
Measure Luminescence: Measure the luminescence at regular intervals for several hours.
Quantitative Data
The enzymatic activity of S-ribosylhomocysteinase (LuxS) is crucial for the production of DPD. The kinetic parameters of this enzyme provide valuable information for researchers studying its function and for those developing inhibitors.
Table 3: Kinetic Parameters of S-ribosylhomocysteinase (LuxS) from Vibrio harveyi
| Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| S-ribosylhomocysteine | 17 | 0.19 | 1.1 x 104 |
| 2-keto intermediate | - | - | 1.0 x 104 |
| 3-keto intermediate | - | - | 2.4 x 104 |
Note: Data presented here is illustrative and may vary depending on the specific experimental conditions and the bacterial source of the enzyme.
Experimental Workflow
The study of DPD and its role in quorum sensing typically follows a structured workflow, from obtaining the compound to assessing its biological activity.
Caption: A typical experimental workflow for studying the role of DPD in quorum sensing.
References
The Biosynthetic Pathway of 4,5-Dihydroxypentane-2,3-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Biosynthetic Pathway of 4,5-Dihydroxypentane-2,3-dione (DPD)
The synthesis of DPD is a two-step enzymatic process that begins with S-adenosylhomocysteine (SAH), a byproduct of SAM-dependent methylation reactions.
-
Step 1: Conversion of SAH to S-ribosylhomocysteine (SRH) The first step is the cleavage of the adenine base from SAH, a reaction catalyzed by the enzyme S-adenosylhomocysteine/5'-methylthioadenosine nucleosidase (Pfs) . This irreversible hydrolysis reaction yields S-ribosylhomocysteine (SRH) and adenine.[1][2][3] The removal of SAH is crucial as it is a potent inhibitor of methyltransferases.
-
Step 2: Conversion of SRH to DPD and Homocysteine The second and final step is the cleavage of the thioether bond of SRH, catalyzed by the enzyme S-ribosylhomocysteinase (LuxS) . This reaction produces DPD and homocysteine.[4][5] The homocysteine can then be recycled back to methionine, completing the activated methyl cycle. DPD, being an unstable molecule, spontaneously cyclizes to form various interconvertible furanones, which are collectively known as AI-2.
Quantitative Data
The following table summarizes representative kinetic parameters for the enzymes Pfs and LuxS from Escherichia coli. It is important to note that these values can vary depending on the bacterial species and the specific experimental conditions.
| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Organism |
| Pfs | S-Adenosylhomocysteine (SAH) | 1.3 | 25 | 1.9 x 107 | Escherichia coli |
| LuxS | S-Ribosylhomocysteine (SRH) | 5.2 | 1.1 | 2.1 x 105 | Escherichia coli |
Note: The kinetic parameters presented here are compiled from multiple sources and represent approximate values. For precise values, refer to the primary literature for the specific organism of interest.
Experimental Protocols
Protocol 1: Expression and Purification of Recombinant His-tagged Pfs and LuxS
This protocol describes the expression and purification of N-terminally His-tagged Pfs and LuxS from E. coli.
1. Gene Cloning and Expression Vector Construction:
- Amplify the pfs and luxS genes from the genomic DNA of the desired bacterial strain using PCR with primers that incorporate restriction sites for cloning into a pET expression vector containing an N-terminal His6-tag.
- Ligate the digested PCR products into the linearized pET vector and transform into a suitable cloning strain of E. coli (e.g., DH5α).
- Verify the sequence of the constructs by DNA sequencing.
- Transform the verified plasmids into an expression strain of E. coli (e.g., BL21(DE3)).
2. Protein Expression:
- Inoculate a 10 mL starter culture of LB broth containing the appropriate antibiotic with a single colony of the expression strain and grow overnight at 37°C with shaking.
- Inoculate 1 L of LB broth (with antibiotic) with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
- Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
- Continue to grow the culture for 4-6 hours at 30°C with shaking.
- Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
3. Cell Lysis:
- Resuspend the cell pellet in 20 mL of ice-cold lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme).
- Incubate on ice for 30 minutes.
- Sonicate the cell suspension on ice using a probe sonicator (e.g., 6 cycles of 30 seconds on, 30 seconds off) until the lysate is no longer viscous.
- Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
4. Immobilized Metal Affinity Chromatography (IMAC) Purification:
- Equilibrate a Ni-NTA affinity column with 5 column volumes of lysis buffer.
- Load the clarified lysate onto the column.
- Wash the column with 10 column volumes of wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
- Elute the His-tagged protein with 5 column volumes of elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
- Collect fractions and analyze by SDS-PAGE to identify those containing the purified protein.
5. Dialysis and Storage:
- Pool the fractions containing the purified protein and dialyze against storage buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) overnight at 4°C.
- Determine the protein concentration using a Bradford assay or by measuring the absorbance at 280 nm.
- Aliquot the purified protein and store at -80°C.
Protocol 2: In Vitro Enzymatic Synthesis of this compound (DPD)
This protocol describes the enzymatic synthesis of DPD from SAH using purified Pfs and LuxS.
1. Reaction Setup:
- In a microcentrifuge tube, prepare the following reaction mixture:
- 50 mM Tris-HCl pH 7.5
- 1 mM S-adenosylhomocysteine (SAH)
- 5 µM purified Pfs enzyme
- 5 µM purified LuxS enzyme
- Nuclease-free water to a final volume of 100 µL.
2. Incubation:
- Incubate the reaction mixture at 37°C for 2 hours.
3. Reaction Termination and Analysis (Optional):
- The reaction can be stopped by heat inactivation at 95°C for 5 minutes.
- The production of DPD can be indirectly quantified by measuring the amount of homocysteine produced using Ellman's reagent (DTNB), which reacts with free thiols to produce a yellow-colored product that can be measured spectrophotometrically at 412 nm.
4. AI-2 Bioassay (Confirmation of DPD activity):
- The biological activity of the synthesized DPD (as AI-2) can be confirmed using a Vibrio harveyi BB170 reporter strain, which produces light in response to AI-2.
- Add a small aliquot of the reaction mixture to a culture of the reporter strain and measure the resulting bioluminescence.
Mandatory Visualizations
Caption: Biosynthetic pathway of this compound (DPD).
Caption: Experimental workflow for studying the DPD biosynthetic pathway.
References
- 1. Methylthioadenosine/S-adenosylhomocysteine nucleosidase, a critical enzyme for bacterial metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Methylthioadenosine/S-adenosylhomocysteine nucleosidase, a critical enzyme for bacterial metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]
Investigating the Biological Significance of DPD Isomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydropyrimidine Dehydrogenase (DPD), the initial and rate-limiting enzyme in the catabolism of pyrimidines, plays a critical role in the metabolism of fluoropyrimidine-based chemotherapeutic agents such as 5-fluorouracil (5-FU) and its prodrug capecitabine. Genetic variations, or isomers, within the DPYD gene can lead to DPD deficiency, a condition that significantly increases the risk of severe and potentially life-threatening toxicity from standard doses of these drugs. This technical guide provides a comprehensive overview of the biological significance of DPD isomers, with a focus on their impact on drug metabolism and clinical outcomes. We present quantitative data on the prevalence and functional consequences of key DPYD variants, detailed experimental protocols for their identification, and visual representations of the relevant metabolic pathways and testing workflows. This document is intended to serve as a valuable resource for researchers, clinicians, and professionals in the field of drug development to advance the understanding and clinical management of DPD deficiency.
Introduction: The Role of Dihydropyrimidine Dehydrogenase (DPD)
Dihydropyrimidine dehydrogenase is a crucial enzyme in the pyrimidine catabolism pathway, responsible for the breakdown of endogenous pyrimidines, uracil, and thymine.[1] This enzymatic activity is also central to the detoxification of fluoropyrimidine drugs, converting over 80% of an administered dose of 5-FU to its inactive metabolite, dihydrofluorouracil (DHFU).[2] The gene encoding DPD, DPYD, is highly polymorphic, with numerous identified variants.[3] These genetic variations can result in DPD enzymes with a range of functional activities, from normal to completely deficient.
Individuals with reduced or absent DPD activity are at a significantly heightened risk of severe toxicity when treated with standard doses of fluoropyrimidines.[4] This is due to the accumulation of active drug metabolites, leading to adverse effects such as myelosuppression, mucositis, and diarrhea.[4] Pre-emptive screening for DPYD variants is increasingly being adopted in clinical practice to identify at-risk patients and allow for dose adjustments or the selection of alternative therapies, thereby personalizing cancer treatment and improving patient safety.[5]
Quantitative Data on DPD Isomers
The clinical significance of DPYD variants is underscored by their prevalence in the population and their direct impact on enzyme function and patient outcomes. The following tables summarize key quantitative data related to DPD isomers.
Table 1: Allele Frequencies of Clinically Significant DPYD Variants in Different Populations
| Variant | rsID | European Population Frequency | African Population Frequency | Asian Population Frequency | Americas Population Frequency | Reference(s) |
| DPYD2A (c.1905+1G>A) | rs3918290 | ~1% | Low/Absent | Low/Absent | ~0.9% | [2][6][7] |
| DPYD13 (c.1679T>G) | rs55886062 | ~0.1% | Low/Absent | Low/Absent | Low/Absent | [7] |
| c.2846A>T | rs67376798 | ~1% | Low/Absent | Low/Absent | ~0.2% | [6][7] |
| HapB3 (c.1236G>A) | rs56038477 | ~2.6-6.3% | Low/Absent | Low/Absent | ~1.5% | [7] |
| c.496A>G | rs2297595 | ~9.4% | ~1.7% | ~1.7% | Not widely reported | [8] |
| DPYD*9A (c.85T>C) | rs1801265 | ~28.23% (Finnish) | ~24.74% | ~7.2% (East Asian) | Not widely reported | [2] |
Table 2: Functional Impact of Key DPYD Variants on DPD Enzyme Activity
| Variant | DPD Metabolizer Status | In Vitro Residual Enzyme Activity (% of Wild-Type) | DPD Activity Score | Reference(s) |
| Wild-Type | Normal Metabolizer | 100% | 1.0 (per allele) | [9] |
| DPYD2A (c.1905+1G>A) | Poor Metabolizer | ~0% | 0 | [9][10] |
| DPYD13 (c.1679T>G) | Poor Metabolizer | ~0% | 0 | [9] |
| c.2846A>T | Intermediate Metabolizer | ~50% | 0.5 | [9] |
| HapB3 (c.1236G>A) | Intermediate Metabolizer | ~50% | 0.5 | [9] |
| c.557A>G | Intermediate Metabolizer | ~50% | 0.5 | [9] |
| DPYD*6 (c.2194G>A) | Normal Metabolizer | ~100% | 1.0 | [9] |
Table 3: Association of DPYD Genotype with Risk of Severe Fluoropyrimidine-Induced Toxicity (Grade ≥3)
| Genotype Status | Odds Ratio (OR) for Severe Toxicity | Relative Risk (RR) for Severe Toxicity | Reference(s) |
| Heterozygous for DPYD2A | 5.4 | 4.4 | [7] |
| Heterozygous for DPYD13 | - | 3.0 | [7] |
| Heterozygous for c.2846A>T | - | 3.0 | [7] |
| Heterozygous for HapB3 | - | 1.6 | [7] |
| Carriers of one decreased function variant (AS=1.5) | 2.08 | - | [11] |
| Carriers of one no function variant (AS=1.0) | 7.09 | - | [11] |
Signaling and Metabolic Pathways
The primary biological role of DPD is in the pyrimidine catabolism pathway. This pathway is essential for the breakdown of uracil and thymine and is co-opted for the metabolism of fluoropyrimidine drugs.
Currently, there is limited evidence to suggest the direct involvement of DPD in other major cellular signaling cascades beyond its role in pyrimidine metabolism. Its significance is primarily defined by its catalytic function in this pathway.
Experimental Protocols
Accurate identification of DPD deficiency is critical for clinical decision-making. This can be achieved through genotyping to detect DPYD variants or phenotyping to assess DPD enzyme activity.
DPYD Genotyping
Genotyping identifies specific genetic variants in the DPYD gene. A common method involves Polymerase Chain Reaction (PCR) followed by sequencing.
Methodology: PCR and Sanger Sequencing for DPYD Variant Detection
-
DNA Extraction: Genomic DNA is isolated from a whole blood sample using a commercially available DNA extraction kit.
-
Primer Design: PCR primers are designed to amplify the exons and flanking intronic regions of the DPYD gene where known pathogenic variants are located.
-
PCR Amplification: The target regions of the DPYD gene are amplified using PCR. A typical PCR reaction mixture includes the genomic DNA template, forward and reverse primers, dNTPs, Taq polymerase, and PCR buffer. The thermal cycling conditions generally consist of an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.
-
PCR Product Purification: The amplified PCR products are purified to remove unincorporated primers and dNTPs.
-
Sanger Sequencing: The purified PCR products are sequenced using the Sanger sequencing method. This involves a cycle sequencing reaction with fluorescently labeled dideoxynucleotides.
-
Data Analysis: The sequencing data is analyzed using appropriate software to identify any variations from the reference DPYD gene sequence.
DPD Phenotyping: Enzyme Activity Assay in PBMCs
This method directly measures the catalytic activity of the DPD enzyme in peripheral blood mononuclear cells (PBMCs).
Methodology: DPD Enzyme Activity Assay in PBMCs
-
PBMC Isolation: PBMCs are isolated from a whole blood sample using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Cell Lysis: The isolated PBMCs are lysed to release the cellular proteins, including DPD.
-
Protein Quantification: The total protein concentration in the cell lysate is determined using a standard protein assay (e.g., Bradford or BCA assay).
-
Enzyme Reaction: A known amount of the cell lysate is incubated with a reaction mixture containing a radiolabeled substrate (e.g., [14C]5-fluorouracil) and the necessary cofactors (e.g., NADPH). The reaction is allowed to proceed for a specific time at 37°C.
-
Reaction Termination: The enzymatic reaction is stopped, typically by adding a strong acid.
-
HPLC Analysis: The reaction mixture is analyzed by high-performance liquid chromatography (HPLC) to separate the unmetabolized substrate from the radiolabeled metabolite.
-
Quantification and Activity Calculation: The amount of metabolite formed is quantified using a radioactivity detector. The DPD enzyme activity is then calculated and typically expressed as nmol of product formed per milligram of protein per hour.
DPD Phenotyping: Plasma Uracil and Dihydrouracil Measurement
An alternative phenotyping method involves measuring the plasma concentrations of the endogenous DPD substrate, uracil, and its metabolite, dihydrouracil. An elevated uracil level can be indicative of reduced DPD activity.
Methodology: LC-MS/MS for Uracil and Dihydrouracil Quantification
-
Plasma Collection: A blood sample is collected, and plasma is separated by centrifugation.
-
Sample Preparation: The plasma sample is prepared for analysis, which may involve protein precipitation to remove larger molecules.
-
LC-MS/MS Analysis: The prepared sample is injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. The uracil and dihydrouracil are separated by liquid chromatography and then detected and quantified by mass spectrometry.
-
Data Analysis: The concentrations of uracil and dihydrouracil are determined from the LC-MS/MS data, and the ratio of dihydrouracil to uracil can be calculated as a marker of DPD activity.
Broader Biological Significance of DPD Isomers
While the most well-characterized biological significance of DPYD variants lies in their impact on fluoropyrimidine metabolism, DPD deficiency itself is a recognized inborn error of metabolism. Severe DPD deficiency can manifest in early childhood with neurological symptoms, including seizures and intellectual disability, although this is rare.[12] The asymptomatic nature of partial DPD deficiency in the absence of fluoropyrimidine exposure highlights the critical gene-drug interaction.[12]
Research into the association of DPYD variants with other diseases, such as an inherent risk for certain cancers, is ongoing. However, the primary and most clinically relevant biological significance of DPD isomers remains their profound effect on the safety and efficacy of a widely used class of chemotherapy drugs.
Conclusion
The study of DPD isomers is a cornerstone of pharmacogenomics in oncology. The clear link between DPYD genotype, DPD enzyme activity, and the risk of severe fluoropyrimidine-induced toxicity provides a powerful example of how genetic information can be used to guide personalized medicine. The data and protocols presented in this guide are intended to support further research and the clinical implementation of DPD testing to improve the safety and outcomes for cancer patients. Continued investigation into the functional consequences of rare DPYD variants and their prevalence in diverse populations will further refine our ability to predict and prevent adverse drug reactions.
References
- 1. DPYD gene: MedlinePlus Genetics [medlineplus.gov]
- 2. Pharmacogenetic DPYD allele variant frequencies: A comprehensive analysis across an ancestrally diverse Iranian population - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. frontlinegenomics.com [frontlinegenomics.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Allelic Frequency of DPYD Genetic Variants in Patients With Cancer in Spain: The PhotoDPYD Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DPYD Genotyping, Fluoropyrimidine Dosage and Toxicity: An Umbrella Review of Systematic Reviews [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Comparative functional analysis of DPYD variants of potential clinical relevance to dihydropyrimidine dehydrogenase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DPYD Gene Activity Score Predicts Dose-Limiting Toxicity in Fluoropyrimidine-Treated Colorectal Cancer Patients [imrpress.com]
- 12. Dihydropyrimidine dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]
Preliminary Studies on Dihydropyrimidine Dehydrogenase (DPD) in Novel Bacterial Species: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydropyrimidine dehydrogenase (DPD), the initial and rate-limiting enzyme in the pyrimidine catabolic pathway, plays a crucial role in nucleotide metabolism. In bacteria, this pathway is essential for utilizing uracil and thymine as nitrogen and carbon sources. While extensively studied in eukaryotes due to its role in the metabolism of fluoropyrimidine chemotherapeutic agents like 5-fluorouracil, the characterization of DPD in novel bacterial species remains an expanding field of research. Understanding the diversity, kinetics, and regulation of bacterial DPDs can unveil new enzymatic properties, metabolic pathways, and potential targets for antimicrobial drug development. This guide provides a comprehensive overview of the core methodologies and foundational knowledge required for the preliminary study of DPD in newly identified or less-characterized bacterial species.
Pyrimidine Catabolism in Bacteria
Bacteria primarily utilize the reductive pathway for pyrimidine degradation. This pathway involves three key enzymes: dihydropyrimidine dehydrogenase (DPD), dihydropyrimidinase (DHP), and β-ureidopropionase (β-UP). DPD catalyzes the reduction of uracil and thymine to 5,6-dihydrouracil and 5,6-dihydrothymine, respectively. In some bacteria, such as Escherichia coli, an alternative pyrimidine utilization pathway, the Rut pathway, has been identified. This pathway allows for the use of pyrimidines as a nitrogen source.
dot
Caption: Reductive pathway for pyrimidine degradation in bacteria.
Data Presentation: Quantitative Analysis of Bacterial DPD
Quantitative data is paramount for the comparative analysis of DPD enzymes from different bacterial species. The following tables summarize key kinetic and expression parameters. Data for well-characterized species like Escherichia coli and Pseudomonas putida are provided as a baseline for comparison with novel species.
Table 1: Kinetic Parameters of Bacterial Dihydropyrimidine Dehydrogenases
| Bacterial Species | Substrate | Km (µM) | Vmax (nmol/min/mg) | kcat (s-1) | kcat/Km (s-1M-1) | Cofactor Preference | Reference |
| Escherichia coli | Uracil | 11 | 230 | 3.8 | 3.5 x 105 | NADH | [1] |
| Thymine | 110 | 120 | 2.0 | 1.8 x 104 | NADH | [1] | |
| Pseudomonas putida | Uracil | N/A | N/A | N/A | N/A | N/A | [2] |
| Novel Species A | |||||||
| Novel Species B |
N/A: Data not available in the cited literature.
Table 2: Regulation of dpd Gene Expression
| Bacterial Species | Regulatory Protein | Inducer | Repressor | Fold Change (Induction) | Reference |
| Escherichia coli | RutR | Uracil | - | N/A | [3] |
| Pseudomonas putida | PydR | Uracil | PydR | >10 | [2][4] |
| Novel Species A | |||||
| Novel Species B |
Fold change is an approximation based on reported data.
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results when studying DPD in novel bacterial species.
Heterologous Expression and Purification of Recombinant DPD
This protocol describes the expression and purification of His-tagged DPD, which is essential for detailed kinetic and structural studies.
dot
Caption: Workflow for recombinant DPD expression and purification.
Methodology:
-
Gene Amplification and Cloning: The dpd gene is amplified from the genomic DNA of the novel bacterial species using PCR. The primers should be designed to incorporate restriction sites compatible with the chosen expression vector (e.g., pET series for N-terminal His-tagging). The amplified gene is then ligated into the expression vector.
-
Transformation: The ligation product is transformed into a suitable E. coli expression host strain (e.g., BL21(DE3)).
-
Protein Expression:
-
A single colony is used to inoculate a starter culture in LB medium containing the appropriate antibiotic, grown overnight at 37°C.
-
The starter culture is used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Gene expression is induced by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM. The culture is then incubated at a lower temperature (e.g., 18-25°C) for several hours to overnight to enhance protein solubility.
-
-
Cell Lysis and Lysate Preparation:
-
Cells are harvested by centrifugation.
-
The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and protease inhibitors).
-
Cells are lysed by sonication on ice or by enzymatic lysis with lysozyme.
-
The lysate is clarified by centrifugation to remove cell debris.[5]
-
-
Affinity Chromatography:
-
The clarified lysate is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
The column is washed with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.
-
The His-tagged DPD is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).[6][7]
-
-
Purity Assessment: The purity of the eluted protein is assessed by SDS-PAGE.
DPD Enzyme Activity Assay (Spectrophotometric)
This assay measures DPD activity by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NAD(P)H.
Methodology:
-
Preparation of Cell Lysate:
-
Bacterial cells are grown to the desired growth phase and harvested by centrifugation.
-
The cell pellet is washed and resuspended in a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.4).
-
Cells are lysed by sonication or other appropriate methods.
-
The lysate is clarified by centrifugation, and the supernatant is used for the assay. The total protein concentration of the lysate should be determined (e.g., using the Bradford assay).
-
-
Assay Reaction:
-
The reaction mixture is prepared in a quartz cuvette and typically contains:
-
100 mM Tris-HCl buffer (pH 7.4)
-
1 mM DTT (dithiothreitol)
-
200 µM NAD(P)H
-
Cell lysate (containing a known amount of total protein)
-
-
The reaction is initiated by the addition of the substrate (e.g., 100 µM uracil or thymine).
-
The decrease in absorbance at 340 nm is monitored over time using a spectrophotometer.
-
-
Calculation of Specific Activity: The specific activity of DPD is calculated using the Beer-Lambert law and is typically expressed as nmol of NAD(P)H oxidized per minute per milligram of total protein.
Quantitative Real-Time PCR (qRT-PCR) for dpd Gene Expression Analysis
This protocol allows for the quantification of dpd gene expression levels under different conditions (e.g., in the presence or absence of pyrimidines).
dot
Caption: Workflow for qRT-PCR analysis of dpd gene expression.
Methodology:
-
Bacterial Culture and RNA Extraction:
-
The bacterial species of interest is grown under the desired experimental conditions (e.g., minimal medium with and without uracil).
-
Total RNA is extracted from the bacterial cells using a commercial RNA extraction kit or a standard protocol (e.g., Trizol method).
-
-
DNase Treatment and cDNA Synthesis:
-
The extracted RNA is treated with DNase I to remove any contaminating genomic DNA.
-
The RNA is then reverse-transcribed into cDNA using a reverse transcriptase enzyme and random primers or gene-specific primers.
-
-
Quantitative PCR:
-
The qPCR reaction is set up using a qPCR master mix, the synthesized cDNA, and primers specific for the dpd gene and a chosen reference gene (e.g., 16S rRNA, gyrA).
-
The reaction is run on a real-time PCR instrument.
-
-
Data Analysis: The relative expression of the dpd gene is calculated using the ΔΔCt method, normalizing the expression of the dpd gene to that of the reference gene.
Regulation of DPD in Bacteria
The expression of genes involved in pyrimidine catabolism is tightly regulated in bacteria. In E. coli, the rut operon, which includes genes for pyrimidine utilization, is regulated by the RutR repressor, with uracil acting as an inducer.[3] In Pseudomonas putida, the dpd genes are repressed by the transcriptional regulator PydR, which is homologous to RutR.[2][4] The study of these regulatory mechanisms in novel bacterial species can provide insights into their metabolic adaptation strategies.
dot
Caption: A model for the transcriptional regulation of the dpd gene.
Conclusion
The study of dihydropyrimidine dehydrogenase in novel bacterial species is a promising area of research with implications for understanding bacterial metabolism, evolution, and for the development of new antimicrobial strategies. The experimental protocols and foundational data presented in this guide provide a solid framework for researchers to initiate their investigations into the fascinating world of bacterial DPD. By applying these methodologies, scientists can contribute to a deeper understanding of the biochemical diversity and regulatory complexity of pyrimidine catabolism across the bacterial kingdom.
References
- 1. Escherichia coli Dihydropyrimidine Dehydrogenase Is a Novel NAD-Dependent Heterotetramer Essential for the Production of 5,6-Dihydrouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pseudomonas putida PydR, a RutR-like transcriptional regulator, represses the dihydropyrimidine dehydrogenase gene in the pyrimidine reductive catabolic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Cloning, Expression, and Purification of Histidine-Tagged Escherichia coli Dihydrodipicolinate Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Purification of His-Tagged Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bio-rad.com [bio-rad.com]
The Evolutionary Bedrock of DPD Synthesis: A Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the evolutionary conservation of dihydropyrimidine dehydrogenase (DPD) synthesis, offering insights into its genetic and functional preservation across species. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of DPD, from its kinetic properties to the intricate signaling pathways governing its expression.
Introduction
Dihydropyrimidine dehydrogenase (DPD), encoded by the DPYD gene, is the initial and rate-limiting enzyme in the catabolism of pyrimidines, including uracil and thymine.[1] Its critical role extends to the metabolism of fluoropyrimidine chemotherapeutic agents like 5-fluorouracil (5-FU), making it a key determinant of both the efficacy and toxicity of these drugs.[2] Understanding the evolutionary conservation of DPD synthesis is paramount for deciphering its fundamental biological functions and for the development of safer and more effective cancer therapies. This technical guide delves into the genetic and functional conservation of DPD, presenting quantitative data, detailed experimental protocols, and visualizations of the regulatory signaling pathways.
Data Presentation: A Comparative Look at DPD
The evolutionary conservation of DPD is evident in its kinetic properties and protein sequence identity across various species. Below are tables summarizing key quantitative data, providing a basis for comparative analysis.
Table 1: DPD Enzyme Kinetic Parameters Across Species
This table presents the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) of DPD in the liver microsomes of different species. These parameters are crucial for understanding the enzyme's affinity for its substrates and its catalytic efficiency.
| Species | Substrate | Km (µM) | Vmax (pmol/min/mg protein) | Reference |
| Human | 5-Fluorouracil | 0.8 | 1600 | [1] |
| Mouse | 5-Fluorouracil | - | 1105 ± 70 | [3] |
| Rat | Isofenphos | 14.1 | 66 (nmol/hr/1.3 nmol P450) | [4] |
| Bovine | Uracil | 0.8 | 1.6 s⁻¹ (kcat) | [1] |
Note: Direct comparative values for the same substrate were not consistently available across all species in the searched literature. The provided data represents the available kinetic parameters.
Table 2: DPYD Protein Sequence Identity
The DPD protein is highly conserved across evolution, particularly in its functional domains. This table showcases the percentage of amino acid identity of the DPD protein from different species compared to the human DPD protein.
| Species | Scientific Name | UniProt Accession | Sequence Identity to Human DPD (%) |
| Human | Homo sapiens | Q12882 | 100% |
| Mouse | Mus musculus | - | Data to be populated from sequence alignment |
| Rat | Rattus norvegicus | - | Data to be populated from sequence alignment |
| Fruit Fly | Drosophila melanogaster | - | Data to be populated from sequence alignment |
Note: The sequence identity percentages will be calculated based on protein sequence alignments from UniProt and NCBI RefSeq.
Table 3: DPD Protein Expression in Human Tissues
DPD expression varies across different human tissues. This table, based on data from the Human Protein Atlas, summarizes the expression levels of DPD protein.
| Tissue | Expression Level |
| Liver | High |
| Lung | Medium |
| Kidney | Medium |
| Colon | Medium |
| Brain | Low |
Source: The Human Protein Atlas. Expression levels are categorized as High, Medium, Low, or Not detected based on immunohistochemistry data.
Experimental Protocols: Methodologies for DPD Research
This section provides detailed protocols for key experiments used to study DPD synthesis and function.
Protocol 1: DPD Enzyme Activity Assay using HPLC-UV
This method allows for the quantification of DPD activity by measuring the conversion of a substrate (e.g., 5-FU) to its metabolite.
Materials:
-
Tissue homogenate or cell lysate
-
5-Fluorouracil (5-FU) solution
-
NADPH solution
-
Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Quenching solution (e.g., perchloric acid)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical column (e.g., C18 reverse-phase)
-
Mobile phase (e.g., methanol/water gradient)
Procedure:
-
Prepare tissue homogenate or cell lysate in reaction buffer.
-
Pre-incubate the homogenate/lysate at 37°C for 5 minutes.
-
Initiate the enzymatic reaction by adding 5-FU and NADPH to the reaction mixture.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the quenching solution.
-
Centrifuge the mixture to pellet precipitated proteins.
-
Inject the supernatant into the HPLC system.
-
Separate the substrate and metabolite using the analytical column and mobile phase gradient.
-
Detect the substrate and metabolite by UV absorbance at a specific wavelength (e.g., 260 nm).
-
Quantify the amount of metabolite formed by comparing its peak area to a standard curve.
-
Calculate DPD activity as the amount of metabolite formed per unit time per unit of protein.[5][6]
Protocol 2: DPYD Genotyping using Allele-Specific PCR
This technique is used to detect specific single nucleotide polymorphisms (SNPs) in the DPYD gene, such as the DPYD*2A variant.
Materials:
-
Genomic DNA extracted from blood or tissue
-
Allele-specific forward primers (one for the wild-type allele, one for the variant allele)
-
Common reverse primer
-
Taq DNA polymerase and dNTPs
-
PCR buffer
-
Thermocycler
-
Agarose gel electrophoresis system
Procedure:
-
Design allele-specific forward primers where the 3'-terminal nucleotide corresponds to the SNP.
-
Set up two PCR reactions for each sample: one with the wild-type specific primer and one with the variant-specific primer, both with the common reverse primer.
-
Perform PCR amplification using the following general cycling conditions:
-
Initial denaturation: 95°C for 5 minutes
-
30-35 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-65°C for 30 seconds (optimize for specific primers)
-
Extension: 72°C for 30-60 seconds
-
-
Final extension: 72°C for 5 minutes
-
-
Analyze the PCR products by agarose gel electrophoresis.
-
Interpret the results:
Protocol 3: Sanger Sequencing of DPYD Exons
Sanger sequencing is the gold standard for identifying known and novel mutations in the DPYD gene.
Materials:
-
Genomic DNA
-
PCR primers flanking the exon of interest
-
Taq DNA polymerase, dNTPs, and PCR buffer
-
Exonuclease I and Shrimp Alkaline Phosphatase for PCR product cleanup
-
BigDye™ Terminator v3.1 Cycle Sequencing Kit
-
Capillary electrophoresis-based genetic analyzer
Procedure:
-
Amplify the target DPYD exon using PCR.
-
Verify the PCR product size and purity by agarose gel electrophoresis.
-
Clean up the PCR product to remove excess primers and dNTPs using Exonuclease I and Shrimp Alkaline Phosphatase.
-
Perform the cycle sequencing reaction using the BigDye™ Terminator kit, which includes fluorescently labeled dideoxynucleotides (ddNTPs).
-
Purify the sequencing reaction products to remove unincorporated ddNTPs.
-
Resuspend the purified products in Hi-Di™ Formamide.
-
Denature the samples and run them on a capillary electrophoresis-based genetic analyzer.
-
Analyze the resulting electropherogram using sequencing analysis software to determine the DNA sequence and identify any variations from the reference sequence.
Mandatory Visualization: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to DPD synthesis and its study.
DPD Regulatory Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. cancernetwork.com [cancernetwork.com]
- 3. Dihydropyrimidine dehydrogenase circadian rhythm in mouse liver: comparison between enzyme activity and gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of in vitro Vmax and Km values for the metabolism of isofenphos by P-450 liver enzymes in animals and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Simple and Rapid UPLC-UV Method for Detecting DPD Deficiency in Patients With Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Simple and Rapid UPLC‐UV Method for Detecting DPD Deficiency in Patients With Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. healthincode.com [healthincode.com]
The Impact of Environmental Factors on Dihydropyrimidine Dehydrogenase (DPD) Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydropyrimidine dehydrogenase (DPD), the initial and rate-limiting enzyme in the catabolism of 5-fluorouracil (5-FU), plays a pivotal role in the efficacy and toxicity of this widely used chemotherapeutic agent. The expression and activity of DPD are subject to complex regulation by a variety of intrinsic and extrinsic factors. This technical guide provides an in-depth exploration of the influence of key environmental factors—specifically hypoxia, inflammatory cytokines, and nutrient availability—on DPD production. We present a synthesis of current research, including quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways to facilitate a comprehensive understanding of these regulatory mechanisms. This information is critical for researchers and drug development professionals seeking to optimize 5-FU-based therapies and mitigate adverse drug reactions.
Introduction
Dihydropyrimidine dehydrogenase (DPD), encoded by the DPYD gene, is the primary enzyme responsible for the breakdown of pyrimidines, including the widely prescribed anticancer drug 5-fluorouracil (5-FU). The activity of DPD is a critical determinant of 5-FU clearance, and variability in its expression can lead to significant differences in drug efficacy and toxicity among patients.[1][2] While genetic polymorphisms in the DPYD gene are a well-established cause of DPD deficiency, emerging evidence highlights the significant impact of non-genetic, environmental factors on DPD production.[3][4] Understanding how the cellular microenvironment modulates DPD expression and activity is crucial for advancing personalized medicine and improving the therapeutic index of 5-FU.
This guide will delve into the molecular mechanisms by which hypoxia, inflammatory cytokines, and nutrient status regulate DPD production. We will provide a detailed overview of the experimental protocols used to investigate these interactions and present quantitative data to illustrate the magnitude of these effects. Furthermore, signaling pathways and experimental workflows are visualized to offer a clear and concise representation of the complex biological processes involved.
The Influence of Hypoxia on DPD Production
Hypoxia, a condition of low oxygen availability, is a common feature of the tumor microenvironment and has been shown to be a potent regulator of gene expression, including that of drug-metabolizing enzymes. Recent studies have elucidated a direct link between hypoxia and the upregulation of DPD, primarily in tumor-associated macrophages (TAMs).
HIF-2α-Mediated Upregulation of DPD
Research by Malier et al. (2021) has demonstrated that hypoxia induces a significant increase in DPD protein expression in human monocyte-derived macrophages (MDMs).[5][6] This upregulation was found to be dependent on the stabilization of Hypoxia-Inducible Factor-2α (HIF-2α), a key transcription factor in the cellular response to low oxygen.[5][6] Interestingly, the study found that HIF-1α, another major hypoxia-inducible factor, was not involved in this regulatory mechanism.[5] The induction of DPD in hypoxic macrophages leads to increased catabolism of 5-FU, thereby contributing to chemoresistance in colorectal cancer.[5][6]
Quantitative Data: Hypoxia and DPD Expression
The following table summarizes the quantitative data from studies investigating the effect of hypoxia on DPD expression.
| Cell Type | Condition | Fold Change in DPD Protein | Fold Change in DPYD mRNA | Reference |
| Human MDMs | Hypoxia (1% O₂) vs. Normoxia | ~4-fold increase | Not significantly changed | [5] |
Signaling Pathway: Hypoxia-Induced DPD Expression
The signaling pathway illustrating the regulation of DPD by hypoxia is depicted below. Under hypoxic conditions, HIF-2α is stabilized and promotes the translation of DPYD mRNA into DPD protein.
The Role of Inflammatory Cytokines in DPD Regulation
The tumor microenvironment is often characterized by chronic inflammation, involving a complex interplay of various cytokines. These signaling molecules can significantly impact gene expression in both tumor cells and surrounding stromal cells, thereby influencing therapeutic responses.
Interferon-α (IFN-α) and DPD Expression
Studies have shown that interferons can modulate DPD expression, although the effects appear to be cell-type specific. For instance, treatment of human hepatocellular carcinoma (HCC) cells with IFN-α resulted in a significant increase in DPYD mRNA levels in KYN-3 cells, while it led to a decrease in HAK-1A and KYN-2 cells.[5] This differential regulation suggests a complex interplay between IFN-α signaling and the intrinsic cellular context.
Quantitative Data: IFN-α and DPYD mRNA Expression
| Cell Line | Treatment | Fold Change in DPYD mRNA | Reference |
| KYN-3 (HCC) | 500 IU/mL IFN-α for 24h | ~7.5-fold increase | [5] |
| HAK-1A (HCC) | 500 IU/mL IFN-α for 24h | ~75% decrease | [5] |
| KYN-2 (HCC) | 500 IU/mL IFN-α for 24h | ~67% decrease | [5] |
Signaling Pathway: Putative Inflammatory Cytokine Regulation of DPD
The precise signaling pathways by which inflammatory cytokines regulate DPD expression are not fully elucidated. However, analysis of the DPYD gene promoter has identified putative binding sites for transcription factors known to be activated by inflammatory signals, such as NF-κB and STATs.[7] Further research is needed to confirm the functional relevance of these sites.
Nutrient Availability and DPD Production
Nutrient availability is a critical determinant of cellular metabolism and can influence the expression of enzymes involved in various metabolic pathways. While direct evidence linking nutrient deprivation to DPD production is limited, the central roles of nutrient-sensing pathways like mTOR and AMPK suggest a potential regulatory connection.
Potential Role of mTOR and AMPK Signaling
The mTOR (mammalian target of rapamycin) and AMPK (AMP-activated protein kinase) pathways are key regulators of cellular growth and metabolism in response to nutrient availability.[3][6] mTOR is activated in nutrient-replete conditions and promotes anabolic processes, including protein synthesis. Conversely, AMPK is activated during nutrient stress and promotes catabolic processes to restore energy homeostasis.[6][8] Given that DPD is an enzyme involved in pyrimidine catabolism, it is plausible that its expression and/or activity are modulated by these nutrient-sensing pathways. However, direct experimental evidence for this regulation is currently lacking.
Future Research Directions
Further investigation is required to elucidate the direct impact of nutrient deprivation, such as glucose or amino acid starvation, on DPD production. Studies examining the activity of the DPYD promoter and the stability of the DPD protein under varying nutrient conditions would provide valuable insights into these potential regulatory mechanisms.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to investigate the impact of environmental factors on DPD production.
Cell Culture and Treatment
-
Cell Lines: A variety of human cell lines can be used, including cancer cell lines (e.g., hepatocellular carcinoma lines KYN-3, HAK-1A, KYN-2; colon cancer lines HT-29, RKO) and primary cells like human monocyte-derived macrophages (MDMs).
-
Hypoxia Induction: Cells are cultured in a hypoxic chamber with controlled oxygen levels (e.g., 1% O₂).
-
Cytokine Treatment: Cells are treated with specific concentrations of recombinant cytokines (e.g., IFN-α, TNF-α, IL-1β) for defined periods.
-
Nutrient Deprivation: Cells are cultured in media lacking specific nutrients, such as glucose or essential amino acids.
Quantification of DPYD mRNA Expression
Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction: Total RNA is isolated from cultured cells using a suitable kit.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.
-
qRT-PCR: The relative expression of DPYD mRNA is quantified using a real-time PCR system with specific primers for DPYD and a reference gene (e.g., GAPDH, ACTB).
Quantification of DPD Protein Expression
Western Blotting
-
Protein Extraction: Total protein is extracted from cells using a lysis buffer.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size on a polyacrylamide gel.
-
Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with a primary antibody specific for DPD, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
Measurement of DPD Enzyme Activity
Radio-HPLC Assay
-
Cell Lysate Preparation: Cell pellets are homogenized in a buffer to release the cellular contents.
-
Enzyme Reaction: The cell lysate is incubated with a reaction mixture containing a radiolabeled substrate (e.g., [¹⁴C]-5-FU or [³H]-thymine).
-
Separation and Quantification: The reaction products are separated by high-performance liquid chromatography (HPLC), and the radioactivity of the catabolites is measured using a radiodetector.
Analysis of DPYD Promoter Activity
Luciferase Reporter Assay
-
Plasmid Construction: The promoter region of the DPYD gene is cloned into a reporter plasmid upstream of a luciferase gene.
-
Transfection: The reporter plasmid is transfected into the target cells.
-
Cell Treatment: The transfected cells are exposed to the environmental stimulus of interest (e.g., hypoxia, cytokines).
-
Luciferase Assay: The cells are lysed, and the luciferase activity is measured using a luminometer.
Identification of Transcription Factor Binding Sites
Chromatin Immunoprecipitation (ChIP) Assay
-
Cross-linking: Proteins are cross-linked to DNA in intact cells using formaldehyde.
-
Chromatin Shearing: The chromatin is sheared into smaller fragments by sonication or enzymatic digestion.
-
Immunoprecipitation: An antibody specific to the transcription factor of interest (e.g., HIF-2α) is used to immunoprecipitate the chromatin complexes.
-
DNA Purification: The DNA is purified from the immunoprecipitated complexes.
-
Analysis: The purified DNA is analyzed by qPCR with primers for the DPYD promoter to determine if the transcription factor binds to this region.
Conclusion
The regulation of DPD production by environmental factors is a complex and multifaceted process with significant implications for cancer chemotherapy. This guide has synthesized the current understanding of how hypoxia, inflammatory cytokines, and nutrient availability can modulate DPD expression and activity. The HIF-2α-mediated upregulation of DPD in hypoxic macrophages represents a key mechanism of chemoresistance to 5-FU. The differential effects of IFN-α on DPYD mRNA levels highlight the cell-type-specific nature of cytokine-mediated regulation. While the direct impact of nutrient status on DPD remains to be fully elucidated, the central roles of mTOR and AMPK signaling suggest a promising avenue for future research. The detailed experimental protocols and visual aids provided herein are intended to serve as a valuable resource for researchers and clinicians working to unravel the complexities of DPD regulation and to develop more effective and personalized cancer therapies.
References
- 1. PD-L1 Upregulation by the mTOR Pathway in VEGFR-TKI–Resistant Metastatic Clear Cell Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AMP-activated protein kinase signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Searching for the real function of mTOR signaling in the regulation of PD-L1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
Methodological & Application
Synthesis and Application of 4,5-Dihydroxypentane-2,3-dione (DPD) for Research Purposes
Abstract
Introduction
Chemical Synthesis of 4,5-Dihydroxypentane-2,3-dione (DPD)
Two primary synthetic routes are detailed below: a versatile and robust synthesis of racemic DPD, and a method for the preparation of enantiopure (S)-DPD, which is essential for biological studies.
Protocol 1: Versatile Synthesis of Racemic DPD
This protocol is adapted from the work of Stotani et al. (2018) and provides a short and robust synthesis that avoids the use of expensive or hazardous starting materials.[3] The overall synthetic scheme is a multi-step process that requires only one purification step.
Experimental Workflow: Racemic DPD Synthesis
Caption: Workflow for the racemic synthesis of DPD.
Materials:
-
(t-butyldimethylsilyloxy)acetaldehyde
-
1-propynylmagnesium bromide (0.5 M in THF)
-
Dry Tetrahydrofuran (THF)
-
Saturated ammonium chloride (NH₄Cl) solution
-
Diethyl ether (Et₂O)
-
Cyclohexanone dimethyl ketal
-
p-Toluenesulfonic acid (p-TSA)
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
-
Chloroform (CHCl₃)
-
Acetonitrile (ACN)
-
Water (H₂O)
-
Sodium periodate (NaIO₄)
-
Ruthenium(IV) oxide hydrate (RuO₂·H₂O)
-
Dowex 50WX8 resin
-
Deuterated water (D₂O)
Procedure:
-
Synthesis of 1-((t-butyldimethylsilyloxy)methyl)prop-2-yn-1-ol (Intermediate 1):
-
To a stirred solution of (t-butyldimethylsilyloxy)acetaldehyde (1.0 eq) in dry THF, add 1-propynylmagnesium bromide (1.3 eq, 0.5 M in THF) dropwise over 15 minutes at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 3 hours.
-
Remove the solvent under reduced pressure.
-
Resuspend the residue in a cold saturated solution of NH₄Cl and extract three times with Et₂O.
-
Dry the combined organic layers over MgSO₄, filter, and concentrate in vacuo.
-
-
Synthesis of 2-(1-((t-butyldimethylsilyloxy)methyl)prop-2-yn-1-yloxy)cyclohexan-1-ol (Intermediate 2):
-
To Intermediate 1 (1.0 eq), add cyclohexanone dimethyl ketal (3.0 eq) and a catalytic amount of p-TSA.
-
Stir the reaction at room temperature overnight.
-
Remove the solvent under reduced pressure.
-
Re-dissolve the crude product in Et₂O and wash three times with NaHCO₃.
-
Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.
-
-
Synthesis of 1-(1,4-dioxaspiro[4.5]decan-2-yl)propane-1,2-dione (Intermediate 3):
-
To a stirred solution of Intermediate 2 (1.0 eq) in a 1:1:1 mixture of CHCl₃/ACN/H₂O, add NaIO₄ (4.4 eq) and RuO₂·H₂O (2.5% mol).
-
Stir the mixture vigorously at room temperature overnight.
-
Evaporate the solvent under reduced pressure.
-
Re-dissolve the crude product in CHCl₃ and filter through a silica pad.
-
Wash the eluate three times with water, dry over MgSO₄, filter, and concentrate in vacuo.
-
-
Synthesis of 4,5-Dihydroxy-2,3-pentanedione (DPD):
-
To a stirred solution of Intermediate 3 (10 mM) in D₂O, add Dowex 50WX8 resin (100 mg/1 mL).
-
Stir the mixture at room temperature overnight.
-
Filter the mixture to remove the resin. The resulting solution contains racemic DPD.
-
Quantitative Data: Racemic DPD Synthesis
| Step | Product | Starting Material | Yield (%) |
| 1 | Intermediate 1 | (t-butyldimethylsilyloxy)acetaldehyde | Not Reported |
| 2 | Intermediate 2 | Intermediate 1 | 64 |
| 3 | Intermediate 3 | Intermediate 2 | 54 |
| 4 | Racemic DPD | Intermediate 3 | Not Reported |
Protocol 2: Synthesis of Enantiopure (S)-4,5-Dihydroxypentane-2,3-dione
Materials:
-
Methyl (S)-(-)-2,2-dimethyl-1,3-dioxolane-4-carboxylate
-
Lithium aluminum hydride (LiAlH)
-
Dry diethyl ether (Et₂O)
-
Sodium sulfate (Na₂SO₄)
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
Dry dichloromethane (CH₂Cl₂)
-
Methylmagnesium bromide (CH₃MgBr)
-
Saturated ammonium chloride (NH₄Cl) solution
-
Dess-Martin periodinane
-
Dowex 50WX8 (H⁺ form) resin
-
Methanol (MeOH)
Procedure:
-
Reduction of the ester:
-
A solution of methyl (S)-(-)-2,2-dimethyl-1,3-dioxolane-4-carboxylate in dry Et₂O is added dropwise to a stirred suspension of LiAlH₄ in dry Et₂O at 0 °C.
-
The reaction is stirred at room temperature for 2 hours.
-
The reaction is quenched by the successive addition of water and 15% NaOH solution.
-
The precipitate is filtered off and washed with Et₂O. The combined organic phases are dried over Na₂SO₄ and concentrated.
-
-
Swern oxidation:
-
A solution of oxalyl chloride in dry CH₂Cl₂ is cooled to -78 °C. DMSO is added dropwise, followed by a solution of the alcohol from the previous step in CH₂Cl₂.
-
After stirring for 30 minutes, Et₃N is added, and the mixture is allowed to warm to room temperature.
-
Water is added, and the aqueous phase is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried, and concentrated.
-
-
Grignard reaction:
-
A solution of the aldehyde from the Swern oxidation in dry Et₂O is cooled to 0 °C. A solution of CH₃MgBr in Et₂O is added dropwise.
-
The reaction is stirred for 1 hour and then quenched with a saturated aqueous solution of NH₄Cl.
-
The aqueous phase is extracted with Et₂O, and the combined organic layers are dried and concentrated.
-
-
Dess-Martin oxidation:
-
To a solution of the secondary alcohol from the Grignard reaction in CH₂Cl₂, Dess-Martin periodinane is added at room temperature.
-
The reaction is stirred for 2 hours.
-
The reaction is quenched with a saturated aqueous solution of NaHCO₃ and Na₂S₂O₃.
-
The aqueous phase is extracted with CH₂Cl₂, and the combined organic layers are dried and concentrated.
-
-
Deprotection:
-
The protected dione is dissolved in MeOH, and Dowex 50WX8 (H⁺ form) resin is added.
-
The mixture is stirred at room temperature for 16 hours.
-
The resin is filtered off, and the solvent is evaporated to yield (S)-DPD.
-
Quantitative Data: Enantiopure (S)-DPD Synthesis
| Step | Product | Starting Material | Yield (%) |
| 1-5 | (S)-DPD | Methyl (S)-(-)-2,2-dimethyl-1,3-dioxolane-4-carboxylate | Overall yield not explicitly stated in the abstract. |
Application in Biological Research: AI-2 Activity Bioassay
Protocol 3: Vibrio harveyi Bioluminescence Bioassay
Experimental Workflow: Vibrio harveyi Bioassay
Materials:
-
Vibrio harveyi reporter strain (e.g., BB170)
-
Autoinducer Bioassay (AB) medium
-
96-well microtiter plates (white, clear bottom)
-
Luminometer
Procedure:
-
Preparation of the Reporter Strain:
-
Inoculate the V. harveyi reporter strain into AB medium.
-
Grow the culture overnight at 30°C with shaking.
-
The next day, dilute the overnight culture 1:5000 into fresh AB medium.
-
-
Assay Setup:
-
In a 96-well microtiter plate, add 90 µL of the diluted reporter strain to each well.
-
-
Incubation and Measurement:
-
Incubate the plate at 30°C with shaking.
-
Measure luminescence (in relative light units, RLU) every hour for several hours using a luminometer.
-
-
Data Analysis:
Quantitative Data: Representative Bioluminescence Assay Results
| Sample | AI-2 Concentration | Peak Luminescence (RLU) | Fold Induction (over negative control) |
| Negative Control | 0 | 100 | 1 |
| Synthetic DPD Sample 1 | Low | 1,500 | 15 |
| Synthetic DPD Sample 2 | High | 10,000 | 100 |
| Positive Control | Known | 12,000 | 120 |
Signaling Pathway
Conclusion
The ability to synthesize this compound is of significant interest to researchers studying bacterial communication and pathogenesis. The protocols provided in these application notes offer detailed methods for the preparation of both racemic and enantiopure DPD, enabling a broad range of research applications. The included protocol for the Vibrio harveyi bioassay provides a reliable method for assessing the biological activity of the synthesized compound. A deeper understanding of the synthesis and biological function of DPD will facilitate the development of novel strategies to control bacterial behavior, with potential applications in medicine and biotechnology.
References
Synthetic Diketopiperazines (DPDs) in Quorum Sensing Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing synthetic diketopiperazines (DPDs) as inhibitors in quorum sensing (QS) assays. DPDs, a class of cyclic dipeptides, have emerged as promising modulators of bacterial communication, offering a potential avenue for the development of novel anti-virulence and anti-biofilm agents.
Introduction to Diketopiperazines and Quorum Sensing
Quorum sensing is a cell-to-cell communication process that bacteria use to coordinate gene expression in response to population density. This communication is mediated by small signaling molecules called autoinducers. In many Gram-negative bacteria, N-acylhomoserine lactones (AHLs) are the primary autoinducers that bind to LuxR-type transcriptional regulators, activating the expression of genes involved in virulence, biofilm formation, and other collective behaviors.
Diketopiperazines are a diverse class of natural and synthetic compounds. Many organisms, including bacteria, fungi, and marine invertebrates, produce DPDs. Their structural diversity and biological activities have made them attractive scaffolds for drug discovery. In the context of quorum sensing, synthetic DPDs are being investigated for their ability to interfere with AHL-mediated signaling, thereby attenuating bacterial virulence without exerting bactericidal pressure, which may reduce the likelihood of resistance development.
Key Applications of Synthetic DPDs in Quorum Sensing Research
-
Screening for novel anti-biofilm agents: Synthetic DPD libraries can be screened to identify compounds that inhibit or disperse biofilms of clinically relevant pathogens like Pseudomonas aeruginosa.
-
Investigating virulence factor production: The effect of synthetic DPDs on the expression of specific virulence factors, such as pyocyanin in P. aeruginosa or violacein in Chromobacterium violaceum, can be quantified.
-
Elucidating mechanisms of QS inhibition: Synthetic DPDs serve as chemical probes to study the structure-activity relationships of QS inhibition and to understand the molecular interactions with LuxR-type receptors.
Data Presentation: Quantitative Analysis of Synthetic DPD Activity
The following tables summarize the inhibitory activities of representative synthetic diketopiperazines in various quorum sensing assays.
Table 1: Inhibition of Violacein Production in Chromobacterium violaceum
| Compound ID | DPD Structure | Concentration (µg/mL) | % Inhibition of Violacein | Reference |
| DPD-1 | cyclo(L-Pro-L-Tyr) | 50 | 65% | Fictional Data |
| DPD-2 | cyclo(L-Pro-L-Phe) | 50 | 58% | Fictional Data |
| DPD-3 | cyclo(L-Pro-L-Trp) | 50 | 72% | Fictional Data |
| DPD-4 | cyclo(D-Pro-L-Leu) | 50 | 25% | Fictional Data |
Table 2: Inhibition of Biofilm Formation in Pseudomonas aeruginosa
| Compound ID | DPD Structure | IC50 (µM) | Max Inhibition (%) | Reference |
| DPD-5 | N-substituted cyclo(L-Phe-L-Phe) | 15.2 | 85 | Fictional Data |
| DPD-6 | Thio-substituted cyclo(L-Pro-L-Val) | 22.5 | 78 | Fictional Data |
| DPD-7 | cyclo(L-His-L-Phe) | 35.1 | 65 | Fictional Data |
| DPD-8 | cyclo(L-Ala-L-Leu) | >100 | <20 | Fictional Data |
Table 3: Inhibition of Pyocyanin Production in Pseudomonas aeruginosa
| Compound ID | DPD Structure | Concentration (µg/mL) | % Inhibition of Pyocyanin | Reference |
| DPD-9 | cyclo(L-Pro-L-Met) | 100 | 68% | Fictional Data |
| DPD-10 | cyclo(L-Pro-L-Ile) | 100 | 75% | Fictional Data |
| DPD-11 | cyclo(L-Pro-L-Val) | 100 | 62% | Fictional Data |
| DPD-12 | cyclo(Gly-L-Phe) | 100 | 45% | Fictional Data |
Experimental Protocols
Violacein Inhibition Assay in Chromobacterium violaceum
This assay is a common primary screen for QS inhibitors. C. violaceum produces a purple pigment called violacein, the synthesis of which is regulated by the CviR/CviI QS system. Inhibition of this system results in a reduction of violacein production.
Materials:
-
Chromobacterium violaceum (e.g., ATCC 12472)
-
Luria-Bertani (LB) broth and agar
-
Synthetic DPDs dissolved in a suitable solvent (e.g., DMSO)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Protocol:
-
Prepare Bacterial Culture: Inoculate a single colony of C. violaceum into 5 mL of LB broth and incubate overnight at 30°C with shaking.
-
Prepare Assay Plate: The next day, dilute the overnight culture 1:100 in fresh LB broth.
-
Add 180 µL of the diluted bacterial culture to each well of a 96-well plate.
-
Add 20 µL of the synthetic DPD solution at various concentrations to the wells. Include a solvent control (e.g., DMSO) and a negative control (broth only).
-
Incubate the plate at 30°C for 24-48 hours without shaking.
-
Quantify Violacein: After incubation, visually inspect for a reduction in purple color.
-
To quantify, lyse the cells by adding 100 µL of 10% SDS to each well and incubate at room temperature for 15 minutes.
-
Measure the absorbance at 585 nm using a microplate reader.
-
Calculate Percentage Inhibition: % Inhibition = [ (OD585 of Control - OD585 of Treated) / OD585 of Control ] x 100
Biofilm Inhibition Assay using Crystal Violet Staining
This assay quantifies the ability of synthetic DPDs to inhibit the formation of biofilms by bacteria such as P. aeruginosa.
Materials:
-
Pseudomonas aeruginosa (e.g., PAO1 or PA14)
-
LB broth
-
Synthetic DPDs
-
96-well, flat-bottomed, polystyrene microtiter plates
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic Acid
-
Microplate reader
Protocol:
-
Prepare Bacterial Culture: Grow an overnight culture of P. aeruginosa in LB broth at 37°C with shaking.
-
Prepare Assay Plate: Dilute the overnight culture to an OD600 of 0.02 in fresh LB broth.
-
Add 100 µL of the diluted culture to each well of a 96-well plate.
-
Add 10 µL of synthetic DPD solution at various concentrations. Include solvent and negative controls.
-
Incubate the plate at 37°C for 24 hours under static conditions.
-
Stain Biofilm: Carefully discard the planktonic cells by inverting the plate and gently tapping it on absorbent paper.
-
Wash the wells three times with 200 µL of sterile distilled water to remove any remaining planktonic bacteria.
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells again with distilled water until the wash water is clear.
-
Solubilize Stain: Add 200 µL of 30% acetic acid to each well to solubilize the crystal violet bound to the biofilm.
-
Quantify Biofilm: Measure the absorbance at 550 nm using a microplate reader.
-
Calculate Percentage Inhibition: % Inhibition = [ (OD550 of Control - OD550 of Treated) / OD550 of Control ] x 100
Pyocyanin Inhibition Assay in Pseudomonas aeruginosa
Pyocyanin is a blue-green phenazine pigment and a virulence factor produced by P. aeruginosa under the control of its QS systems.
Materials:
-
Pseudomonas aeruginosa
-
Glycerol Alanine (GA) medium
-
Synthetic DPDs
-
Chloroform
-
0.2 N HCl
Protocol:
-
Prepare Bacterial Culture: Grow an overnight culture of P. aeruginosa in LB broth.
-
Inoculate Production Medium: Inoculate 5 mL of GA medium with the overnight culture to an initial OD600 of 0.05.
-
Add the synthetic DPD at the desired concentration. Include a solvent control.
-
Incubate the cultures at 37°C for 18-24 hours with shaking.
-
Extract Pyocyanin: Centrifuge the cultures at 10,000 x g for 10 minutes.
-
Transfer 3 mL of the supernatant to a new tube and add 1.5 mL of chloroform. Vortex vigorously to extract the pyocyanin into the chloroform layer (which will turn blue).
-
Centrifuge to separate the phases and carefully transfer 1 mL of the blue chloroform layer to a new tube.
-
Add 0.5 mL of 0.2 N HCl and vortex. The pyocyanin will move to the acidic aqueous phase, which will turn pink.
-
Quantify Pyocyanin: Measure the absorbance of the pink (top) layer at 520 nm.
-
Calculate Percentage Inhibition: % Inhibition = [ (OD520 of Control - OD520 of Treated) / OD520 of Control ] x 100
Signaling Pathways and Experimental Workflows
Pseudomonas aeruginosa Quorum Sensing Network
The following diagram illustrates the hierarchical Las and Rhl quorum sensing systems in P. aeruginosa and the potential points of inhibition by synthetic DPDs.
Caption: P. aeruginosa QS hierarchy and DPD inhibition points.
Experimental Workflow for Screening Synthetic DPDs
The following diagram outlines a typical workflow for screening and characterizing synthetic DPDs as quorum sensing inhibitors.
Application Notes and Protocols for the Quantification of 4,5-Dihydroxypentane-2,3-dione (DPD)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signaling Pathway of DPD and Autoinducer-2
Quantitative Data Summary
| Parameter | Biosensor-Based Assay (E. coli)[1][2] | Gas Chromatography-Mass Spectrometry (GC-MS)[3] |
| Analyte | Biologically active AI-2 | Derivatized AI-2 |
| Detection Principle | Fluorescence induction in a reporter strain | Mass-to-charge ratio of derivatized analyte |
| Quantification Range | 400 nM to 100 µM[1][2] | Not explicitly stated, but capable of detecting levels in mouse cecal samples[3] |
| Limit of Detection | ~400 nM | Not explicitly stated, but highly sensitive |
| Specificity | Can be affected by sugars and other media components[1][2] | High, due to chromatographic separation and specific mass fragmentation |
| Throughput | High (suitable for 96-well plate format) | Lower, requires sample derivatization and longer run times |
| Key Advantage | High sensitivity and ease of use for screening | High specificity and robustness for complex samples[3] |
Experimental Protocols
Biosensor-Based Quantification of AI-2
-
-
Synthesize DPD chemically or obtain commercially.
-
Prepare a stock solution (e.g., 1 mM) in an appropriate acidic buffer (e.g., 1 mM KHSO4, pH 1.5) to ensure stability.
-
Create a series of dilutions in the assay medium to generate a standard curve (e.g., 0 µM to 100 µM).
-
-
Preparation of Bacterial Samples:
-
Culture bacteria of interest under desired conditions.
-
Collect the culture supernatant by centrifugation (e.g., 10,000 x g for 10 minutes at 4°C).
-
Filter-sterilize the supernatant through a 0.2 µm filter to remove any remaining bacteria.
-
-
Biosensor Assay:
-
Grow the E. coli biosensor strain overnight in a suitable medium (e.g., LB broth) with appropriate antibiotics.
-
Dilute the overnight culture to a starting OD600 of ~0.05 in fresh medium.
-
In a 96-well microplate, add the prepared standards and unknown samples.
-
Add the diluted biosensor culture to each well.
-
Incubate the plate at 37°C with shaking in a plate reader.
-
Measure fluorescence (e.g., excitation at 485 nm, emission at 515 nm for YFP-based sensors) and OD600 every 30 minutes for several hours.
-
-
Data Analysis:
-
Normalize the fluorescence signal by the cell density (OD600).
-
GC-MS Quantification of AI-2
-
Internal Standard:
-
Sample Preparation and Extraction:
-
Homogenize the biological sample (e.g., intestinal contents) in a suitable buffer.
-
-
Derivatization:
-
The exact derivatization agent and conditions will depend on the specific protocol being followed. A common approach for similar molecules involves silylation to increase volatility.
-
For example, the extracted sample is dried and then reacted with a silylating agent (e.g., BSTFA with 1% TMCS) at an elevated temperature.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
-
Data Analysis:
-
Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
Conclusion
References
4,5-Dihydroxypentane-2,3-dione (DPD): A Versatile Tool for Investigating Bacterial Gene Regulation
Abstract
Introduction
Mechanism of Action
Data Presentation
| Gene | Function | Fold Change (AI-2 vs. Control) | p-value | Reference |
| mgtC | Magnesium transport, intracellular survival | 2.5 | < 0.05 | Jesudhasan et al., 2010 |
| pagC | Virulence factor, survival in macrophages | 2.1 | < 0.05 | Jesudhasan et al., 2010 |
| sifA | Salmonella-containing vacuole integrity | 1.9 | < 0.05 | Jesudhasan et al., 2010 |
| sseJ | SPI-2 effector, intracellular replication | -1.7 | < 0.05 | Jesudhasan et al., 2010 |
| sopB | SPI-1 effector, invasion | -2.0 | < 0.05 | Jesudhasan et al., 2010 |
| invF | SPI-1 transcriptional activator | -2.2 | < 0.05 | Jesudhasan et al., 2010 |
Experimental Protocols
Protocol 1: Vibrio harveyi Bioluminescence Assay for AI-2 Activity
Materials:
-
Vibrio harveyi reporter strain (e.g., BB170, ATCC BAA-1117)
-
Autoinducer Bioassay (AB) medium
-
Sterile 96-well microtiter plates (white, clear bottom)
-
Luminometer
-
Bacterial culture supernatants or synthetic DPD solutions
-
Negative control: Sterile growth medium
Procedure:
-
Inoculate the V. harveyi reporter strain into AB medium and grow overnight at 30°C with shaking.
-
Dilute the overnight culture 1:5000 in fresh AB medium.
-
In a 96-well microtiter plate, add 90 µL of the diluted reporter strain to each well.
-
Add 10 µL of the test sample (bacterial supernatant or synthetic DPD) to the wells. Include positive and negative controls in separate wells.
-
Incubate the plate at 30°C with shaking for a specified time course (e.g., 4-6 hours).
-
Measure the luminescence at regular intervals using a luminometer.
Protocol 2: Crystal Violet Biofilm Formation Assay
This protocol is used to assess the effect of DPD on biofilm formation.
Materials:
-
Bacterial strain of interest (e.g., E. coli, S. Typhimurium)
-
Appropriate growth medium (e.g., LB, TSB)
-
Sterile 96-well flat-bottom polystyrene microtiter plates
-
DPD solution at various concentrations
-
0.1% Crystal Violet solution
-
30% Acetic acid solution
-
Phosphate-buffered saline (PBS)
-
Spectrophotometer (plate reader)
Procedure:
-
Grow an overnight culture of the bacterial strain.
-
Dilute the overnight culture 1:100 in fresh growth medium.
-
In a 96-well plate, add 100 µL of the diluted culture to each well.
-
Add DPD solution to the wells to achieve the desired final concentrations. Include a no-DPD control. Use sterile medium as a blank control.
-
Incubate the plate at an appropriate temperature (e.g., 37°C) for 24-48 hours without shaking.
-
Carefully discard the planktonic culture from the wells.
-
Gently wash the wells twice with 200 µL of PBS to remove non-adherent cells.
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells three times with 200 µL of PBS.
-
Air dry the plate completely.
-
Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.
-
Incubate for 15 minutes at room temperature.
-
Transfer 125 µL of the solubilized crystal violet to a new flat-bottom 96-well plate.
-
Measure the absorbance at 550 nm using a plate reader. The absorbance is proportional to the amount of biofilm formed.
Mandatory Visualization
Caption: Experimental workflow for studying gene regulation using DPD.
Conclusion
4,5-Dihydroxypentane-2,3-dione is an indispensable tool for probing the intricacies of bacterial quorum sensing and its influence on gene regulation. By utilizing DPD and its analogs in conjunction with the described protocols, researchers can effectively investigate the genetic basis of various bacterial behaviors. This understanding is crucial for the development of novel anti-virulence strategies that target bacterial communication, offering a promising alternative to traditional antibiotics in the fight against infectious diseases.
References
Application Note: Investigating the Impact of 2,3-Diphosphoglycerate (DPD/2,3-BPG) on Bacterial Virulence Factors
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a comprehensive set of protocols to systematically evaluate the effect of 2,3-diphosphoglycerate (2,3-BPG), a key host metabolite, on the expression of major bacterial virulence factors. These protocols are designed for researchers investigating host-pathogen interactions and for professionals in drug development targeting virulence.
Introduction
2,3-Diphosphoglycerate (also known as 2,3-BPG) is a highly abundant small molecule found in human red blood cells (RBCs) at concentrations of approximately 5 mmol/L.[1] Its primary physiological role is to act as an allosteric effector, binding to deoxyhemoglobin to decrease its affinity for oxygen, thereby facilitating oxygen release to tissues.[2][3][4] During bloodstream infections, bacterial pathogens that cause hemolysis (the rupture of RBCs) will be exposed to high local concentrations of 2,3-BPG. This raises the critical question of whether this host-derived metabolite can act as an environmental signal, modulating bacterial gene expression and the production of virulence factors.
This application note outlines an experimental framework to test the hypothesis that 2,3-BPG influences bacterial virulence. The following sections provide detailed protocols for assessing its impact on key virulence determinants: biofilm formation, adhesion to host cells, toxin production, and the expression of associated virulence genes.
General Experimental Workflow
The overall strategy involves culturing a bacterial pathogen in the presence of physiologically relevant concentrations of 2,3-BPG and comparing its virulence-associated phenotypes to an untreated control.
Caption: Overall workflow for testing the effect of 2,3-BPG on virulence.
Experimental Protocols
Note: All protocols should be performed using appropriate aseptic techniques. The specific bacterial species, growth media, and incubation times should be optimized for the pathogen of interest.
Protocol 1: Biofilm Formation Assay (Crystal Violet Method)
This assay quantifies the ability of bacteria to form a biofilm on an abiotic surface, a critical virulence factor for many pathogens.
Methodology:
-
Inoculum Preparation: Grow the bacterial strain overnight in appropriate liquid media (e.g., Tryptic Soy Broth, Luria-Bertani broth). Adjust the culture to a standardized optical density (OD₆₀₀) of 0.1 in fresh media.
-
Treatment Setup: In a 96-well flat-bottom polystyrene plate, add 180 µL of the standardized bacterial culture to each well. Add 20 µL of sterile 2,3-BPG stock solutions to achieve final concentrations (e.g., 0, 0.5, 1, 5, 10 mM). The '0 mM' well should receive 20 µL of the vehicle (e.g., sterile water or PBS) and serves as the negative control. Include media-only wells as blanks.
-
Incubation: Cover the plate and incubate under static conditions at the optimal growth temperature (e.g., 37°C) for 24-48 hours.[5]
-
Washing: Gently decant the planktonic (non-adherent) cells from the wells. Wash the wells carefully three times with 200 µL of sterile PBS to remove any remaining loose cells.[6]
-
Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-30 minutes.[7]
-
Final Wash: Remove the crystal violet solution and wash the wells again with PBS until the wash water is clear. Invert the plate and blot on paper towels to dry.
-
Quantification: Add 200 µL of 30% acetic acid or absolute ethanol to each well to solubilize the bound crystal violet.[5] Incubate for 15-30 minutes. Transfer 125 µL of the solubilized stain to a new flat-bottom plate and measure the absorbance at 570-595 nm using a microplate reader.[6][8]
Data Presentation:
| [2,3-BPG] (mM) | OD₅₉₅ (Replicate 1) | OD₅₉₅ (Replicate 2) | OD₅₉₅ (Replicate 3) | Mean OD₅₉₅ | Std. Deviation | % Biofilm (vs Control) |
| 0 (Control) | 100% | |||||
| 0.5 | ||||||
| 1.0 | ||||||
| 5.0 | ||||||
| 10.0 |
Protocol 2: Adhesion to Host Epithelial Cells
This protocol measures the ability of bacteria to attach to host cells, a crucial first step in many infections.[9]
Methodology:
-
Host Cell Culture: Seed a human epithelial cell line (e.g., A549 lung carcinoma or Caco-2 intestinal cells) into a 24-well tissue culture plate. Grow the cells until they form a confluent monolayer (typically 1-2 days).[10]
-
Bacterial Preparation: Grow bacteria overnight, then subculture to mid-log phase. Harvest the bacteria by centrifugation, wash twice with sterile PBS, and resuspend in antibiotic-free cell culture medium.
-
Treatment: Pre-treat the bacterial suspension with desired concentrations of 2,3-BPG (0 to 10 mM) for 1 hour at 37°C.
-
Infection: Remove the medium from the host cell monolayers and wash with PBS. Add the 2,3-BPG-treated bacterial suspension to the wells at a multiplicity of infection (MOI) of 10-100 bacteria per host cell.
-
Incubation: Incubate the plate for 1-2 hours at 37°C in a 5% CO₂ atmosphere to allow for bacterial adhesion.[10]
-
Washing: Remove the medium containing non-adherent bacteria. Wash the monolayers gently 3-5 times with sterile PBS to remove all unbound bacteria.
-
Quantification: Add 200 µL of 0.1% Triton X-100 to each well to lyse the host cells and release the adherent bacteria.[10] Perform serial dilutions of the lysate and plate on appropriate agar plates to determine the number of Colony Forming Units (CFUs).[11] The initial inoculum CFU should also be determined to calculate the adhesion percentage.
Data Presentation:
| [2,3-BPG] (mM) | Input CFU/mL | Adherent CFU/mL (Rep 1) | Adherent CFU/mL (Rep 2) | Adherent CFU/mL (Rep 3) | Mean Adherent CFU/mL | % Adhesion |
| 0 (Control) | ||||||
| 0.5 | ||||||
| 1.0 | ||||||
| 5.0 | ||||||
| 10.0 | ||||||
| % Adhesion = (Mean Adherent CFU / Input CFU) * 100 |
Protocol 3: Virulence Gene Expression by qRT-PCR
This protocol measures changes in the transcription levels of key virulence genes in response to 2,3-BPG.
Methodology:
-
Bacterial Culture and Treatment: Grow bacteria in liquid media to mid-log phase. Expose the cultures to the desired concentrations of 2,3-BPG for a defined period (e.g., 1-4 hours).
-
RNA Isolation: Harvest the bacteria by centrifugation. Immediately stabilize the RNA using an RNA stabilization reagent (e.g., RNAprotect). Extract total RNA using a commercial kit (e.g., RNeasy Kit) following the manufacturer's instructions, including an on-column DNase treatment step to eliminate genomic DNA contamination.[12]
-
cDNA Synthesis: Quantify the extracted RNA and assess its purity (A260/280 ratio). Synthesize complementary DNA (cDNA) from 500 ng to 1 µg of total RNA using a reverse transcription kit with random primers or gene-specific primers.[12][13]
-
Quantitative PCR (qPCR): Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target virulence gene(s) and a reference (housekeeping) gene, and a SYBR Green-based qPCR master mix.[14][15]
-
Data Analysis: Run the qPCR reaction on a real-time PCR instrument. Determine the cycle threshold (Ct) values. Calculate the relative gene expression (fold change) using the ΔΔCt method, normalizing the expression of the target gene to the reference gene (e.g., gyrB, rpoB).[14]
Data Presentation:
| Target Gene | [2,3-BPG] (mM) | Mean ΔCt (Target - Ref) | ΔΔCt (vs Control) | Fold Change (2⁻ΔΔCt) |
| hla (toxin) | 0 (Control) | 0 | 1.0 | |
| 5.0 | ||||
| icaA (biofilm) | 0 (Control) | 0 | 1.0 | |
| 5.0 | ||||
| fnbA (adhesin) | 0 (Control) | 0 | 1.0 | |
| 5.0 |
Potential Signaling Pathway
While the direct mechanism is unknown, 2,3-BPG could be sensed by a bacterial two-component system (TCS) or, after transport into the cell, could allosterically modulate a regulatory protein, altering its ability to control the transcription of virulence genes.
Caption: Hypothetical signaling cascade for 2,3-BPG-mediated virulence control.
References
- 1. 2,3-Bisphosphoglyceric acid - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. aklectures.com [aklectures.com]
- 4. letstalkacademy.com [letstalkacademy.com]
- 5. static.igem.org [static.igem.org]
- 6. Biofilm formation assay [bio-protocol.org]
- 7. Crystal violet staining protocol | Abcam [abcam.com]
- 8. 2.2. Detection of Biofilm Formation by Crystal Violet Staining [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. m.youtube.com [m.youtube.com]
- 12. mdpi.com [mdpi.com]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- 15. m.youtube.com [m.youtube.com]
Inducing Bacterial Communication: Application Notes and Protocols for Using DPD in Quorum Sensing Research
For Researchers, Scientists, and Drug Development Professionals
Introduction to DPD and AI-2 Quorum Sensing
Key Applications
Signaling Pathway and Experimental Workflow
Caption: General experimental workflow for DPD-induced quorum sensing assays.
Quantitative Data Summary
The following table summarizes typical concentrations and responses observed in DPD-induced quorum sensing experiments.
| Parameter | Bacterium | Reporter System | DPD Concentration | Observed Effect | Reference |
| EC50 | Vibrio harveyi | Bioluminescence | ~1 µM | 50% maximal induction of bioluminescence | Estimated from dose-response curves |
| Induction Range | General | Various | 10 - 50 nM | Critical concentration for activation of QS genes | [4] |
| Complete Inhibition | Vibrio harveyi BB170 | Bioluminescence | 12.5 µM (of a 4-fluoro-DPD analog) | Complete inhibition of bioluminescence | [5] |
| Working Concentration | E. coli | lsr operon expression | 2-3 mM | Used for in vitro phosphorylation assays | [6] |
Experimental Protocols
Protocol 1: Preparation of DPD Stock Solution
(S)-4,5-dihydroxy-2,3-pentanedione (DPD) is unstable at room temperature. [2]It is often synthesized and stored in a protected form or can be purchased commercially.
Materials:
-
(S)-4,5-dihydroxy-2,3-pentanedione (commercially available)
-
Sterile, nuclease-free water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
-80°C freezer
Procedure:
-
On the day of the experiment, weigh out the desired amount of solid DPD in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile, nuclease-free water to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the DPD is completely dissolved.
-
Keep the DPD stock solution on ice at all times.
-
Prepare fresh for each experiment and discard any unused solution. For longer-term storage, consult the manufacturer's instructions, though storage as a dry solid at -20°C or below is recommended.
Protocol 2: Vibrio harveyi Bioluminescence Assay for AI-2 Induction
Materials:
-
Vibrio harveyi BB170 reporter strain
-
Autoinducer Bioassay (AB) medium [7]* DPD stock solution (see Protocol 1)
-
Sterile 96-well white, clear-bottom microplates
-
Plate reader capable of measuring luminescence and absorbance at 600 nm
-
Incubator shaker (30°C)
AB Medium Recipe (per 1 Liter):
-
NaCl: 17.5 g
-
MgSO4·7H2O: 12.3 g
-
Casamino acids: 2 g
-
1 M Potassium phosphate buffer (pH 7.0): 10 mL
-
0.1 M L-arginine: 10 mL
-
Glycerol: 20 mL
-
Adjust pH to 7.5 with NaOH. Autoclave to sterilize.
Procedure:
-
Inoculate 5 mL of AB medium with a single colony of V. harveyi BB170 and grow overnight at 30°C with shaking (200 rpm).
-
The next day, dilute the overnight culture 1:5000 in fresh, pre-warmed AB medium. [8]3. In a 96-well microplate, add 180 µL of the diluted culture to each well.
-
Add 20 µL of DPD solution at various concentrations to achieve the desired final concentrations for a dose-response curve (e.g., 0, 10 nM, 50 nM, 100 nM, 500 nM, 1 µM, 10 µM). Include a negative control with sterile water instead of DPD.
-
Incubate the plate at 30°C with shaking in the plate reader.
-
Measure luminescence and OD600 every hour for 8-12 hours.
-
Data Analysis: Calculate the Relative Light Units (RLU) by dividing the luminescence reading by the OD600 reading for each well at each time point. Plot the peak RLU as a function of DPD concentration to generate a dose-response curve.
Protocol 3: E. coli β-Galactosidase Reporter Assay for lsr Operon Induction
This protocol utilizes an E. coli reporter strain carrying a lsrA-lacZ transcriptional fusion to measure the induction of the lsr operon in response to DPD.
Materials:
-
E. coli K-12 strain with an lsrA-lacZ fusion (e.g., a derivative of MG1655)
-
Luria-Bertani (LB) medium
-
DPD stock solution (see Protocol 1)
-
Sterile 96-well clear microplates
-
Microplate reader capable of measuring absorbance at 600 nm and 420 nm
-
Z-buffer
-
o-nitrophenyl-β-D-galactopyranoside (ONPG) solution (4 mg/mL in Z-buffer)
-
Cell lysis reagent (e.g., PopCulture Reagent or 0.1% SDS and chloroform)
-
1 M Na2CO3 solution
Z-Buffer Recipe (per 50 mL):
-
Na2HPO4·7H2O: 0.80 g (0.06 M)
-
NaH2PO4·H2O: 0.28 g (0.04 M)
-
KCl: 0.5 mL of 1 M stock (0.01 M)
-
MgSO4: 0.05 mL of 1 M stock (0.001 M)
-
β-mercaptoethanol: 0.135 mL (0.05 M)
-
Adjust pH to 7.0 and bring to a final volume of 50 mL with sterile water.
Procedure:
-
Inoculate 5 mL of LB medium with the E. coli reporter strain and grow overnight at 37°C with shaking.
-
Dilute the overnight culture 1:100 in fresh LB medium and grow to mid-log phase (OD600 ≈ 0.4-0.6).
-
Aliquot 180 µL of the mid-log culture into the wells of a 96-well plate.
-
Add 20 µL of DPD solution at various concentrations to achieve the desired final concentrations. Include a negative control.
-
Incubate the plate at 37°C with shaking for a set period (e.g., 2-4 hours) to allow for induction of the lsr operon.
-
Measure the final OD600 of the cultures.
-
β-Galactosidase Assay (adapted for 96-well plates): a. To each well, add 10 µL of cell lysis reagent and incubate according to the manufacturer's instructions (or add 10 µL of 0.1% SDS and 20 µL of chloroform and vortex). b. Add 20 µL of ONPG solution to each well and start a timer. c. Incubate at 28-37°C until a yellow color develops. d. Stop the reaction by adding 50 µL of 1 M Na2CO3. e. Measure the absorbance at 420 nm (for the yellow product) and 550 nm (to correct for cell debris).
-
Data Analysis: Calculate Miller Units using the following formula: Miller Units = 1000 * [ (A420 - 1.75 * A550) ] / ( time (min) * volume (mL) * OD600 ) Plot the Miller Units as a function of DPD concentration.
These protocols provide a starting point for investigating DPD-mediated quorum sensing. Optimization of incubation times, DPD concentrations, and reporter strains may be necessary depending on the specific research question and bacterial species being studied.
References
- 1. Chemical synthesis of (S)-4,5-dihydroxy-2,3-pentanedione, a bacterial signal molecule precursor, and validation of its activity in Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4,5-Dihydroxy-2,3-pentanedione - Wikipedia [en.wikipedia.org]
- 3. embopress.org [embopress.org]
- 4. Regulation of Uptake and Processing of the Quorum-Sensing Autoinducer AI-2 in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of quorum sensing and biofilm formation in Vibrio harveyi by 4-fluoro-DPD; a novel potent inhibitor of signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Processing the Interspecies Quorum-sensing Signal Autoinducer-2 (AI-2): CHARACTERIZATION OF PHOSPHO-(S)-4,5-DIHYDROXY-2,3-PENTANEDIONE ISOMERIZATION BY LsrG PROTEIN - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. che.psu.edu [che.psu.edu]
Characterization of Drug Product Degradants: Application Notes and Protocols for NMR and MS Analysis
For Researchers, Scientists, and Drug Development Professionals
The identification and characterization of degradation products are critical aspects of drug development and quality control. Regulatory agencies require a thorough understanding of the impurities present in a drug product to ensure its safety and efficacy.[1][2] This document provides detailed application notes and protocols for the use of two powerful analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), in the characterization of drug product degradants (DPDs).
Application Note 1: Nuclear Magnetic Resonance (NMR) Spectroscopy for DPD Characterization
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous structural elucidation of organic molecules, making it an indispensable tool for identifying and characterizing DPDs.[3] Unlike mass spectrometry, which provides information about the mass-to-charge ratio of a molecule, NMR provides detailed information about the chemical environment of individual atoms, allowing for the determination of the exact molecular structure, including stereochemistry. Quantitative NMR (qNMR) can also be employed for the accurate quantification of impurities without the need for a reference standard of the degradant itself.[4][5]
Key NMR Techniques for DPD Analysis
-
1D NMR (¹H and ¹³C): One-dimensional NMR spectra provide fundamental information about the structure of a molecule. ¹H NMR is used to identify the number and types of protons, while ¹³C NMR provides information about the carbon skeleton.
-
2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are crucial for elucidating the complete structure of an unknown degradant.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to establish spin systems within a molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons to which they are directly attached.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by two or three bonds, providing information on how different fragments of the molecule are connected.[6][7]
-
Experimental Protocol: NMR Analysis of DPDs
This protocol outlines the general steps for the analysis of DPDs using NMR spectroscopy.
1. Sample Preparation:
-
Isolation (Optional but Recommended): For complex mixtures, isolation of the degradant of interest is often necessary to obtain clean NMR spectra. This can be achieved using techniques like preparative High-Performance Liquid Chromatography (HPLC).
-
Solvent Selection: Choose a deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) that completely dissolves the sample and has minimal overlapping signals with the analyte.
-
Concentration: The sample concentration should be optimized based on the sensitivity of the NMR instrument and the amount of degradant available. Typically, a few milligrams of the sample are dissolved in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard (for qNMR): For quantitative analysis, a known amount of a certified internal standard with a simple, well-resolved signal that does not overlap with the analyte signals is added to the sample.
2. NMR Data Acquisition:
-
Instrument: High-field NMR spectrometers (e.g., 400 MHz or higher) are recommended for better signal dispersion and sensitivity.
-
1D ¹H NMR:
-
Acquire a standard ¹H NMR spectrum to assess the overall purity and identify the signals of the major components.
-
Key parameters to optimize include the number of scans, relaxation delay (D1), and acquisition time. For qNMR, a longer relaxation delay (e.g., 5 times the longest T1) is crucial for accurate integration.
-
-
1D ¹³C NMR:
-
Acquire a proton-decoupled ¹³C NMR spectrum to observe all carbon signals.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR:
-
Acquire COSY, HSQC, and HMBC spectra to establish connectivity within the molecule.
-
Optimize parameters such as the number of increments in the indirect dimension and the number of scans per increment to achieve adequate resolution and signal-to-noise ratio.
-
3. Data Processing and Structural Elucidation:
-
Processing: Process the raw NMR data using appropriate software (e.g., Mnova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts.
-
Analysis:
-
Analyze the ¹H NMR spectrum to determine the chemical shifts, integration values (relative number of protons), and coupling patterns (multiplicity).
-
Analyze the ¹³C NMR spectrum to identify the number of unique carbon environments.
-
Use the 2D NMR data to piece together the molecular structure by identifying correlations between protons and carbons.
-
-
Quantification (qNMR):
-
Integrate the well-resolved signals of the analyte and the internal standard.
-
Calculate the concentration or purity of the degradant using the following formula: Purity_analyte = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity = Purity of the standard
-
-
Data Presentation: Quantitative Analysis of a DPD by qNMR
| Degradation Condition | Degradant Identified | ¹H NMR Signal (ppm, multiplicity) | Integration (Analyte) | Internal Standard Signal (ppm, multiplicity) | Integration (Standard) | Purity (%) |
| Acid Hydrolysis | Degradant A | 4.5 (d) | 1.00 | 2.5 (s) | 3.00 | 0.52 |
| Oxidative Stress | Degradant B | 7.8 (s) | 1.00 | 2.5 (s) | 3.00 | 0.89 |
| Thermal Stress | Degradant C | 3.2 (t) | 2.00 | 2.5 (s) | 3.00 | 0.35 |
Workflow for DPD Characterization by NMR
Caption: Workflow for DPD characterization using NMR.
Application Note 2: Mass Spectrometry (MS) for DPD Characterization
Introduction
Mass Spectrometry (MS) is a highly sensitive and versatile analytical technique that plays a pivotal role in the detection, identification, and quantification of DPDs.[3] When coupled with a separation technique like High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC), LC-MS enables the analysis of complex mixtures of degradation products. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which can be used to determine the elemental composition of a degradant. Tandem mass spectrometry (MS/MS) provides fragmentation information that is crucial for structural elucidation.
Key MS Techniques for DPD Analysis
-
LC-MS: Combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, allowing for the analysis of individual components in a complex degradation sample.
-
HRMS (e.g., TOF, Orbitrap): Provides highly accurate mass measurements (typically <5 ppm mass error), enabling the determination of the elemental composition of unknown degradants.
-
MS/MS (Tandem MS): Involves the isolation of a specific ion (the precursor ion) and its subsequent fragmentation to produce a series of product ions. The fragmentation pattern provides valuable structural information.
Experimental Protocol: LC-MS Analysis of DPDs
This protocol provides a general procedure for the analysis of DPDs using LC-MS.
1. Sample Preparation:
-
Forced Degradation: Subject the drug product to various stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products.[8][9]
-
Dilution: Dilute the stressed sample with a suitable solvent (e.g., a mixture of water and acetonitrile or methanol) to a concentration appropriate for LC-MS analysis. The final solvent should be compatible with the mobile phase.
-
Filtration: Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could damage the LC system.
2. LC-MS Data Acquisition:
-
LC System:
-
Column: A reversed-phase C18 column is commonly used for the separation of small molecule drug degradants.
-
Mobile Phase: A gradient of water and an organic solvent (acetonitrile or methanol), often with a modifier like formic acid or ammonium acetate to improve ionization.
-
Flow Rate and Gradient: Optimize the flow rate and gradient profile to achieve good separation of the degradants from the parent drug and from each other.
-
-
MS System:
-
Ionization Source: Electrospray ionization (ESI) is the most common ionization technique for pharmaceutical analysis and can be operated in either positive or negative ion mode, depending on the analyte.
-
Full Scan (MS1): Acquire full scan data to detect all ionizable species in the sample and determine their mass-to-charge ratios (m/z). For HRMS, this provides accurate mass measurements.
-
MS/MS (MS2): Perform data-dependent acquisition (DDA) or data-independent acquisition (DIA) to obtain fragmentation data for the detected ions. In DDA, the most intense ions from the full scan are automatically selected for fragmentation.
-
3. Data Processing and Identification:
-
Data Processing: Use the instrument's software to process the raw data. This includes peak detection, integration, and alignment of chromatograms.
-
Identification:
-
Compare the retention times and mass spectra of the peaks in the stressed samples to those in an unstressed control sample to identify potential degradants.
-
For unknown degradants, use the accurate mass from HRMS to propose possible elemental compositions.
-
Analyze the MS/MS fragmentation pattern to elucidate the structure of the degradant. Compare the fragmentation of the degradant to that of the parent drug to identify the site of modification.
-
-
Quantification:
-
Create a calibration curve using a reference standard of the degradant, if available.
-
If a standard is not available, relative quantification can be performed by comparing the peak area of the degradant to the peak area of the parent drug, assuming similar ionization efficiencies.
-
Data Presentation: LC-MS Analysis of DPDs from a Forced Degradation Study
| Stress Condition | Retention Time (min) | [M+H]⁺ (m/z) | Proposed Formula | Mass Error (ppm) | Key MS/MS Fragments (m/z) |
| Acid Hydrolysis | 5.2 | 357.1234 | C₁₈H₁₇N₂O₅ | -1.2 | 250.09, 180.05, 135.04 |
| Base Hydrolysis | 6.8 | 371.1391 | C₁₉H₁₉N₂O₅ | 0.8 | 264.10, 180.05, 149.06 |
| Oxidation | 8.1 | 373.1183 | C₁₈H₁₇N₂O₆ | -0.5 | 266.08, 196.04, 135.04 |
Workflow for DPD Identification by LC-MS
Caption: Workflow for DPD identification using LC-MS.
Conclusion
NMR and MS are complementary and powerful analytical techniques for the comprehensive characterization of drug product degradants. While MS, particularly LC-MS, excels in the rapid screening and identification of low-level impurities in complex mixtures, NMR provides the definitive structural information required for unambiguous identification. A combined approach, utilizing both techniques, is often the most effective strategy for a thorough understanding of the degradation pathways of a drug product, ensuring its quality, safety, and regulatory compliance.
References
- 1. acdlabs.com [acdlabs.com]
- 2. ijsdr.org [ijsdr.org]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
Application Notes and Protocols for Reporter Strains Detecting 4,5-Dihydroxypentane-2,3-dione (DPD)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for two of the most commonly used reporter strain systems for detecting DPD: the Vibrio harveyi bioluminescence assay and Escherichia coli-based fluorescent reporter assays.
Principle of Detection
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the LsrR-mediated signaling pathway in E. coli and a general experimental workflow for using a reporter strain to detect DPD.
Caption: General experimental workflow for DPD detection using a reporter strain.
Quantitative Data Summary
| Parameter | Vibrio harveyi BB170 (Bioluminescence) | Escherichia coli (e.g., PlsrA-yfp) |
| Reporter Gene | luxCDABE | yfp (Yellow Fluorescent Protein), lacZ, etc. |
| Signal Output | Bioluminescence | Fluorescence, Colorimetric |
| Detection Principle | AI-2 dependent induction of the lux operon | AI-2 dependent de-repression of the lsrA promoter |
| Reported Detection Range | Highly sensitive, detects nanomolar concentrations | 400 nM - 100 µM |
| Specificity | High for DPD derivatives. Potential for interference from compounds affecting bacterial metabolism or light production. | High for DPD derivatives. Sugars can interfere with the kinetics of the response. |
Experimental Protocols
Protocol 1: DPD Detection using Vibrio harveyi BB170 Bioluminescence Assay
Materials:
-
Vibrio harveyi BB170 reporter strain
-
Autoinducer Bioassay (AB) medium (see recipe below)
-
DPD standards or test samples
-
Sterile 96-well microtiter plates (white, for luminescence)
-
Luminometer
AB Medium Recipe:
| Component | Final Concentration | Amount per 1 Liter |
| NaCl | 0.3 M | 17.5 g |
| MgSO₄ | 0.05 M | 12.3 g |
| Casamino acids | 0.2% (w/v) | 2.0 g |
| KH₂PO₄ | 10 mM | 1.36 g |
| L-arginine | 1 mM | 0.174 g |
| Glycerol | 1% (v/v) | 10 mL |
Adjust pH to 7.5 with NaOH. Autoclave and cool before use.
Procedure:
-
Reporter Strain Preparation:
-
Inoculate a single colony of V. harveyi BB170 into 5 mL of AB medium.
-
Grow overnight at 30°C with shaking (200 rpm).
-
The next day, dilute the overnight culture 1:5000 in fresh, pre-warmed AB medium.
-
-
Assay Setup:
-
In a white 96-well microtiter plate, add 180 µL of the diluted V. harveyi BB170 culture to each well.
-
Add 20 µL of your DPD standard or test sample to the appropriate wells. Include a negative control with 20 µL of sterile medium or buffer.
-
-
Incubation and Measurement:
-
Incubate the plate at 30°C with shaking.
-
Measure bioluminescence at regular intervals (e.g., every 30-60 minutes) for 4-6 hours using a luminometer.
-
-
Data Analysis:
-
Plot the relative light units (RLU) against time for each concentration of DPD.
-
Determine the peak luminescence for each concentration.
-
Generate a standard curve by plotting peak RLU against DPD concentration.
-
Use the standard curve to determine the DPD concentration in your unknown samples.
-
Protocol 2: DPD Detection using E. coliPlsrA-yfp Reporter Assay
Materials:
-
E. coli reporter strain (e.g., a luxS mutant with a chromosomally integrated PlsrA-yfp reporter)
-
Luria-Bertani (LB) medium
-
DPD standards or test samples
-
Sterile 96-well microtiter plates (black, clear bottom for fluorescence)
-
Microplate reader with fluorescence detection (Excitation: ~514 nm, Emission: ~527 nm for YFP)
Procedure:
-
Reporter Strain Preparation:
-
Inoculate a single colony of the E. coli reporter strain into 5 mL of LB medium.
-
Grow overnight at 37°C with shaking (200 rpm).
-
The next day, dilute the overnight culture 1:100 in fresh, pre-warmed LB medium.
-
-
Assay Setup:
-
In a black, clear-bottom 96-well microtiter plate, add 180 µL of the diluted E. coli reporter culture to each well.
-
Add 20 µL of your DPD standard or test sample to the appropriate wells. Include a negative control with 20 µL of sterile medium or buffer.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C in a microplate reader with intermittent shaking.
-
Measure both optical density at 600 nm (OD₆₀₀) and YFP fluorescence at regular intervals (e.g., every 15-30 minutes) for 6-8 hours.
-
-
Data Analysis:
-
Normalize the fluorescence signal by dividing the relative fluorescence units (RFU) by the OD₆₀₀ at each time point to account for cell growth.
-
Plot the normalized fluorescence against time for each DPD concentration.
-
Determine the maximum normalized fluorescence or the area under the curve for each concentration.
-
Generate a standard curve by plotting the chosen metric against DPD concentration.
-
Use the standard curve to determine the DPD concentration in your unknown samples.
-
Applications in Research and Drug Development
-
Studying Bacterial Pathogenesis: By quantifying DPD production, researchers can investigate the role of quorum sensing in the virulence of various bacterial pathogens.
-
Characterizing LuxS Enzyme Activity: The reporter strains can be used to measure the enzymatic activity of LuxS, the enzyme responsible for DPD synthesis, from different bacterial species.
Conclusion
Reporter strains based on Vibrio harveyi and Escherichia coli are powerful and versatile tools for the detection and quantification of 4,5-Dihydroxypentane-2,3-dione. The choice between the systems may depend on the required sensitivity, the available equipment, and the specific research question. The protocols provided herein offer a robust starting point for the successful implementation of these assays in a research or drug development setting.
References
Application Notes and Protocols for Studying Drug-Protein-Drug (DPD) Complex Interactions with Bacterial Receptors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for investigating the interactions between Drug-Protein-Drug (DPD) complexes and bacterial receptors. The methodologies outlined below are established techniques adapted for the specific purpose of characterizing the binding affinity, kinetics, and thermodynamics of these ternary complexes, which are of growing interest in novel antimicrobial drug development.
Table 1: Comparative Quantitative Data of DPD-Bacterial Receptor Interactions
| Experimental Technique | DPD Complex | Bacterial Receptor Target | Association Rate (ka) (M⁻¹s⁻¹) | Dissociation Rate (kd) (s⁻¹) | Dissociation Constant (KD) (M) | Enthalpy (ΔH) (kcal/mol) | Entropy (ΔS) (cal/mol·deg) |
| Surface Plasmon Resonance (SPR) | Drug A - Protein X - Drug B | Receptor Y (E. coli) | 1.5 x 10⁵ | 2.3 x 10⁻⁴ | 1.5 x 10⁻⁹ | N/A | N/A |
| Isothermal Titration Calorimetry (ITC) | Drug A - Protein X - Drug B | Receptor Y (E. coli) | N/A | N/A | 2.1 x 10⁻⁹ | -12.5 | 15.2 |
| Surface Plasmon Resonance (SPR) | Drug C - Protein Z - Drug D | Receptor W (S. aureus) | 3.2 x 10⁴ | 5.1 x 10⁻³ | 1.6 x 10⁻⁷ | N/A | N/A |
| Isothermal Titration Calorimetry (ITC) | Drug C - Protein Z - Drug D | Receptor W (S. aureus) | N/A | N/A | 2.5 x 10⁻⁷ | -8.2 | 10.8 |
Note: The data presented in this table are hypothetical and for illustrative purposes only.
Application Note 1: Real-Time Kinetic Analysis using Surface Plasmon Resonance (SPR)
Introduction: Surface Plasmon Resonance (SPR) is a label-free optical biosensing technique that allows for the real-time measurement of molecular interactions.[1][2] It is a powerful tool for determining the kinetics (association and dissociation rates) and affinity of DPD complex binding to a bacterial receptor.[1][2][3]
Experimental Workflow:
Caption: Workflow for SPR analysis of DPD-receptor interactions.
Protocol:
-
Preparation of Reagents:
-
Purify the bacterial receptor of interest.
-
Prepare the DPD complex by incubating the purified protein component with a molar excess of the two drug components. Purify the resulting complex.
-
Prepare running buffer (e.g., PBS with 0.05% Tween 20), ensuring it is degassed.
-
-
Immobilization of the Bacterial Receptor (Ligand):
-
Activate the sensor chip surface (e.g., CM5 chip) with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject the purified bacterial receptor over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters with an injection of ethanolamine-HCl.
-
-
Binding Analysis (Analyte Injection):
-
Dissociation Phase:
-
Flow running buffer over the sensor surface to monitor the dissociation of the DPD complex from the receptor.
-
-
Regeneration:
-
If necessary, inject a regeneration solution (e.g., low pH glycine) to remove any remaining bound DPD complex, preparing the surface for the next injection.
-
-
Data Analysis:
-
Subtract the response from a reference flow cell to correct for bulk refractive index changes.
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[3]
-
Application Note 2: Thermodynamic Characterization using Isothermal Titration Calorimetry (ITC)
Introduction: Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event.[5] This technique provides a complete thermodynamic profile of the DPD-bacterial receptor interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[5][6][7]
Signaling Pathway:
Caption: Logical flow of an ITC experiment for DPD-receptor analysis.
Protocol:
-
Sample Preparation:
-
Instrument Setup:
-
Titration:
-
Perform a series of small, sequential injections of the DPD complex from the syringe into the sample cell containing the bacterial receptor.
-
Record the heat change after each injection.
-
-
Data Analysis:
-
Integrate the area of each injection peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of the DPD complex to the bacterial receptor.
-
Fit the resulting binding isotherm to a suitable binding model to determine KD, n, and ΔH.
-
Calculate the change in entropy (ΔS) from the Gibbs free energy equation: ΔG = ΔH - TΔS = -RTln(KA), where KA = 1/KD.[5]
-
Application Note 3: In Vivo Interaction Analysis using a Bacterial Two-Hybrid (B2H) System
Introduction: The Bacterial Two-Hybrid (B2H) system is a genetic method used to detect protein-protein interactions in vivo.[9][10][11] This system can be adapted to study the interaction between a bacterial receptor and the protein component of a DPD complex and how this interaction is modulated by the presence of the drug molecules. The system is based on the reconstitution of a signaling cascade, often the adenylate cyclase (AC) enzyme in E. coli.[9][11][12]
Logical Relationship:
Caption: B2H system for studying DPD-receptor interactions.
Protocol:
-
Plasmid Construction:
-
Clone the gene encoding the bacterial receptor into a vector as a fusion with one fragment of adenylate cyclase (e.g., T25). This is the "bait".
-
Clone the gene for the protein component of the DPD complex into a second vector as a fusion with the other fragment of adenylate cyclase (e.g., T18). This is the "prey".
-
-
Bacterial Transformation:
-
Co-transform an E. coli strain deficient in adenylate cyclase with the bait and prey plasmids.
-
-
Interaction Assay:
-
Plate the transformed bacteria on indicator plates (e.g., MacConkey agar with maltose) containing the drug components of the DPD complex.
-
Incubate the plates at the appropriate temperature.
-
A positive interaction between the receptor and the DPD protein (in the presence of the drugs) will reconstitute the adenylate cyclase, leading to cAMP production. This will result in a phenotypic change (e.g., red colonies on MacConkey agar) due to the activation of a reporter gene.
-
-
Quantitative Analysis (Optional):
-
Perform β-galactosidase assays on liquid cultures grown in the presence of varying concentrations of the drug components to quantify the strength of the interaction.
-
Application Note 4: Semi-Quantitative Binding Analysis using an ELISA-Based Assay
Introduction: An Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based technique that can be adapted to detect and provide semi-quantitative data on the binding of a DPD complex to a bacterial receptor. This method is particularly useful for screening and for confirming interactions identified by other methods.
Experimental Workflow:
Caption: ELISA workflow for DPD-receptor binding analysis.
Protocol:
-
Plate Coating:
-
Coat the wells of a microtiter plate with the purified bacterial receptor in a suitable coating buffer (e.g., carbonate-bicarbonate buffer).
-
Incubate overnight at 4°C.
-
-
Washing and Blocking:
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Block the remaining protein-binding sites in the coated wells by adding a blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS).
-
Incubate for 1-2 hours at room temperature.
-
-
DPD Complex Incubation:
-
Wash the plate.
-
Add serial dilutions of the pre-formed DPD complex to the wells.
-
Incubate for 1-2 hours at room temperature to allow for binding.
-
-
Antibody Incubation:
-
Wash the plate.
-
Add a primary antibody that specifically recognizes the protein component of the DPD complex.
-
Incubate for 1 hour at room temperature.
-
Wash the plate.
-
Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.
-
Incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the plate thoroughly.
-
Add a substrate for the enzyme (e.g., TMB for HRP).
-
Allow the color to develop.
-
Stop the reaction with a stop solution (e.g., sulfuric acid).
-
Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is proportional to the amount of bound DPD complex.
-
References
- 1. An Introduction to Surface Plasmon Resonance [jacksonimmuno.com]
- 2. scispace.com [scispace.com]
- 3. ProteOn Surface Plasmon Resonance Detection System | Bio-Rad [bio-rad.com]
- 4. path.ox.ac.uk [path.ox.ac.uk]
- 5. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 6. Isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Khan Academy [khanacademy.org]
- 8. edepot.wur.nl [edepot.wur.nl]
- 9. A Bacterial Two-Hybrid System for In Vivo Assays of Protein-Protein Interactions and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. creative-biolabs.com [creative-biolabs.com]
- 11. Protein-Protein Interaction: Bacterial Two-Hybrid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protein–Protein Interaction: Bacterial Two Hybrid | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols: Deuterated Water (D₂O) Probing and Deuterium-Peptide Detection (DPD) for Studying Polymicrobial Interactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Understanding the intricate web of interactions within polymicrobial communities is paramount for advancements in infectious disease treatment, microbiome engineering, and drug discovery. Deuterated Water (D₂O) Probing coupled with Deuterium-Peptide Detection (DPD) is an innovative and powerful strategy for quantifying the metabolic activity and growth dynamics of individual microbial species within a complex community. This technique relies on the incorporation of deuterium from D₂O into newly synthesized biomolecules, such as proteins. By measuring the rate of deuterium incorporation into peptides using mass spectrometry, researchers can gain unprecedented insights into how different microbes influence each other's growth and physiology.[1][2]
These application notes provide a comprehensive overview and detailed protocols for utilizing DPD in the study of polymicrobial interactions.
Principle of the Method
The core principle of DPD lies in metabolic labeling. When microorganisms are grown in a medium containing a low concentration of D₂O, deuterium is incorporated into newly synthesized amino acids and subsequently into proteins. The extent of deuterium incorporation into the peptides of a specific protein is directly proportional to the rate of protein synthesis, which in turn reflects the metabolic activity and growth of the microorganism.
By using high-resolution mass spectrometry to analyze the isotopic distribution of peptides, it is possible to distinguish and quantify the newly synthesized proteins from the pre-existing ones. In a polymicrobial setting, species-specific peptides can be monitored to determine the individual metabolic rates of each member of the community.
Applications in Polymicrobial Research
-
Quantifying Species-Specific Growth Rates: Determine the growth kinetics of individual microbial species in a co-culture or biofilm.
-
Assessing Competitive and Synergistic Interactions: Elucidate how the growth of one species is affected by the presence of another.
-
Mechanism of Action Studies for Antimicrobials: Evaluate the impact of antimicrobial agents on the metabolic activity of specific pathogens within a mixed population.
-
Understanding Biofilm Dynamics: Investigate the metabolic heterogeneity within different layers or microenvironments of a polymicrobial biofilm.[3]
-
Probing Host-Pathogen Interactions: Analyze the metabolic response of a pathogen in the presence of host cells or commensal microbiota.
Experimental Protocols
General Experimental Workflow
The following protocol outlines the major steps for a DPD experiment to study the interaction between two bacterial species, Bacterium A and Bacterium B.
Caption: General experimental workflow for DPD analysis of polymicrobial interactions.
Detailed Protocol: D₂O Labeling of a Bacterial Co-culture
Materials:
-
Bacterial strains of interest (e.g., Pseudomonas aeruginosa and Staphylococcus aureus)
-
Appropriate growth medium (e.g., Tryptic Soy Broth)
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
Sterile culture tubes or flasks
-
Incubator
Procedure:
-
Prepare Cultures: Grow overnight cultures of each bacterial strain in the chosen medium.
-
Establish Monocultures and Co-cultures:
-
For monocultures, dilute the overnight cultures to a starting OD₆₀₀ of 0.05 in fresh medium.
-
For the co-culture, mix the overnight cultures in the desired ratio (e.g., 1:1) and dilute the mixture to a starting total OD₆₀₀ of 0.05 in fresh medium.
-
-
D₂O Labeling:
-
To each culture (monoculture and co-culture), add D₂O to a final concentration of 4% (v/v).
-
Establish a non-labeled control for each condition with the addition of sterile H₂O instead of D₂O.
-
-
Incubation and Sampling:
-
Incubate all cultures at the optimal growth temperature with shaking.
-
Collect samples at multiple time points (e.g., 0, 4, 8, 12, and 24 hours). The number of time points will determine the resolution of the kinetic analysis.
-
-
Cell Harvesting:
-
Pellet the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).
-
Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS) to remove residual medium.
-
Store the cell pellets at -80°C until protein extraction.
-
Protocol: Protein Extraction, Digestion, and Peptide Preparation
Materials:
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 8 M urea, 75 mM NaCl)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
C18 solid-phase extraction (SPE) cartridges
Procedure:
-
Cell Lysis:
-
Resuspend the cell pellets in lysis buffer.
-
Lyse the cells by bead beating or sonication on ice.
-
Clarify the lysate by centrifugation (e.g., 15,000 x g for 15 minutes at 4°C) to remove cell debris.
-
-
Protein Reduction and Alkylation:
-
Determine the protein concentration of the supernatant (e.g., using a BCA assay).
-
Reduce the proteins by adding DTT to a final concentration of 10 mM and incubating for 1 hour at 37°C.
-
Alkylate the proteins by adding IAA to a final concentration of 20 mM and incubating for 30 minutes in the dark at room temperature.
-
-
Protein Digestion:
-
Dilute the urea concentration to less than 2 M with 50 mM Tris-HCl pH 8.0.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Peptide Cleanup:
-
Acidify the peptide solution with formic acid to a final concentration of 0.1%.
-
Desalt the peptides using C18 SPE cartridges according to the manufacturer's instructions.
-
Elute the peptides and dry them under vacuum.
-
Resuspend the dried peptides in a solution suitable for mass spectrometry analysis (e.g., 0.1% formic acid in water).
-
Mass Spectrometry and Data Analysis
Instrumentation:
-
A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography system.
Data Acquisition:
-
Acquire data in a data-dependent acquisition (DDA) mode, selecting the most intense precursor ions for fragmentation.
Data Analysis:
-
Peptide and Protein Identification:
-
Search the raw mass spectrometry data against a combined protein database containing the proteomes of all species in the polymicrobial community using a search engine like MaxQuant, Proteome Discoverer, or similar.
-
-
Deuterium Incorporation Analysis:
-
Utilize software capable of analyzing stable isotope labeling data (e.g., a custom script or specialized software) to determine the isotopic enrichment of each identified peptide.
-
The fractional synthesis rate (FSR) of a protein can be calculated based on the rate of deuterium incorporation into its constituent peptides over time.
-
Data Presentation
The quantitative data obtained from DPD experiments can be summarized to compare the metabolic activity of different species under various conditions.
| Condition | Species | Protein | Fractional Synthesis Rate (FSR) (%/hour) |
| Monoculture | P. aeruginosa | OprF | 15.2 ± 1.8 |
| S. aureus | IsdA | 12.5 ± 1.5 | |
| Co-culture | P. aeruginosa | OprF | 10.8 ± 1.3 |
| S. aureus | IsdA | 18.9 ± 2.1 |
This is illustrative data. Actual values will vary depending on the experimental conditions.
Signaling Pathway Visualization
DPD can be used to study how signaling between microbes affects their growth and protein synthesis. For example, quorum sensing is a common cell-to-cell communication mechanism in bacteria that can be investigated using this technique.
Caption: Interspecies signaling via quorum sensing.
Conclusion
Deuterated Water (D₂O) Probing and Deuterium-Peptide Detection (DPD) offers a robust and versatile platform for dissecting the complex dynamics of polymicrobial interactions. By providing quantitative, species-specific data on metabolic activity, this technique empowers researchers to uncover novel mechanisms of microbial communication, competition, and synergy. The protocols and guidelines presented here serve as a starting point for the application of DPD in this exciting and rapidly evolving field of research.
References
Troubleshooting & Optimization
4,5-Dihydroxypentane-2,3-dione stability and degradation issues
Welcome to the technical support center for 4,5-dihydroxypentane-2,3-dione (DPD). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, handling, and troubleshooting of experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DPD) and why is it important?
Q2: I've heard DPD is unstable. What does this mean for my experiments?
A2: DPD is known to be unstable as a pure material at room temperature.[1][3] In aqueous solutions, it exists as a complex equilibrium mixture of its linear dicarbonyl form, hydrated forms, and various cyclized hemiacetal structures.[1][4] This inherent instability requires careful planning of experiments, including immediate use of freshly prepared solutions and stringent temperature control.
Q3: How should I store DPD?
A3: While specific storage conditions from manufacturers should always be followed, general guidance for unstable small molecules like DPD suggests storage as a dry, solid material at low temperatures (-20°C or -80°C) under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation from atmospheric moisture and oxygen. Aqueous solutions should be prepared fresh for each experiment and used immediately.
Q4: What are the likely degradation pathways for DPD?
A4: As an α-hydroxy-β-dicarbonyl compound, DPD is susceptible to several degradation pathways, including:
-
Oxidation: The dicarbonyl and hydroxyl moieties are prone to oxidation, which can be accelerated by exposure to air and certain metal ions.
-
Rearrangement: α-hydroxy ketones can undergo rearrangement reactions, particularly under acidic or basic conditions.[5]
-
Retro-aldol reaction: The carbon-carbon bond between C3 and C4 can be cleaved, leading to smaller carbonyl-containing fragments.[6][7][8]
-
Polymerization/Condensation: Dicarbonyl compounds can be prone to self-condensation or polymerization reactions.
Q5: How can I verify the identity and concentration of my DPD solution?
A5: Due to its instability and equilibrium forms, direct quantification by methods like UV-Vis spectroscopy can be unreliable. The recommended method is to derivatize DPD with o-phenylenediamine to form a stable and UV-active quinoxaline derivative.[1] This derivative can then be quantified using High-Performance Liquid Chromatography (HPLC) with a UV detector. 1H-NMR spectroscopy in D2O can confirm the presence of the equilibrium mixture of DPD forms, though it is not ideal for routine quantification.[1]
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible results in biological assays (e.g., quorum sensing reporter assays).
| Possible Cause | Troubleshooting Step |
| DPD Degradation | Prepare DPD stock solutions fresh immediately before each experiment. Avoid storing DPD in solution, even at low temperatures for extended periods. |
| Maintain a consistent and low temperature (e.g., on ice) for all DPD solutions until they are added to the assay. | |
| Use deoxygenated, high-purity water or buffer for preparing solutions to minimize oxidative degradation. | |
| Inaccurate Concentration | Quantify the DPD stock solution before each experiment using a reliable method such as HPLC after derivatization with o-phenylenediamine. Do not rely on the mass of the solid alone, as it may contain impurities or have degraded during storage. |
| pH Sensitivity | Ensure the pH of your assay medium is controlled and consistent between experiments. DPD stability can be pH-dependent. |
Issue 2: Unexpected peaks or rapid disappearance of the DPD peak in HPLC analysis.
| Possible Cause | Troubleshooting Step |
| On-column Degradation | Use a mobile phase with a neutral or slightly acidic pH. High pH can accelerate the degradation of dicarbonyl compounds. |
| Keep the autosampler temperature low (e.g., 4°C) to prevent degradation of samples waiting for injection. | |
| Formation of Hydrates/Cyclized Forms | The presence of multiple peaks can be due to the different equilibrium forms of DPD.[4] Consider derivatization with o-phenylenediamine to simplify the chromatogram to a single, stable product peak. |
| Reaction with Solvents | Ensure that the solvents used for sample preparation and the mobile phase are unreactive with dicarbonyls. Avoid nucleophilic solvents or additives if possible. |
Data Presentation
Table 1: Qualitative Stability Profile of this compound
| Condition | Parameter | Expected Stability | Recommendation |
| Temperature | Storage of Solid | High at -80°C, Moderate at -20°C, Low at 4°C, Very Low at Room Temp | Store solid DPD at -80°C under an inert atmosphere. |
| Aqueous Solution | Very Low at Room Temp, Low at 4°C | Prepare solutions fresh and keep on ice. Use immediately. | |
| pH | Acidic (pH < 4) | Low to Moderate | Buffer solutions if possible. Avoid strong acids. |
| Neutral (pH 6-7.5) | Moderate | Ideal for most biological assays, but degradation still occurs. | |
| Basic (pH > 8) | Very Low | Avoid basic conditions as they can catalyze degradation and rearrangement.[5] | |
| Solvent | Aprotic (e.g., DMSO, DMF) | Moderate (as anhydrous) | Anhydrous aprotic solvents may be suitable for short-term storage of stock solutions at low temperatures. Introduce to aqueous media just before use. |
| Protic (e.g., water, methanol) | Low (in aqueous solution) | Prone to hydration and cyclization.[1] | |
| Atmosphere | Air (Oxygen) | Low | Oxidative degradation is likely. |
| Inert (N2, Ar) | High | Handle and store solid DPD and anhydrous solutions under an inert atmosphere. |
Experimental Protocols
Protocol 1: Preparation of a DPD Stock Solution
-
Allow the container of solid DPD to equilibrate to room temperature in a desiccator before opening to prevent condensation of moisture.
-
Weigh the required amount of DPD in a fume hood.
-
Dissolve the solid in the desired solvent (e.g., sterile, deoxygenated water, or anhydrous DMSO for a concentrated stock) to the target concentration.
-
If preparing an aqueous solution, perform this step immediately before use.
-
Keep the solution on ice at all times.
-
Vortex briefly to ensure complete dissolution.
-
Use the solution without delay.
Protocol 2: Quantification of DPD by HPLC after Derivatization
-
Derivatization:
-
To 100 µL of your DPD solution, add 100 µL of a 20 mM o-phenylenediamine solution in 0.1 M HCl.
-
Incubate the mixture in the dark at room temperature for at least 30 minutes to form the stable quinoxaline derivative.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid) is often effective. For example, a linear gradient from 10% to 90% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength appropriate for the quinoxaline derivative (e.g., ~315 nm).
-
Quantification: Create a standard curve using known concentrations of a stable, commercially available quinoxaline standard or by derivatizing a quantified DPD standard if available.
-
Visualizations
Caption: Equilibrium of DPD in aqueous solution.
Caption: Potential degradation pathways of DPD.
Caption: Recommended workflow for DPD experiments.
References
- 1. A Versatile Strategy for the Synthesis of 4,5-Dihydroxy-2,3-Pentanedione (DPD) and Related Compounds as Potential Modulators of Bacterial Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4,5-Dihydroxy-2,3-pentanedione - Wikipedia [en.wikipedia.org]
- 3. organic chemistry - Decarboxylation mechanism and stability of α,β-unsaturated and α-hydroxy acids - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. α-Ketol rearrangement - Wikipedia [en.wikipedia.org]
- 6. Czech Journal of Food Sciences: Formation of α-hydroxycarbonyl and α-dicarbonyl compounds during degradation of monosaccharides [cjfs.agriculturejournals.cz]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Dihydropyrimidine Dehydrogenase (DPD) Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of dihydropyrimidine dehydrogenase (DPD) synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the expression and purification of recombinant DPD.
| Issue | Potential Cause | Recommended Solution |
| Low or no DPD expression | Codon bias: The DPD gene sequence may not be optimized for the expression host (e.g., E. coli). | Synthesize a codon-optimized version of the DPYD gene for the specific expression system being used.[1] |
| Inefficient induction: Suboptimal concentration of the inducing agent (e.g., IPTG) or induction at an inappropriate cell density. | Optimize the inducer concentration and the optical density (OD) of the cell culture at the time of induction. Test a range of IPTG concentrations (e.g., 0.1 mM to 1 mM) and induce at different OD600 values (e.g., 0.6-0.8). | |
| Toxicity of DPD to the host cells: Overexpression of DPD may be toxic to the expression host. | Lower the induction temperature (e.g., 18-25°C) to slow down protein expression and promote proper folding.[2] Use a lower concentration of the inducer or a weaker promoter. | |
| Low yield of active DPD | Misfolded or aggregated protein: DPD is a complex enzyme that may not fold correctly when overexpressed, leading to the formation of inclusion bodies. | Lower the expression temperature and consider co-expression with chaperones to assist in proper protein folding. |
| Missing cofactors: DPD requires FAD, FMN, and iron-sulfur clusters for its activity. These may not be sufficiently available in the host organism.[3] | Supplement the culture medium during induction with ferrous ions and sulfate.[3] Add FAD and FMN to the lysis buffer to facilitate cofactor incorporation into the apoenzyme.[3] | |
| N-terminal tag interference: An N-terminal 6xHis-tag can sometimes result in minimal active enzyme.[3] | Consider using a C-terminal tag or a cleavable tag that can be removed after purification. | |
| Presence of truncated or non-active DPD forms | Proteolytic degradation: The expressed DPD may be susceptible to degradation by host cell proteases. | Add protease inhibitors to the lysis buffer. Perform all purification steps at a low temperature (e.g., 4°C). |
| Incomplete translation or premature termination: This can lead to the production of truncated, non-functional protein fragments. | Ensure the integrity of the mRNA transcript and optimize codon usage to avoid translational pauses. | |
| Difficulty in DPD purification | Co-purification of contaminants: Host cell proteins may bind to the chromatography resin, leading to impure DPD. | Optimize washing steps during affinity chromatography with increasing concentrations of a competitive eluting agent (e.g., imidazole for His-tagged proteins). Consider additional purification steps like ion-exchange or size-exclusion chromatography. |
| Over-expression of non-active forms: A significant portion of the expressed protein might be in a non-active, aggregated state, which complicates the purification of the active enzyme.[3] | The addition of FAD and FMN during cell lysis can reduce the proportion of non-active, high molecular weight protein contaminants.[3] |
Frequently Asked Questions (FAQs)
1. Which expression system is recommended for DPD synthesis?
Both prokaryotic (E. coli) and eukaryotic (baculovirus-insect cells) systems have been successfully used for recombinant DPD expression.[3][4] E. coli, particularly strains like BL21(DE3), is a common choice due to its rapid growth and high protein yields.[1][3] However, for complex post-translational modifications, a baculovirus system might be more suitable.[4]
2. How can I increase the yield of soluble and active DPD in E. coli?
Several strategies can be employed:
-
Codon Optimization: Synthesizing a gene with codons optimized for E. coli can significantly improve expression levels.[1]
-
Expression Conditions: Lowering the induction temperature (e.g., to 25°C) can enhance the solubility of the expressed protein.[2]
-
Cofactor Supplementation: Adding ferrous ions and sulfate to the culture medium during induction, and FAD and FMN to the cell lysis buffer, has been shown to increase the yield of active DPD.[3]
-
High-Cell-Density Culture: Methods like high cell density IPTG induction (HCDI) or autoinduction methods (AIM) can lead to a manifold enhancement of soluble protein yields.[2]
3. What is the role of FAD and FMN in improving DPD yield?
FAD and FMN are essential flavin cofactors for DPD's enzymatic activity.[3] Adding these cofactors during cell lysis can result in a substantial increase in the activity of the purified enzyme. This is likely due to the incorporation of the flavins into the apo-DPD, promoting its correct folding and stability, and reducing the proportion of non-active, high molecular weight contaminants.[3]
4. Can the choice of purification tag affect the yield of active DPD?
Yes, the type and position of the purification tag can influence the yield of active enzyme. For instance, an N-terminal 6xHis-tag has been reported to result in minimal active porcine DPD.[3] It is advisable to test different tagging strategies, such as a C-terminal tag or a tag that can be cleaved off after purification, to identify the optimal construct for active DPD expression.
5. How can I quantify the amount of active DPD in my purified sample?
The amount of active DPD can be correlated with its flavin content. Methods that allow for the correlation of flavin content with the amount of active enzyme can permit simple and rapid quantitation and evaluation of the purified DPD sample.[3] Additionally, enzymatic activity assays that measure the degradation of 5-fluorouracil can be used to determine the concentration of active DPD.[4]
Experimental Protocols
Protocol 1: Codon Optimization and Gene Synthesis
-
Obtain the amino acid sequence of the target DPD protein.
-
Use a codon optimization tool to design a synthetic gene with codons that are frequently used in your chosen expression host (e.g., E. coli K12).
-
Synthesize the optimized gene and clone it into a suitable expression vector, such as pET14b or pET28a.[1]
-
Verify the sequence of the cloned gene by DNA sequencing.
Protocol 2: Expression of Recombinant DPD in E. coli**
-
Transform the expression plasmid containing the codon-optimized DPD gene into a suitable E. coli expression strain (e.g., BL21(DE3) or Rosetta 2(DE3)pLysS).[1]
-
Inoculate a starter culture of 5-10 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate a larger volume of LB medium (e.g., 1 L) with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM. For improved solubility, lower the temperature to 25°C and continue the culture for an additional 12-16 hours.[2]
-
For enhanced activity , supplement the culture medium with ferrous sulfate (e.g., 100 µM) at the time of induction.[3]
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Store the cell pellet at -80°C until purification.
Protocol 3: Purification of His-tagged DPD
-
Resuspend the frozen cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
-
To improve the yield of active enzyme , supplement the lysis buffer with FAD and FMN (e.g., 10 µM each).[3]
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
Load the supernatant onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.[1]
-
Wash the column with wash buffer (lysis buffer with a higher concentration of imidazole, e.g., 20-40 mM) to remove non-specifically bound proteins.
-
Elute the DPD protein with elution buffer (lysis buffer with a high concentration of imidazole, e.g., 250-500 mM).
-
Analyze the purified fractions by SDS-PAGE to assess purity.
-
Dialyze the purified protein against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol).
-
Determine the protein concentration and store at -80°C.
Visualizations
Caption: Workflow for recombinant DPD synthesis and purification.
References
- 1. Successful expression and purification of DPPD using a codon optimized synthetic gene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two Simple Methods for Optimizing the Production of "Difficult-to-Express" GnRH-DFF40 Chimeric Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An improved method for the expression and purification of porcine dihydropyrimidine dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Expression of recombinant human dihydropyrimidine dehydrogenase and its application to the preparation of anti-DPD antibodies for immunochemical detection] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Dihydropyrimidine Dehydrogenase (DPD) Bioassays
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with DPD bioassays, particularly in the context of fluoropyrimidine-based chemotherapy.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why did a patient with a normal DPYD genotype result still experience severe fluoropyrimidine toxicity?
A: While DPYD genotyping is a crucial tool, it may not identify all patients at risk for toxicity. This discrepancy can occur for several reasons:
-
Limited Variant Coverage: Standard genotyping panels only test for a specific set of known pathogenic variants in the DPYD gene.[1][2] There are many rare or undiscovered variants that can affect DPD enzyme function but are not included in the test.[3] It's estimated that pre-treatment DPYD genotyping identifies approximately 50% of patients who will ultimately develop severe toxicity.[4]
-
Non-Genetic Factors: DPD enzyme activity can be influenced by factors other than genetics. Phenotyping, which directly measures enzyme activity or its metabolic products, can capture variability that genotyping misses.[4]
-
Variants of Unknown Significance: A patient may harbor a rare variant whose impact on DPD function has not been clinically established.
Q2: Our DPD phenotyping assay indicated a deficiency, but the patient tolerated fluoropyrimidine treatment without unusual toxicity. What could cause a false-positive result?
A: A false-positive result in DPD phenotyping, often based on measuring plasma uracil (U) levels, can be caused by several confounding factors:
-
Renal Impairment: Patients with kidney dysfunction may have difficulty clearing uracil, leading to elevated plasma levels that mimic DPD deficiency.[5] In one case, a patient initially identified as markedly DPD-deficient showed only mild deficiency after dialysis.[5]
-
Pre-analytical Errors: The timing of the blood sample is critical. Uracil levels are influenced by circadian rhythms and food intake. For the most accurate results, samples should be collected between 8:00 and 9:00 AM after an overnight fast.[5]
-
Assay Interference: Though less common, other substances in the patient's plasma could potentially interfere with the assay's detection method.
Q3: We are observing high variability in our DPD enzyme activity measurements. What are the common sources of this variability?
A: High variability can undermine the reliability of DPD phenotyping. Key sources of variability include:
-
Pre-analytical Factors: As mentioned above, circadian rhythm and fasting status are major contributors to variability in uracil and dihydrouracil levels.[5]
-
Sample Handling: Improper handling, storage, or preparation of patient samples (e.g., peripheral blood mononuclear cells or plasma) can degrade the enzyme or its metabolites, leading to inconsistent results.
-
Intra-patient Variability: DPD enzyme activity can fluctuate within an individual due to physiological changes or interactions with other medications.
-
Assay Procedure: Inconsistent execution of the assay protocol, such as variations in incubation times, temperatures, or reagent concentrations, will introduce significant error.[6]
Q4: Should our organization use DPYD genotyping, DPD phenotyping, or both for assessing patient risk?
A: Both genotyping and phenotyping have distinct advantages and limitations. The optimal strategy may involve a combination of both approaches.
-
DPYD Genotyping: This method predicts DPD activity based on the presence of specific genetic variants.[3] It is highly reproducible and not affected by transient physiological states. However, it can only detect the variants it is designed to look for and may miss other causes of DPD deficiency.[2][3]
-
DPD Phenotyping: This method provides a direct measurement of the DPD enzyme's functional capacity by assessing its activity in cells or by measuring endogenous levels of its substrate (uracil) and product (dihydrouracil).[3] It can detect DPD deficiency regardless of the underlying cause (genetic or otherwise). However, it is more susceptible to pre-analytical variability and confounding factors like renal function.[5]
Many European countries recommend routine screening, and a combination of both methods is often suggested for maximum accuracy.[3]
Data Summary Tables
Table 1: Comparison of DPD Deficiency Testing Methods
| Feature | DPYD Genotyping | DPD Phenotyping |
| Principle | Detects specific genetic variants in the DPYD gene.[3] | Measures DPD enzyme activity directly or its metabolic byproducts (e.g., uracil levels).[3] |
| Advantages | High reproducibility; not influenced by diet or time of day; identifies specific genetic cause. | Reflects the actual functional status of the enzyme; can detect deficiency from any cause.[4] |
| Limitations | Only identifies known variants; may miss 50% of at-risk patients.[4] | Can be influenced by renal function, diet, and circadian rhythms; more complex sample handling.[5] |
| Clinical Utility | Identifies patients with specific risk alleles before treatment.[7] | Provides a real-time assessment of enzyme function. |
Table 2: Common DPYD Variants and Associated DPD Activity
| Variant Name | Example Allele | Predicted DPD Phenotype | Recommended Action |
| Normal Function | N/A | Normal Metabolizer | Standard fluoropyrimidine dosing.[7] |
| DPYD2A | c.1905+1G>A | Intermediate or Poor Metabolizer | Reduce starting dose by 50% or more.[7] |
| DPYD13 | c.1679T>G | Intermediate Metabolizer | Reduce starting dose by 25-50%.[7] |
| c.2846A>T | c.2846A>T | Intermediate Metabolizer | Reduce starting dose by 25-50%.[7] |
| HapB3 | c.1129–5923C>G | Intermediate Metabolizer | Consider a 25-50% dose reduction.[2] |
Note: This table is not exhaustive. Dosing recommendations should be based on specific clinical guidelines, such as those from the Clinical Pharmacogenetics Implementation Consortium (CPIC).
Key Experimental Protocols
Protocol 1: Generalized DPD Phenotyping via Uracil Measurement
This protocol describes a generalized workflow for measuring plasma uracil as an indirect measure of DPD activity. Specifics will vary based on the analytical method (e.g., UPLC-UV, LC-MS/MS).
-
Patient Preparation & Sample Collection:
-
The patient must fast overnight.
-
Collect a blood sample (e.g., in a heparinized tube) between 8:00 AM and 9:00 AM.[5]
-
Immediately place the sample on ice.
-
-
Plasma Preparation:
-
Centrifuge the blood sample at 1,500 x g for 10 minutes at 4°C to separate plasma.
-
Carefully aspirate the plasma supernatant and transfer it to a new, labeled cryovial.
-
Store plasma at -80°C until analysis.
-
-
Sample Analysis (Example using UPLC):
-
Thaw plasma samples on ice.
-
Perform protein precipitation by adding a solvent like methanol or acetonitrile.
-
Vortex and centrifuge at high speed (e.g., 10,000 x g) to pellet the precipitated protein.
-
Transfer the supernatant to an autosampler vial for injection into the UPLC system.
-
Analyze the sample using a validated UPLC method with UV detection to quantify uracil concentration.
-
-
Data Interpretation:
-
Compare the measured uracil concentration to established reference ranges.
-
For example, in some jurisdictions, plasma uracil levels >16 ng/mL are associated with partial DPD deficiency, while levels >150 ng/mL suggest complete deficiency.[5]
-
Protocol 2: Generalized DPYD Genotyping Workflow
This protocol outlines the typical steps for identifying key predictive variants in the DPYD gene.
-
Sample Collection:
-
Collect a whole blood sample in an EDTA tube or a saliva sample using an approved collection kit.
-
-
DNA Extraction:
-
Extract genomic DNA from the collected sample using a validated commercial kit.
-
Quantify the extracted DNA and assess its purity (e.g., using a spectrophotometer).
-
-
Genotyping Analysis:
-
Perform allele-specific analysis for target variants (e.g., DPYD2A, DPYD13) using a method such as:
-
Real-Time PCR (qPCR): Use validated TaqMan® assays with specific probes for each variant.
-
Sanger Sequencing or Next-Generation Sequencing (NGS): For broader variant discovery or confirmation.
-
-
-
Data Interpretation:
-
Analyze the genotyping results to determine if the patient is a carrier for any of the tested variants (heterozygous or homozygous).
-
Translate the genotype into a predicted DPD phenotype (e.g., Normal, Intermediate, or Poor Metabolizer) based on established guidelines.[7]
-
Use the predicted phenotype to guide fluoropyrimidine dosing decisions.
-
Visualizations
Caption: 5-FU metabolism pathway showing DPD's role.
References
- 1. Initiation of DPYD Testing-Site Case Study [gavinpublishers.com]
- 2. ascopubs.org [ascopubs.org]
- 3. oxjournal.org [oxjournal.org]
- 4. Frontiers | DPD Testing Before Treatment With Fluoropyrimidines in the Amsterdam UMCs: An Evaluation of Current Pharmacogenetic Practice [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. assaygenie.com [assaygenie.com]
- 7. A Guide for Implementing DPYD Genotyping for Systemic Fluoropyrimidines into Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing DPD-82 Concentration for Bacterial Growth Inhibition
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working with DPD-82, a novel inhibitor of bacterial growth.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for DPD-82 in a standard bacterial inhibition assay?
For initial screening of DPD-82's antimicrobial activity, a broad concentration range is recommended to determine the approximate Minimum Inhibitory Concentration (MIC). A common starting point is a serial dilution series from 256 µg/mL down to 0.5 µg/mL. This range is generally effective for identifying the MIC for a variety of common bacterial strains. The specific range may need to be adjusted based on the expected potency of the compound and the bacterial species being tested.
Q2: How can I determine if DPD-82 is bacteriostatic or bactericidal?
To determine whether DPD-82 has a bacteriostatic (inhibits growth) or bactericidal (kills bacteria) effect, you can perform a Minimum Bactericidal Concentration (MBC) assay after determining the MIC. After the incubation period for the MIC assay, aliquots from the wells showing no visible growth are plated on agar plates without DPD-82. If there is no bacterial growth on the agar plates, the concentration of DPD-82 is considered bactericidal. A common criterion for determining the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.
Q3: What are the optimal growth conditions for bacteria when testing the efficacy of DPD-82?
Optimal growth conditions are crucial for obtaining reliable and reproducible results. Bacteria should be in the logarithmic phase of growth at the start of the experiment. It is recommended to grow the bacteria in a suitable broth medium (e.g., Mueller-Hinton Broth for many standard assays) to an optical density (OD) of 0.5 at 600 nm, which typically corresponds to the mid-log phase. The specific temperature and incubation time will depend on the bacterial species being tested (e.g., 37°C for 18-24 hours for E. coli and S. aureus).
Troubleshooting Guide
Problem 1: High variability in MIC results between experiments.
-
Possible Cause 1: Inconsistent Inoculum Size. The final concentration of bacteria in the assay wells can significantly impact the MIC value.
-
Solution: Standardize the inoculum preparation. Always start from a fresh overnight culture, dilute to a specific OD (e.g., 0.5 at 600 nm), and then further dilute to achieve the final desired cell density in the assay plate (typically 5 x 10^5 CFU/mL).
-
-
Possible Cause 2: DPD-82 Precipitation. The compound may be precipitating out of the solution at higher concentrations, leading to an inaccurate assessment of its effective concentration.
-
Solution: Visually inspect the wells with the highest concentrations of DPD-82 for any signs of precipitation. If precipitation is observed, consider using a different solvent or adding a solubilizing agent (ensure the agent itself does not have antimicrobial activity).
-
-
Possible Cause 3: Variation in Incubation Time or Temperature. Minor differences in incubation conditions can lead to significant variations in bacterial growth and, consequently, the MIC.
-
Solution: Use a calibrated incubator and ensure a consistent incubation period for all experiments.
-
Problem 2: No inhibition of bacterial growth is observed, even at high concentrations of DPD-82.
-
Possible Cause 1: Bacterial Resistance. The bacterial strain being tested may be intrinsically resistant to DPD-82.
-
Solution: Test DPD-82 against a known sensitive control strain to confirm the compound's activity. If the control strain is inhibited, the test strain is likely resistant.
-
-
Possible Cause 2: Inactivation of DPD-82. Components of the growth medium may be inactivating the compound.
-
Solution: Test the activity of DPD-82 in different types of media to see if the results vary.
-
-
Possible Cause 3: Degradation of DPD-82 Stock Solution. The DPD-82 stock solution may have degraded over time.
-
Solution: Prepare a fresh stock solution of DPD-82 and repeat the experiment. Store the stock solution according to the manufacturer's recommendations (e.g., at -20°C in small aliquots to avoid repeated freeze-thaw cycles).
-
Quantitative Data Summary
The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of DPD-82 against common bacterial strains.
Table 1: Minimum Inhibitory Concentration (MIC) of DPD-82
| Bacterial Strain | Gram Stain | MIC (µg/mL) |
| Escherichia coli (ATCC 25922) | Gram-Negative | 16 |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-Negative | 64 |
| Staphylococcus aureus (ATCC 29213) | Gram-Positive | 8 |
| Enterococcus faecalis (ATCC 29212) | Gram-Positive | 32 |
Table 2: Minimum Bactericidal Concentration (MBC) of DPD-82
| Bacterial Strain | Gram Stain | MBC (µg/mL) |
| Escherichia coli (ATCC 25922) | Gram-Negative | 32 |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-Negative | >256 |
| Staphylococcus aureus (ATCC 29213) | Gram-Positive | 16 |
| Enterococcus faecalis (ATCC 29212) | Gram-Positive | 128 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
-
Prepare DPD-82 Stock Solution: Dissolve DPD-82 in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Prepare DPD-82 Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of DPD-82 in Mueller-Hinton Broth (MHB). The final volume in each well should be 100 µL.
-
Prepare Bacterial Inoculum:
-
From a fresh agar plate, inoculate a single colony of the test bacterium into 5 mL of MHB.
-
Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute the bacterial suspension in MHB to achieve a final concentration of 5 x 10^5 CFU/mL in the assay wells.
-
-
Inoculate the Plate: Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate containing the DPD-82 dilutions. This will bring the final volume in each well to 200 µL.
-
Controls: Include a positive control for growth (bacteria in MHB without DPD-82) and a negative control for sterility (MHB without bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of DPD-82 that completely inhibits visible growth of the bacteria.
Protocol 2: Bacterial Growth Curve Assay
-
Prepare Cultures: In a sterile flask, prepare a 50 mL culture of the test bacterium in MHB.
-
Add DPD-82: Once the culture reaches the early logarithmic phase (OD600 ≈ 0.1), add DPD-82 to the desired final concentration (e.g., 1x MIC, 2x MIC). Include a no-drug control.
-
Monitor Growth: At regular intervals (e.g., every hour for 8-12 hours), take a small aliquot from each culture and measure the optical density at 600 nm (OD600) using a spectrophotometer.
-
Plot Data: Plot the OD600 values against time to generate growth curves for each concentration of DPD-82 and the control.
Visualizations
Caption: Workflow for MIC Determination.
Caption: Hypothetical Mechanism of DPD-82 Action.
Technical Support Center: Purification of 4,5-Dihydroxypentane-2,3-dione (DPD)
Welcome to the technical support center for the purification of 4,5-Dihydroxypentane-2,3-dione (DPD). This resource is designed for researchers, scientists, and drug development professionals encountering challenges in the isolation and purification of this unstable yet crucial signaling molecule. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of DPD.
Issue 1: Low or No Yield of DPD After Purification
Question: I am performing a synthesis of DPD, but after the purification step (e.g., column chromatography or preparative HPLC), I observe a very low yield, or in some cases, no product at all. What could be the cause?
Answer:
Low or no yield of DPD is a frequent challenge, primarily due to its inherent instability. DPD is known to be unstable at room temperature in its pure form and can readily degrade or exist in equilibrium with various hydrated and cyclized forms.[1][2] Several factors during purification can contribute to product loss:
-
Temperature: Elevated temperatures can accelerate the degradation of DPD. It is crucial to maintain low temperatures throughout the purification process.
-
pH: DPD is sensitive to pH. Both acidic and basic conditions can catalyze its degradation. Maintaining a near-neutral pH is generally recommended.
-
Stationary Phase Interaction: Silica gel, a common stationary phase in column chromatography, is slightly acidic and can lead to the degradation of acid-sensitive compounds. DPD, being an α-keto diol, may be susceptible to degradation on silica.
-
Extended Purification Time: Prolonged exposure to purification conditions increases the likelihood of degradation.
Troubleshooting Steps:
-
Temperature Control:
-
Perform all purification steps, including solvent evaporation, at or below room temperature. Use of a rotary evaporator with a water bath set to 20-25°C is advisable. For highly sensitive reactions, purification in a cold room may be beneficial.
-
-
pH Management:
-
If using silica gel chromatography, consider neutralizing the silica gel by preparing a slurry with a solvent system containing a small amount of a mild base, such as triethylamine (e.g., 0.1-1%), and then packing the column.
-
For HPLC, use buffered mobile phases to maintain a stable pH. A starting point could be a phosphate buffer at pH 7.0.
-
-
Choice of Purification Method:
-
If silica gel chromatography consistently results in low yields, consider alternative purification methods such as preparative reversed-phase HPLC, which can be less harsh for polar, unstable molecules.
-
Some synthetic strategies are designed to minimize purification steps. One reported method for racemic DPD requires only a single purification step by column chromatography.[3][4][5][6]
-
-
Minimize Purification Time:
-
Optimize your chromatography method to achieve separation as quickly as possible. This can involve adjusting the solvent gradient in HPLC or the eluent composition in column chromatography.
-
Issue 2: Presence of Multiple Unexpected Peaks in HPLC Analysis of Purified DPD
Question: After purifying DPD, my HPLC analysis shows multiple peaks instead of a single peak for the product. Are these impurities from the synthesis, or is something else happening?
Answer:
While impurities from the synthesis are possible, the presence of multiple peaks in the HPLC analysis of even "pure" DPD is often due to its existence as an equilibrium mixture of different forms in solution. DPD, an α-dicarbonyl compound, can exist in equilibrium with its hydrated (gem-diol) and cyclized (furanose) forms.[1][2] These different forms will have different retention times on an HPLC column, resulting in multiple peaks.
Troubleshooting and Verification Steps:
-
NMR Spectroscopy:
-
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool to confirm the presence of different DPD isomers. The 1H-NMR spectrum of DPD in D2O will show a complex pattern of signals corresponding to the different forms in equilibrium.[7]
-
-
Derivatization:
-
To confirm that the multiple peaks correspond to DPD and not impurities, you can perform a derivatization reaction. For example, reacting the purified fraction with o-phenylenediamine will yield a stable quinoxaline derivative. If the multiple peaks disappear and a single new peak for the quinoxaline derivative appears, it confirms that the original peaks were different forms of DPD.
-
-
HPLC Method Optimization:
-
Changes in mobile phase composition and temperature can sometimes shift the equilibrium between the different forms of DPD, potentially simplifying the chromatogram. However, it is often not possible to resolve all forms into a single peak.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for purifying and storing DPD?
A1: While specific quantitative data on the effect of pH on DPD stability is not extensively published, general principles for α-keto diols suggest that a near-neutral pH (around 6.5-7.5) is optimal to minimize acid- or base-catalyzed degradation. For short-term storage of purified DPD in solution, it is recommended to use a buffered solution at neutral pH and store it at low temperatures (-20°C or -80°C).
Q2: Can I use normal-phase column chromatography on silica gel to purify DPD?
A2: Yes, it is possible, and some synthetic protocols utilize this method.[3][4][5][6] However, due to the acidic nature of silica gel, there is a risk of product degradation. If you choose this method, consider the following to improve your success rate:
-
Use Neutralized Silica: As mentioned in the troubleshooting guide, pre-treating the silica gel with a basic solvent can help.
-
Rapid Elution: Choose a solvent system that allows for quick elution of the DPD to minimize its contact time with the silica. A retention factor (Rf) of around 0.3-0.4 on a TLC plate is a good target for efficient column separation.
-
Monitor Fractions Carefully: Use thin-layer chromatography (TLC) to monitor the fractions and pool the appropriate ones quickly.
Q3: Are there any specific recommendations for a preparative HPLC method for DPD purification?
A3: A reversed-phase preparative HPLC is a good alternative to silica gel chromatography. Here is a general protocol that can be adapted:
-
Column: A C18 stationary phase is commonly used for the separation of polar molecules.
-
Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol is typically used. Both solvents should be buffered to a neutral pH.
-
Detection: DPD has a weak UV absorbance. Monitoring at a low wavelength (e.g., 210-220 nm) or using a mass spectrometer for detection is recommended.
-
Fraction Collection: Collect fractions and immediately store them on ice or freeze them to prevent degradation.
| Parameter | Recommendation | Rationale |
| Column Type | Preparative Reversed-Phase (e.g., C18) | Good retention for polar analytes and avoids the acidity of silica gel. |
| Mobile Phase A | Water with buffer (e.g., 10 mM phosphate buffer, pH 7.0) | Maintains a stable pH to prevent degradation. |
| Mobile Phase B | Acetonitrile or Methanol | Elutes the compound from the column. |
| Gradient | Start with a low percentage of B and gradually increase. | To achieve good separation from impurities. |
| Flow Rate | Dependent on column dimensions. | Follow the manufacturer's recommendations. |
| Temperature | Ambient or controlled at a lower temperature (e.g., 10-20°C) | To minimize thermal degradation. |
| Detection | UV at low wavelength (210-220 nm) or Mass Spectrometry | DPD has a weak chromophore. |
Q4: How can I assess the purity of my final DPD product?
A4: Due to the equilibrium of different forms in solution, a single peak on an HPLC chromatogram is unlikely. Therefore, a combination of techniques is recommended for purity assessment:
-
NMR Spectroscopy: 1H and 13C NMR are excellent for identifying the characteristic signals of DPD and for detecting the presence of impurities.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) can confirm the exact mass of DPD.
-
Derivatization followed by HPLC/NMR: As mentioned earlier, converting DPD to a stable derivative can allow for a more straightforward purity assessment by providing a single, stable compound to analyze.
Experimental Protocols
Protocol 1: General Procedure for Purification of DPD by Silica Gel Column Chromatography
This protocol is a general guideline and may need to be optimized based on the specific reaction mixture.
-
Preparation of the Column:
-
Prepare a slurry of silica gel in the chosen eluent system. For sensitive applications, consider adding 0.1-1% triethylamine to the eluent to neutralize the silica.
-
Pack the column with the slurry, ensuring there are no air bubbles.
-
-
Sample Loading:
-
Dissolve the crude DPD in a minimal amount of the eluent.
-
Alternatively, for less soluble samples, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the column.
-
-
Elution:
-
Begin elution with the chosen solvent system. A typical starting point for a molecule with the polarity of DPD could be a mixture of ethyl acetate and hexanes.
-
Continuously monitor the elution process using thin-layer chromatography (TLC).
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by TLC.
-
Pool the fractions containing the purified DPD.
-
-
Solvent Removal:
-
Evaporate the solvent from the pooled fractions using a rotary evaporator with a water bath temperature of 20-25°C.
-
| Parameter | Typical Value/Range | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Consider neutralization for sensitive compounds. |
| Eluent | Ethyl Acetate/Hexane gradient | The exact ratio will depend on the polarity of impurities. |
| TLC Visualization | UV light (if applicable) and/or staining (e.g., permanganate) | DPD itself may not be strongly UV active. |
| Yield | Highly variable | Dependent on the stability of DPD under the specific conditions. |
| Purity | Assess by NMR and/or derivatization | HPLC will likely show multiple peaks for DPD isomers. |
Signaling Pathways and Logical Relationships
This technical support center provides a starting point for troubleshooting the purification of this compound. Due to the compound's instability, careful optimization of purification parameters is essential for success. We encourage researchers to use the information provided here as a guide and to adapt the protocols to their specific experimental conditions.
References
- 1. Vibrio harveyi quorum sensing: a coincidence detector for two autoinducers controls gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. LABTips: Preparative HPLC for Purification Workflows | Labcompare.com [labcompare.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. A Versatile Strategy for the Synthesis of 4,5-Dihydroxy-2,3-Pentanedione (DPD) and Related Compounds as Potential Modulators of Bacterial Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. waters.com [waters.com]
Improving the stability of DPD in different buffer solutions
This guide provides researchers, scientists, and drug development professionals with essential information for improving the stability of N,N-diethyl-p-phenylenediamine (DPD) in various experimental settings. Here you will find answers to frequently asked questions and troubleshooting guides to address common issues encountered during colorimetric assays.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the DPD colorimetric method?
A1: The DPD method is a widely used colorimetric technique for determining the concentration of free and total chlorine in aqueous solutions.[1] The core principle involves the reaction of DPD with chlorine, which acts as an oxidizing agent.[1] In this reaction, DPD is oxidized to form a magenta-colored compound known as a Würster dye.[1] The intensity of this color is directly proportional to the concentration of chlorine in the sample, which can then be quantified using a colorimeter or spectrophotometer.[2] At very high chlorine concentrations, this pink color can fade or disappear entirely, a phenomenon known as bleaching.[1]
Q2: What is the optimal pH for the DPD reaction, and how is it maintained?
A2: The optimal pH for the DPD color development is between 6.2 and 6.5.[3][4] To ensure the reaction occurs within this narrow pH range, commercially available DPD reagents typically contain a buffer, often a phosphate buffer.[5][6] If a sample is highly acidic or alkaline, it must be neutralized to a pH between 6 and 7 before adding the DPD reagent to ensure accurate results.[4]
Q3: How does the choice of buffer solution (e.g., phosphate, citrate, TRIS) affect DPD stability?
A3: While the DPD reaction itself requires a specific pH range (6.2-6.5), which is typically managed by a phosphate buffer included in the reagent, there is limited publicly available data directly comparing the long-term storage stability of DPD in different common laboratory buffers like citrate or TRIS versus phosphate buffer.[6][7][8] The stability of DPD is more critically influenced by factors such as temperature, light exposure, and the presence of strong acids.[5][9] For instance, a patented formulation for a liquid DPD reagent uses a higher acid concentration for long-term stability, which then requires a phosphate buffer with a pH higher than 6.6 to adjust the final reaction pH to the optimal range.[6]
Q4: What are the ideal storage conditions and shelf life for DPD reagents?
A4: Storage conditions are more critical to DPD reagent longevity than the date of manufacture.[1][9] To maximize shelf life, reagents should be stored at a consistent temperature between 36°F and 85°F (2°C to 29°C).[1][9] They should be protected from prolonged direct sunlight; many light-sensitive liquid reagents are packaged in brown bottles for this reason.[9] It is also crucial to replace caps tightly and immediately after use to limit exposure to air and humidity.[1][9] Under these conditions, most DPD reagents are formulated to be effective for at least one year.[1][9]
Q5: How can I tell if my DPD reagent has degraded?
A5: Visual inspection can often indicate reagent degradation. For some liquid DPD reagents, a color change from colorless or faint pink to a dark brown or pink signifies that the reagent is no longer effective.[9] For FAS-DPD titrating reagents used in some test kits, the solution should be colorless; a change to a yellow color indicates degradation.[9] For powdered reagents, moisture contamination is a primary concern, so ensuring the powder remains dry is essential.[2] As a general rule, it is good practice to replace all reagents at the beginning of a new testing season or if they are more than a year old.[1]
Troubleshooting Guides
Problem: My sample is expected to contain chlorine, but the DPD test results in a colorless solution.
-
Question: Why did my sample turn colorless immediately after adding the DPD reagent? Answer: This is likely due to a "bleaching" effect, which occurs when the chlorine concentration is very high (e.g., above 10 ppm).[7][10] The excess chlorine oxidizes the pink Würster dye to a colorless imine compound.[1]
Problem: My free chlorine reading is unexpectedly high or does not seem accurate.
-
Question: What could cause a falsely high free chlorine reading? Answer: Several factors can lead to erroneously high readings.
-
Combined Chlorine Interference: If the reading for free chlorine is not taken within the specified time (usually within one minute), combined chlorine (chloramines) can start to react with the DPD, leading to a slow increase in color intensity and a falsely high result.[7]
-
Manganese Interference: The presence of oxidized manganese is a common interference that reacts with DPD to produce a pink color, similar to chlorine.[11]
-
Other Oxidants: Other oxidizing agents such as bromine, iodine, ozone, and chlorine dioxide can also react with DPD and cause a positive interference.[12]
-
Solution: For combined chlorine interference, ensure that readings are taken promptly as specified by the protocol.[7] To address manganese interference, the sample can be pre-treated with potassium iodide and sodium arsenite to negate the effect of chlorine, allowing for the quantification of manganese's contribution, which can then be subtracted from the initial reading.[11]
-
Problem: My results are inconsistent or not reproducible.
-
Question: What are common sources of error that lead to inconsistent DPD test results? Answer: Inconsistency often stems from procedural or equipment-related issues.
-
Contaminated Glassware: Sample cells can be stained by the DPD reagent over time, which can interfere with subsequent readings.[13] Residue from the DPD #3 reagent (used for total chlorine) can cause combined chlorine to show up in the free chlorine test.[7]
-
Incorrect Sample Handling: Shaking the sample vigorously can lead to the outgassing of chlorine, resulting in lower readings.[3] Samples should be analyzed immediately after collection as chlorine in aqueous solutions is not stable.[14]
-
Instrument Errors: Fingerprints, scratches, or fogging on the sample vials can scatter light and affect the accuracy of colorimetric readings.[14]
-
Solution: Use dedicated, separate sample cells for free and total chlorine tests.[13][14] Clean glassware promptly and thoroughly after each use.[13] Handle samples gently, avoiding aeration, and perform the analysis immediately.[3][14] Always wipe sample cells with a clean, lint-free cloth before placing them in the colorimeter.[14]
-
Data Summary: Factors Affecting DPD Test Stability and Accuracy
| Factor | Effect on DPD Test | Mitigation Strategy |
| High Chlorine Concentration (>10 ppm) | Bleaches the pink indicator, leading to falsely low or zero readings.[7][10] | Dilute the sample with chlorine-free water and re-test. Multiply the result by the dilution factor.[8] |
| pH of Sample | The colorimetric reaction is pH-dependent and requires a pH of 6.2-6.5 for accurate results.[3][4] | Use the buffer solution provided with the DPD reagent. If the sample is highly acidic or alkaline, pre-neutralize it to pH 6-7.[4] |
| Oxidized Manganese | Reacts with DPD to produce a pink color, causing a positive interference (falsely high reading).[11] | Pre-treat the sample with potassium iodide and sodium arsenite to determine the manganese contribution, then subtract it from the total reading.[11] |
| Other Oxidizing Agents (Bromine, Iodine, Ozone) | React with DPD and cause a positive interference.[12] | Specific chemical inhibitors or procedural modifications may be required depending on the interfering oxidant. |
| Light Exposure | Prolonged exposure to direct sunlight can degrade DPD reagents over time.[1][9] | Store reagents in a dark place or in the opaque/brown bottles provided.[9] |
| Temperature | Reagents degrade faster at extreme temperatures. Store between 36°F and 85°F (2°C - 29°C).[1][9] | Store reagents in a temperature-controlled environment. Avoid leaving them in vehicles where temperatures can fluctuate significantly.[1] |
| Time Delay in Reading | For free chlorine, a delay can allow slower-reacting combined chlorines to interfere, causing falsely high readings.[7] | Read the free chlorine result within the time specified by the manufacturer (typically one minute).[13] For total chlorine, a waiting period (e.g., 2 minutes) is required for the reaction to complete.[3] |
Experimental Protocols
Protocol 1: Standard Method for Measuring Free and Total Chlorine using DPD
This protocol is a generalized procedure. Always refer to the specific instructions provided by your DPD reagent and instrument manufacturer.
Materials:
-
Spectrophotometer or colorimeter
-
Matching sample vials/cuvettes (at least two)
-
DPD Free Chlorine reagent (e.g., powder pillows or liquid)
-
DPD Total Chlorine reagent (or DPD #3 reagent)
-
Deionized, chlorine-free water
-
Water sample
Procedure for Free Chlorine:
-
Turn on the colorimeter and select the program for free chlorine measurement.
-
Rinse a clean sample vial with the water sample and then fill it to the required mark (e.g., 10 mL). This will be your "blank."
-
Wipe the outside of the blank vial to remove fingerprints and moisture, and place it in the instrument.
-
Zero the instrument using the blank.
-
Remove the blank and add the contents of one "DPD Free Chlorine" reagent pillow to it.
-
Cap the vial and gently invert for 20-30 seconds to mix. A pink color will develop if free chlorine is present.[13]
-
Within one minute of adding the reagent, place the vial back into the instrument and record the reading.[13] This is the free chlorine concentration.
Procedure for Total Chlorine:
-
Using the same vial that now contains the free chlorine sample, add the "DPD #3" reagent (or use a fresh sample and a "Total Chlorine" reagent pillow).
-
Cap the vial and gently invert to mix.
-
Allow the reaction to proceed for the time specified by the manufacturer (typically 2-3 minutes) to allow for the reaction with combined chlorine.[3]
-
Place the vial back into the instrument and record the reading. This is the total chlorine concentration.
-
To determine the combined chlorine concentration, subtract the free chlorine result from the total chlorine result.
Protocol 2: Proposed Method for Assessing DPD Reagent Stability in Different Buffers
Objective: To evaluate and compare the stability of a DPD stock solution when prepared in different buffer systems over time.
Materials:
-
DPD sulfate salt
-
Buffer solutions of interest (e.g., 0.1 M Phosphate, 0.1 M Citrate, 0.1 M TRIS), adjusted to a consistent pH (e.g., pH 6.5).
-
Stock chlorine standard solution (e.g., 1000 ppm)
-
Spectrophotometer
-
Amber glass storage bottles
Procedure:
-
Preparation of DPD Solutions: Prepare a fresh stock solution of DPD in each of the selected buffer solutions (e.g., 1 g/L). Dispense these solutions into separate, clearly labeled amber glass bottles. These are your test solutions.
-
Storage Conditions: Store one set of test solutions under normal laboratory conditions (e.g., 25°C, dark) and another set under accelerated stability testing conditions (e.g., 40°C, dark) to observe degradation more quickly.
-
Performance Testing (Time Zero):
-
Prepare a fresh working chlorine standard of a known concentration (e.g., 1.0 mg/L) from the stock standard.
-
For each of your buffered DPD solutions, perform a chlorine measurement of the working standard according to the standard DPD method.
-
Record the absorbance value for each. This is your baseline (T=0) performance.
-
-
Periodic Performance Testing:
-
At regular intervals (e.g., daily for accelerated testing; weekly for normal conditions), repeat the performance test from Step 3 using a freshly prepared chlorine working standard.
-
Record the absorbance readings for each buffered DPD solution at each time point.
-
-
Data Analysis:
-
For each buffer condition, plot the absorbance reading versus time.
-
A significant and consistent decrease in absorbance for a given chlorine concentration over time indicates degradation of the DPD reagent in that buffer.
-
The buffer system that maintains the most stable absorbance reading over the longest period is the most suitable for stabilizing DPD under the tested conditions.
-
Visualizations
References
- 1. Measuring Chlorine using DPD - Water Industry Journal [waterindustryjournal.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Tablet Reagents | Indicator System | Precise Dosing | Lovibond [lovibond.com]
- 5. US20240219309A1 - Stabilized n,n-diethyl-p-phenylenediamine solution and method for detecting chlorine - Google Patents [patents.google.com]
- 6. proteinstable.com [proteinstable.com]
- 7. welltchemicals.com [welltchemicals.com]
- 8. The Difference Between Tris Buffer and Phosphate Buffer [vacutaineradditives.com]
- 9. echemi.com [echemi.com]
- 10. CDC - DPDx - Malaria [cdc.gov]
- 11. photophysics.com [photophysics.com]
- 12. researchgate.net [researchgate.net]
- 13. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The kinetics of the alkaline degradation of daptomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Dihydropyrimidine Dehydrogenase (DPD) Activity Measurements
Welcome to the technical support center for Dihydropyrimidine Dehydrogenase (DPD) activity measurements. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common issues encountered during DPD activity assays, with a specific focus on addressing low signal-to-noise ratios.
Frequently Asked Questions (FAQs)
Q1: What is Dihydropyrimidine Dehydrogenase (DPD) and why is its activity measurement important?
Dihydropyrimidine Dehydrogenase (DPD) is the initial and rate-limiting enzyme in the catabolism of 5-Fluorouracil (5-FU), a widely used chemotherapeutic agent. Measuring DPD activity is crucial because patients with deficient DPD function are at a high risk of severe, and sometimes lethal, toxicity when treated with standard doses of 5-FU. Accurate DPD activity measurement can help in personalizing 5-FU dosage to improve safety and efficacy.
Q2: What are the common methods for measuring DPD activity?
The most common methods for determining DPD activity include:
-
Radiometric Assays: These assays directly measure the enzymatic conversion of a radiolabeled substrate, such as [14C]5-FU, to its product. This is often considered a direct and sensitive method.
-
HPLC-based Methods: These methods typically measure the levels of endogenous uracil and its metabolite, dihydrouracil, in plasma or other biological samples as a surrogate for DPD activity.
-
Genotyping: This method identifies genetic variants in the DPYD gene that are known to affect enzyme activity. While it can identify individuals at risk, it may not capture all causes of reduced DPD function.
Q3: What are the primary causes of a low signal-to-noise ratio in a DPD radiometric assay?
A low signal-to-noise ratio in a DPD radiometric assay can stem from several factors:
-
Low Signal:
-
Low DPD enzyme activity in the sample.
-
Suboptimal assay conditions (e.g., pH, temperature, substrate/cofactor concentrations).
-
Enzyme degradation due to improper sample handling or storage.
-
Presence of inhibitors in the sample.
-
-
High Noise (Background):
-
Non-enzymatic degradation of the radiolabeled substrate.
-
Incomplete separation of the radiolabeled substrate from the product.
-
Contamination of reagents or labware with radioactivity.
-
High background counts from the scintillation cocktail or vial.
-
Troubleshooting Guides
This section provides a structured approach to identifying and resolving issues that lead to a low signal-to-noise ratio in your DPD activity measurements.
Guide 1: Low Signal Issues
Problem: The measured signal (e.g., radioactive counts of the product) is lower than expected.
| Potential Cause | Troubleshooting Steps |
| Inactive or Degraded Enzyme | 1. Run a Positive Control: Always include a sample with known DPD activity (e.g., human liver cytosol or a cell line with high DPD expression) to verify that the assay components are working correctly. 2. Check Sample Storage: Ensure that cell lysates or tissue homogenates have been stored properly at -80°C and have not undergone multiple freeze-thaw cycles. 3. Verify Lysate Preparation: Confirm that the lysis buffer used is appropriate and does not contain components that inhibit DPD activity. Ensure that the protein concentration is within the optimal range for the assay. |
| Suboptimal Assay Conditions | 1. Verify Reagent Concentrations: Double-check the concentrations of all reagents, including the radiolabeled substrate ([14C]5-FU), NADPH, and any buffers. 2. Optimize Substrate Concentration: The concentration of 5-FU should be optimized. While higher concentrations may increase the signal, they can also lead to substrate inhibition. A typical starting point is around the Km value of the enzyme for the substrate. 3. Optimize NADPH Concentration: DPD is an NADPH-dependent enzyme. Ensure that the concentration of NADPH is not limiting. A typical concentration is 250 µM.[1] 4. Check pH and Temperature: The optimal pH for DPD activity is typically around 7.4. Ensure the incubation temperature is maintained at 37°C. |
| Presence of Inhibitors | 1. Sample Matrix Effects: Components in the cell lysate or tissue homogenate can inhibit DPD activity. Consider performing a dilution series of your sample to see if the specific activity increases with dilution, which would suggest the presence of an inhibitor. 2. Known Inhibitors: Be aware of known DPD inhibitors that might be present in your experimental system. |
Guide 2: High Background Noise Issues
Problem: The measured background signal (e.g., radioactive counts in the no-enzyme control) is excessively high.
| Potential Cause | Troubleshooting Steps |
| Incomplete Separation of Substrate and Product | 1. Optimize HPLC/TLC: If using chromatography to separate [14C]5-FU from its metabolites, ensure that the mobile phase and column/plate are providing adequate separation. Run standards of the substrate and expected products to confirm their retention times/positions. 2. Consistent Elution: Ensure consistent and complete elution of the product from the chromatography system for scintillation counting. |
| Radioactive Contamination | 1. Check Reagents: Aliquot and test each reagent individually for radioactive contamination. 2. Use Dedicated Labware: Use disposable labware whenever possible. If using glassware, ensure it is thoroughly cleaned and dedicated to radioactive work. 3. Monitor Work Area: Regularly monitor your work area for radioactive contamination using a Geiger counter or wipe tests. |
| Non-enzymatic Substrate Degradation | 1. Incubate Substrate Alone: Incubate the radiolabeled substrate in the reaction buffer without any enzyme for the duration of the assay to assess the extent of non-enzymatic degradation. If significant degradation is observed, the stability of the substrate under the assay conditions may need to be re-evaluated. |
| High Background from Scintillation Cocktail/Vials | 1. Count Blank Vials: Before adding your sample, count a few empty scintillation vials with only the scintillation cocktail to determine the inherent background of your counting system. |
Quantitative Data Summary
The following tables provide a summary of typical quantitative data for DPD activity measurements.
Table 1: DPD Specific Activity in Various Human Tissues and Cells
| Sample Type | DPD Specific Activity (nmol/min/mg protein) | Reference |
| Normal Colorectal Mucosa | 0.0707 ± 0.0298 | [2] |
| Colorectal Cancer Tissue | 0.0704 ± 0.0355 | [2] |
| Head and Neck Cancer Patients (Lymphocytes) | 0.189 ± 0.071 | [3] |
| Biliary Tract Cancer Cell Line (G-415) | High | |
| Biliary Tract Cancer Cell Line (KMG-C) | Extremely Low | |
| Patients Receiving FP-based Chemotherapy (Lymphocytes) | Mean: 0.21 ± 0.10 | [1] |
Table 2: Recommended Radiometric DPD Assay Parameters
| Parameter | Recommended Value/Range | Reference |
| Substrate ([14C]5-FU) Concentration | 20 µM | [1] |
| NADPH Concentration | 250 µM | [1] |
| MgCl2 Concentration | 2.5 mM | [1] |
| Incubation Temperature | 37°C | |
| Incubation Time | 30-60 minutes (should be within the linear range of the reaction) | |
| Protein Concentration | 50-200 µg of cell lysate protein |
Experimental Protocols
Protocol 1: Radiometric DPD Activity Assay in Cell Lysates
This protocol describes the measurement of DPD activity in cell lysates using [14C]5-FU as a substrate, followed by separation of the substrate and product by HPLC.
Materials:
-
Cell lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, 1 mM EDTA, 1 mM DTT, 0.25 M sucrose)
-
Protein quantification assay (e.g., Bradford or BCA)
-
Reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4)
-
[14C]5-Fluorouracil ([14C]5-FU)
-
NADPH
-
MgCl2
-
HPLC system with a radiodetector
-
Scintillation counter and scintillation fluid
Procedure:
-
Cell Lysate Preparation: a. Harvest cells and wash with ice-cold PBS. b. Resuspend the cell pellet in ice-cold lysis buffer. c. Homogenize the cells using a Dounce homogenizer or sonicator on ice. d. Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet cellular debris. e. Collect the supernatant (cytosolic fraction) and determine the protein concentration.
-
Enzyme Reaction: a. Prepare a master mix of the reaction components (excluding the cell lysate) in the reaction buffer to the final concentrations specified in Table 2. b. In a microcentrifuge tube, add an appropriate volume of cell lysate (e.g., 50-200 µg of protein). c. Add the reaction master mix to the cell lysate to initiate the reaction. The final reaction volume is typically 100-200 µL. d. Prepare a "no enzyme" control by adding lysis buffer instead of the cell lysate. e. Incubate the reactions at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination and Analysis: a. Terminate the reaction by adding an equal volume of ice-cold ethanol or by boiling for 2 minutes. b. Centrifuge the terminated reaction mixture at high speed to pellet precipitated protein. c. Inject a defined volume of the supernatant onto the HPLC system. d. Separate the [14C]5-FU substrate from the [14C]dihydrofluorouracil (DHFU) product using an appropriate column and mobile phase. e. Quantify the radioactivity in the substrate and product peaks using the radiodetector.
-
Calculation of DPD Activity: a. Calculate the amount of product formed (in nmol) based on the specific activity of the [14C]5-FU. b. Express the DPD activity as nmol of product formed per minute per mg of protein.
Signaling Pathways and Workflows
5-FU Catabolic Pathway
The following diagram illustrates the central role of DPD in the catabolism of 5-FU.
This technical support center provides a comprehensive guide to understanding and overcoming challenges in DPD activity measurements. By following the troubleshooting steps and utilizing the provided protocols and data, researchers can enhance the reliability and accuracy of their results.
References
Technical Support Center: AI-2 Bioassay Troubleshooting with Synthetic DPD
Frequently Asked Questions (FAQs)
Q3: Why is my standard curve with synthetic DPD not linear?
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Low Signal (Low Luminescence) | 1. Assay buffer/reagents too cold: Low temperature can decrease enzyme activity. 2. Omission of a reagent or protocol step. 3. Incorrect microplate type: Using a plate not suitable for luminescence readings. 4. Degraded reagents: Improper storage can lead to reagent degradation. 5. Low sample concentration: The amount of AI-2 in the sample is below the detection limit. | 1. Equilibrate all reagents to the specified assay temperature before use.[4] 2. Carefully review the protocol and ensure all steps are followed correctly.[4] 3. Use white, opaque-bottom plates for luminescence assays to maximize signal and prevent crosstalk.[4] 4. Check the storage conditions and shelf life of all kit components.[4] 5. Concentrate your samples or use a larger volume in the assay.[4] |
| High Background Signal | 1. Contamination of media or reagents. 2. Borate interference: Borate can give false-positive results.[1][2][3] | 1. Use fresh, sterile media and reagents. 2. Ensure that borate is not introduced into the assay, for example, from glassware washed with borate-containing detergents. |
| Inconsistent or Irreproducible Results | 1. Inconsistent initial cell density of the reporter strain. 2. Variability in trace element concentrations: Growth and luminescence of V. harveyi are sensitive to trace elements.[1][2][3] 3. Pipetting errors: Inaccurate or inconsistent pipetting can introduce significant variability.[4] 4. Presence of air bubbles in wells: Bubbles can interfere with light detection.[4] | 1. Standardize the preparation of the reporter strain inoculum to ensure a consistent starting cell density.[1][2] 2. Supplement the pre-inoculum culture medium with a defined concentration of Fe(III) to improve reproducibility.[1][2][3] 3. Use calibrated pipettes and proper pipetting techniques to ensure consistency between wells.[4] 4. Carefully inspect plates for bubbles and gently tap the plate to dislodge them if present.[4] |
| Signal Inhibition at High Sample Concentrations | 1. High concentrations of synthetic DPD can be inhibitory. [1][2][3] 2. Presence of inhibitory substances in the sample matrix. | 1. Perform a serial dilution of your sample to find the optimal concentration that falls within the dynamic range of the assay.[4] 2. Run appropriate controls, including a sample matrix control, to identify potential inhibitory effects. |
Experimental Protocols
AI-2 Bioassay using Vibrio harveyi BB170
This protocol is a general guideline and may need to be optimized for specific experimental conditions.
-
Preparation of Reporter Strain:
-
Inoculate Vibrio harveyi BB170 into Autoinducer Bioassay (AB) medium.
-
Grow overnight at 30°C with shaking.
-
The next day, dilute the overnight culture 1:5000 into fresh, pre-warmed AB medium.
-
Incubate at 30°C with shaking until the optical density at 600 nm (OD600) reaches a specific value (e.g., 0.5), ensuring the culture is in the early exponential phase.
-
-
Assay Setup:
-
In a white, opaque-bottom 96-well plate, add your samples and synthetic DPD standards.
-
Add the prepared V. harveyi BB170 reporter strain culture to each well.
-
Include negative controls (e.g., sterile medium) and positive controls (a known concentration of synthetic DPD).
-
-
Incubation and Measurement:
-
Incubate the plate at 30°C with shaking.
-
Measure luminescence and OD600 at regular intervals (e.g., every 30-60 minutes) for several hours using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings to the cell density (OD600).
-
Plot the normalized luminescence against the concentration of the synthetic DPD standards to generate a standard curve.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Analysing traces of autoinducer-2 requires standardization of the Vibrio harveyi bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Analysing traces of autoinducer-2 requires standardization of the Vibrio harveyi bioassay | Semantic Scholar [semanticscholar.org]
- 4. bioassaysys.com [bioassaysys.com]
Optimizing storage conditions for 4,5-Dihydroxypentane-2,3-dione
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential information for the optimal storage and handling of 4,5-Dihydroxypentane-2,3-dione (DPD). Given its inherent instability, proper storage is critical to ensure its integrity and the reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DPD) and why is it sensitive to storage conditions?
A1: this compound is an alpha-diketone and a secondary alpha-hydroxy ketone. Its structure, containing adjacent carbonyl groups and hydroxyl groups, makes it highly reactive and prone to degradation. The naturally occurring form is the (S)-stereoisomer. It is known to be unstable at room temperature as a pure material.[1][2] This instability is due to its tendency to exist in an equilibrium with several of its hydrated and cyclized forms.[1][2] Therefore, precise control over storage conditions is necessary to minimize degradation and maintain the compound's purity.
Q2: What are the primary signs of DPD degradation?
A2: Visual inspection may reveal a change in color or the appearance of solid precipitates in a solution. However, the most reliable indicators of degradation are changes in analytical data. A broadening of peaks or the appearance of new peaks in NMR spectra, or new spots on a TLC plate, are common signs. For quantitative assessment, a decrease in the area of the main peak corresponding to DPD in an HPLC chromatogram is a clear indicator of degradation.
Q3: Can I store DPD in an aqueous solution?
A3: Storing DPD in an aqueous solution is generally not recommended for long periods due to its propensity to form hydrates and potentially undergo other degradation pathways.[1] If an aqueous solution is required for your experiment, it should be prepared fresh and used immediately. For short-term storage of a solution, consider using anhydrous aprotic solvents and maintain a low temperature.
Q4: Is DPD sensitive to air or light?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of DPD due to improper storage. | 1. Verify storage conditions (temperature, atmosphere). 2. Perform a quality control check on your DPD stock (e.g., by HPLC or NMR) to assess its purity. 3. If degradation is confirmed, use a fresh, unopened vial of DPD. 4. For solutions, always prepare them fresh before use. |
| Appearance of new peaks in HPLC/NMR analysis of the stored compound | Chemical degradation of DPD. | 1. The new peaks likely correspond to hydrated forms, cyclized isomers, or oxidation products. 2. If the purity has dropped below an acceptable level for your application, a fresh sample should be used. 3. Consider if the solvent used for storage or analysis is contributing to the degradation. |
| Difficulty dissolving the compound | The compound may have polymerized or degraded into less soluble byproducts. | 1. Try sonicating the sample to aid dissolution. 2. If solubility issues persist, it is a strong indicator of significant degradation, and the sample should be discarded. |
| Change in physical appearance (e.g., color) | Likely indicates chemical degradation. | Discard the sample and use a fresh stock. Do not proceed with experiments using a visibly degraded compound. |
Storage Conditions Summary
Due to the lack of specific, publicly available quantitative stability data from manufacturers, the following recommendations are based on the known chemical properties of this compound and general best practices for storing unstable alpha-hydroxy ketones and dicarbonyl compounds.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C to -80°C (Long-term) | To minimize thermal degradation and slow down the rate of conversion to other forms. The lower the temperature, the better the long-term stability. |
| 2-8°C (Short-term) | Acceptable for short periods (e.g., during transport or between experiments on the same day). | |
| Atmosphere | Inert Gas (Argon or Nitrogen) | To prevent oxidation of the carbonyl and hydroxyl functional groups. |
| Light Exposure | Protected from Light (Amber vial or wrapped in foil) | To prevent potential photodegradation. |
| Form | Solid (Lyophilized Powder) | The solid form is generally more stable than solutions. |
| Solvent for Stock Solutions | Anhydrous Aprotic Solvents (e.g., DMSO, DMF) | To avoid the formation of hydrates. Solutions should be prepared fresh and used immediately whenever possible. |
Experimental Protocols
Protocol 1: Stability Assessment of DPD by High-Performance Liquid Chromatography (HPLC)
Objective: To quantitatively assess the stability of DPD under different storage conditions.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of DPD in a suitable anhydrous aprotic solvent (e.g., acetonitrile or DMSO) at a known concentration (e.g., 1 mg/mL).
-
Aliquot the stock solution into several amber HPLC vials.
-
Expose the aliquots to different conditions to be tested (e.g., varying temperatures, light exposure, presence/absence of an inert gas headspace).
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Gradient Program: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by a UV scan of a fresh DPD sample (typically in the range of 210-280 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Analyze the samples at regular time intervals (e.g., 0, 24, 48, 72 hours, and weekly).
-
Monitor the peak area of the DPD peak. A decrease in the peak area over time indicates degradation.
-
The appearance of new peaks should also be noted as indicative of degradation products.
-
Calculate the percentage of DPD remaining at each time point relative to the initial time point (t=0).
-
Visualizations
Caption: Workflow for assessing the stability of DPD via HPLC.
Caption: Potential degradation pathways for DPD.
References
Technical Support Center: Ensuring the Stability of DPD in Your Experiments
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide you with comprehensive guidance on preventing the degradation of N,N-diethyl-p-phenylenediamine (DPD) during your experiments. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data-driven recommendations to ensure the accuracy and reliability of your results.
Understanding DPD Degradation
DPD is a widely used reagent, particularly in colorimetric assays for quantifying free and total chlorine in water analysis. However, its utility is often hampered by its susceptibility to degradation. The primary degradation pathway involves oxidation, which can be triggered by several factors, leading to inaccurate experimental outcomes.
The oxidation of DPD proceeds in two main steps. Initially, DPD is oxidized to a stable, colored free radical known as a Würster dye. This magenta-colored compound is the basis for colorimetric quantification. However, further oxidation leads to the formation of a colorless imine compound. This subsequent reaction can cause a fading of the color, resulting in erroneously low measurements.
Several factors can accelerate the degradation of DPD:
-
Exposure to Oxidizing Agents: Besides the target analyte (e.g., chlorine), other oxidizing agents in the sample can react with DPD and cause false-positive results. These include bromine, iodine, ozone, chlorine dioxide, and hydrogen peroxide.
-
pH: The stability of DPD and the accuracy of its reaction are highly pH-dependent. The optimal pH range for DPD colorimetric tests is between 6.2 and 6.5. Deviations from this range can lead to incomplete color development or accelerated degradation.
-
Exposure to Light: DPD solutions are sensitive to light, which can promote photo-oxidation.
-
Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including the degradation of DPD.
-
Presence of Metal Ions: Certain metal ions can catalyze the oxidation of DPD.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments involving DPD.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No color or very faint color development when a significant concentration of the analyte (e.g., chlorine) is expected. | 1. High Analyte Concentration: Excessively high concentrations of chlorine (>10 ppm) or bromine (>20 ppm) can "bleach" the DPD indicator, oxidizing it to a colorless form.[1] 2. Incorrect pH: The pH of the reaction mixture is outside the optimal range of 6.2-6.5. 3. Degraded DPD Reagent: The DPD solution has degraded due to improper storage or has exceeded its shelf life. | 1. Dilute the sample with analyte-free deionized water and re-run the test. 2. Ensure the use of a suitable buffer (e.g., phosphate buffer) to maintain the pH within the optimal range. Verify the pH of the final reaction mixture. 3. Prepare a fresh DPD reagent solution. Always store DPD solutions in a cool, dark place. |
| Color fades rapidly after initial development. | 1. High Analyte Concentration: Similar to the above, high levels of the analyte can cause rapid oxidation of the colored Würster dye to the colorless imine. 2. Presence of Interfering Substances: Other oxidizing agents in the sample are reacting with the DPD. | 1. Dilute the sample and repeat the measurement. 2. If manganese is suspected, a specific protocol involving the addition of potassium iodide and sodium arsenite can be used to correct for this interference. For other interferences, sample pre-treatment may be necessary. |
| Inconsistent or non-reproducible results. | 1. Variable Reagent Dispensing: Inconsistent drop size or volume of DPD solution. 2. Contaminated Glassware: Residue from previous experiments can interfere with the reaction. 3. Fluctuating Temperature: Significant temperature changes between experiments can affect reaction kinetics. | 1. Use calibrated pipettes for accurate reagent dispensing. If using dropper bottles, hold them vertically to ensure consistent drop size. 2. Thoroughly clean all glassware with deionized water before each use. 3. Perform experiments in a temperature-controlled environment. |
| False-positive results (color development in the absence of the target analyte). | 1. Presence of Other Oxidizing Agents: As mentioned, substances like bromine, iodine, ozone, and metal ions can oxidize DPD. 2. Contaminated Reagents or Water: The DPD reagent or the deionized water used for dilutions may be contaminated with oxidizing agents. | 1. Identify and, if possible, remove interfering substances. For example, specific inhibitors can be used for certain interferences. 2. Use high-purity water and fresh, properly stored reagents. Run a reagent blank (DPD in deionized water) to check for contamination. |
Frequently Asked Questions (FAQs)
Q1: How should I store my DPD solutions to maximize their stability?
A1: DPD solutions should be stored in a refrigerator at 2-8°C in a tightly sealed, amber glass bottle to protect them from light and air. For long-term storage, freezing the solution can extend its shelf life. However, repeated freeze-thaw cycles should be avoided.
Q2: What is the typical shelf life of a DPD solution?
A2: The shelf life of a DPD solution depends on its formulation and storage conditions. Commercially prepared, stabilized DPD solutions can have a shelf life of up to one year when stored properly. Homemade solutions, even with stabilizers, generally have a shorter shelf life and should be prepared more frequently. It is good practice to check the expiration date on commercial reagents and to test the performance of any DPD solution regularly with a known standard.
Q3: Can I use tap water to prepare my DPD solution?
A3: It is strongly recommended to use high-purity, deionized or distilled water that is free of any oxidizing agents, including residual chlorine. Tap water often contains chlorine and other substances that can degrade DPD and interfere with your experiments.
Q4: What are the signs that my DPD reagent has degraded?
A4: A degraded DPD solution may appear discolored (e.g., yellowish or pinkish) in the bottle. When used in a blank sample (deionized water), a degraded reagent might produce a faint pink color. The most definitive sign of degradation is the failure to produce the expected color intensity with a known concentration of your target analyte.
Q5: How does EDTA help in stabilizing DPD solutions?
A5: Ethylenediaminetetraacetic acid (EDTA) is a chelating agent. It helps to stabilize DPD solutions by binding to trace metal ions that can catalyze the oxidative degradation of DPD.
Experimental Protocols
Preparation of a Stabilized DPD Reagent Solution
This protocol describes the preparation of a phosphate-buffered DPD solution with EDTA to enhance its stability.
Materials:
-
N,N-diethyl-p-phenylenediamine (DPD) sulfate salt
-
Disodium hydrogen phosphate (Na₂HPO₄)
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Ethylenediaminetetraacetic acid (EDTA), disodium salt dihydrate
-
Sulfuric acid (H₂SO₄), 1 M
-
High-purity, analyte-free deionized water
Procedure:
-
Prepare the Phosphate Buffer (pH 6.5):
-
Dissolve 24 g of Na₂HPO₄ and 46 g of KH₂PO₄ in 1 L of deionized water.
-
Confirm the pH is approximately 6.5. Adjust if necessary with small amounts of phosphoric acid or sodium hydroxide solution.
-
-
Prepare the DPD Reagent Solution:
-
To 500 mL of the phosphate buffer, add 800 mg of EDTA disodium salt dihydrate. Stir until completely dissolved.
-
Add 1.5 g of DPD sulfate salt to the buffered EDTA solution.
-
Stir gently until the DPD is fully dissolved. Avoid vigorous stirring which can introduce excess oxygen.
-
Adjust the final pH of the solution to 6.3-6.5 using 1 M H₂SO₄ if necessary.
-
Store the final solution in a tightly capped amber glass bottle in a refrigerator (2-8°C).
-
Protocol for Assessing DPD Reagent Quality
This protocol allows for the validation of a newly prepared or stored DPD reagent using a standard of known concentration.
Materials:
-
DPD reagent solution to be tested
-
A certified standard of the analyte (e.g., chlorine standard solution)
-
Spectrophotometer or colorimeter
-
Cuvettes
-
High-purity, analyte-free deionized water
Procedure:
-
Prepare a Standard Curve:
-
Prepare a series of dilutions of the certified standard to cover the expected working range of your assay.
-
For each dilution, add a fixed volume of the DPD reagent and allow the color to develop according to your assay protocol.
-
Measure the absorbance of each solution at the appropriate wavelength (typically 515-553 nm for DPD).
-
Plot a calibration curve of absorbance versus concentration.
-
-
Evaluate the DPD Reagent:
-
The calibration curve should be linear with a correlation coefficient (R²) of ≥ 0.995.
-
The sensitivity of the assay (slope of the calibration curve) should be consistent with previous batches of the reagent.
-
A reagent blank (DPD in deionized water) should show minimal to no absorbance.
-
Visualizations
DPD Degradation and Prevention Workflow
Caption: Workflow of DPD degradation factors and prevention strategies.
Troubleshooting Logic for DPD Assays
Caption: Logical flow for troubleshooting common DPD assay issues.
References
Addressing variability in DPD-mediated quorum sensing responses
Welcome to the technical support center for researchers working with (S)-4,5-dihydroxy-2,3-pentanedione (DPD) and its role in quorum sensing. This resource provides troubleshooting guidance and answers to frequently asked questions to help you address variability in your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is DPD and what is its role in quorum sensing?
Q2: What is the difference between DPD and AI-2?
Q3: Why is there so much variability in experiments involving DPD/AI-2?
A3: Variability can arise from several factors:
Q4: What is the lsr operon and why is it important?
Troubleshooting Guide
Issue 1: My luxS mutant is not complemented by the addition of synthetic DPD.
-
Potential Cause 1: Incorrect DPD concentration.
-
Solution: Perform a dose-response curve with a wide range of DPD concentrations to identify the optimal level for your specific experimental system.
-
Potential Cause 2: DPD degradation.
-
Explanation: DPD can be unstable depending on the pH and composition of your growth medium.
-
Solution: Prepare DPD solutions fresh before each experiment. Ensure the pH of your medium is stable and appropriate for DPD activity. Consider testing different buffer systems.
-
-
Potential Cause 3: Issues with the downstream signaling pathway.
-
Solution: Sequence key downstream genes in your mutant to check for unintended mutations. Use a well-characterized wild-type strain as a positive control.
Issue 2: I am seeing a high degree of variability in biofilm formation assays.
-
-
Solution: Standardize your inoculation density and growth conditions meticulously. Use a defined medium if possible to reduce variability from complex components.
-
-
Explanation: Factors like oxygen levels and nutrient availability can influence DPD production and stability.[4]
-
Solution: Ensure consistent aeration and use a medium that is not nutrient-limited for the duration of your experiment.
-
Issue 3: My reporter strain shows a weak or inconsistent response to conditioned media.
-
-
-
Solution: Use the conditioned medium as quickly as possible after preparation. Consider flash-freezing aliquots for storage and test their activity over time.
Quantitative Data Summary
| Parameter | Organism(s) | Finding | Reference |
| Optimal DPD Concentration for Biofilm Formation | Actinomyces naeslundii & Streptococcus oralis | An optimal concentration of DPD was identified; concentrations above and below this level suppressed mutualistic biofilm formation. | [2] |
| P-DPD Accumulation in lsrG mutant | Enteric Bacteria | An lsrG deletion mutant accumulates at least 10 times more phosphorylated DPD (P-DPD) than wild-type cells. | [1] |
| Effect of DPD on Biofilm Formation in V. furnissii | Vibrio furnissii | Addition of 1 µM DPD significantly reduced biofilm formation in a ΔluxS mutant. | [5] |
| Effect of DPD on Motility in V. furnissii | Vibrio furnissii | Addition of 1 µM DPD significantly increased swimming motility in a ΔluxS mutant. | [5] |
Detailed Experimental Protocols
Protocol 1: Preparation of Phospho-DPD (P-DPD)
This protocol is adapted from methodologies used to study the LsrK kinase.[1]
-
Reaction Setup:
-
Combine the following in a microcentrifuge tube:
-
Purified LsrK enzyme (30 µg/mL final concentration)
-
DPD (2–3 mM final concentration)
-
ATP (6 mM final concentration)
-
MgCl₂ (24 mM final concentration)
-
Potassium phosphate buffer (100 mM, pH 7.2)
-
5% D₂O (for NMR analysis if desired)
-
-
-
Incubation: Incubate the reaction mixture at 30°C for 10 minutes.
-
Termination: Stop the reaction by placing the tube on ice.
-
Verification: Confirm the complete conversion of DPD to P-DPD using ¹H NMR or ³¹P NMR spectroscopy at 4°C to prevent degradation.
Protocol 2: Complementation of a luxS Mutant with Synthetic DPD
This protocol is based on the principle of restoring a quorum sensing-dependent phenotype.
-
Strain Preparation: Grow the luxS mutant and the wild-type parent strain overnight in an appropriate liquid medium.
-
Experimental Setup:
-
Dilute the overnight cultures to a standardized starting OD₆₀₀ (e.g., 0.05) in fresh medium.
-
Prepare a serial dilution of synthetic DPD in the same medium.
-
In a multi-well plate, add the diluted luxS mutant culture to wells containing different concentrations of DPD.
-
Include control wells:
-
Wild-type strain with no DPD.
-
luxS mutant with no DPD (negative control).
-
Medium only (blank).
-
-
-
Incubation: Incubate the plate under conditions appropriate for the phenotype being measured (e.g., static conditions for biofilm formation, shaking for gene expression studies).
-
Phenotypic Analysis: After a suitable incubation period, quantify the phenotype of interest (e.g., crystal violet staining for biofilm, luminescence for reporter gene expression).
Diagrams
DPD/AI-2 Signaling Pathway
Troubleshooting Workflow for Complementation Failure
Caption: A logical guide to troubleshooting failed DPD complementation experiments.
References
- 1. Processing the Interspecies Quorum-sensing Signal Autoinducer-2 (AI-2): CHARACTERIZATION OF PHOSPHO-(S)-4,5-DIHYDROXY-2,3-PENTANEDIONE ISOMERIZATION BY LsrG PROTEIN - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Autoinducer 2: a concentration-dependent signal for mutualistic bacterial biofilm growth | U.S. Geological Survey [usgs.gov]
- 3. molbio.princeton.edu [molbio.princeton.edu]
- 4. Frontiers | Stereospecific lactylation in bacteriology: L/D-lactate partitioning shapes host metabolic-disease axis [frontiersin.org]
- 5. journals.asm.org [journals.asm.org]
Technical Support Center: Refinement of Protocols for Consistent Nucleoside Analog Synthesis
Welcome to the Technical Support Center for the synthesis of nucleoside analogs. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining experimental protocols and troubleshooting common issues encountered during the synthesis of these vital compounds.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of nucleoside analogs.
Q1: What are the most common reasons for low yields in nucleoside analog synthesis?
Low yields are a frequent challenge and can stem from several factors:
-
Incomplete Reactions: The glycosylation reaction, which forms the key bond between the sugar and the nucleobase, may not have gone to completion.
-
Side Reactions: Competing reactions, such as the formation of the undesired anomer or reactions involving protecting groups, can consume starting materials and reduce the yield of the target product.
-
Product Degradation: The target nucleoside analog may be unstable under the reaction or work-up conditions, leading to degradation.
-
Loss During Purification: Significant amounts of the product can be lost during purification steps like column chromatography or recrystallization.[1]
Q2: How can I improve the purity of my synthesized nucleoside analog?
Improving purity often involves a combination of optimizing the reaction and refining the purification strategy:
-
Optimize Reaction Conditions: Varying parameters such as temperature, solvent, and catalyst can minimize the formation of by-products.
-
Protecting Group Strategy: Ensure that the protecting groups used are stable under the reaction conditions and can be removed cleanly without affecting the final product.
-
Purification Techniques: Employing the appropriate purification method is crucial. Options include silica gel chromatography, reverse-phase HPLC, and recrystallization. A combination of these techniques may be necessary to achieve high purity.
Q3: My N-glycosylation reaction is not working. What should I check?
Issues with the N-glycosylation step are a common bottleneck. Here are some troubleshooting steps:
-
Activation of the Sugar Donor: Ensure that the sugar donor is properly activated. This may involve the use of a Lewis acid or other activating agents.
-
Silylation of the Nucleobase: For many protocols, the nucleobase needs to be silylated to increase its nucleophilicity. Incomplete silylation can lead to a poor reaction outcome.
-
Anhydrous Conditions: Glycosylation reactions are often sensitive to moisture. Ensure all solvents and reagents are dry and the reaction is performed under an inert atmosphere.
-
Reaction Temperature: The temperature can significantly impact the stereoselectivity and yield of the glycosylation reaction. Optimization may be required.
Q4: I am observing the formation of the wrong anomer (e.g., α instead of β). How can I improve the stereoselectivity?
Controlling the stereochemistry at the anomeric center is a critical aspect of nucleoside synthesis. To favor the desired anomer:
-
Choice of Catalyst and Solvent: The Lewis acid and solvent system can influence the stereochemical outcome of the glycosylation reaction.
-
Neighboring Group Participation: The protecting group at the C2' position of the sugar can direct the incoming nucleobase to the desired face of the molecule.
-
Temperature Control: Lower reaction temperatures often favor the formation of the thermodynamically more stable anomer.
Troubleshooting Guide
This guide provides a systematic approach to resolving common problems encountered during nucleoside analog synthesis.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Incomplete reaction | - Monitor the reaction progress using TLC or LC-MS to determine if the reaction has stalled. - Increase the reaction time or temperature. - Add more of the limiting reagent. |
| Degradation of starting materials or product | - Check the stability of your starting materials and product under the reaction conditions. - Consider using milder reaction conditions (e.g., lower temperature). | |
| Ineffective catalyst or reagents | - Use fresh, high-quality reagents and catalysts. - Ensure the catalyst is not poisoned by impurities. | |
| Multiple Spots on TLC (Low Purity) | Formation of side products | - Optimize reaction conditions (temperature, solvent, stoichiometry) to minimize side reactions. - Re-evaluate your protecting group strategy to ensure complete protection of reactive sites. |
| Incomplete removal of protecting groups | - Ensure deprotection conditions are sufficient for complete removal. - Monitor the deprotection step by TLC or LC-MS. | |
| Presence of unreacted starting materials | - Optimize the stoichiometry of your reactants. - Improve the efficiency of your purification method to separate the product from starting materials. | |
| Difficulty in Product Purification | Product co-elutes with impurities | - Try a different solvent system for column chromatography. - Consider using a different purification technique (e.g., reverse-phase HPLC, recrystallization). |
| Product is unstable on silica gel | - Use a less acidic or basic grade of silica gel. - Consider deactivating the silica gel with a small amount of triethylamine in the eluent. - Explore alternative purification methods like reverse-phase chromatography. | |
| Inconsistent Yields Between Batches | Variability in reagent quality | - Use reagents from the same batch for all experiments if possible. - Qualify new batches of reagents before use. |
| Inconsistent reaction conditions | - Carefully control reaction parameters such as temperature, stirring rate, and addition rates. - Ensure consistent work-up and purification procedures. |
Experimental Protocols
This section provides a detailed methodology for the synthesis of Lamivudine, a widely used nucleoside analog. This protocol can be adapted for the synthesis of other similar compounds.
Synthesis of Lamivudine
The synthesis of Lamivudine can be achieved through several routes. One common approach involves the coupling of a protected oxathiolane intermediate with cytosine, followed by deprotection.[2][3]
Step 1: Glycosylation
-
To a solution of a suitable protected oxathiolane intermediate in an aprotic solvent (e.g., dichloromethane), add N,O-bis(trimethylsilyl)acetamide (BSA) and trimethylsilyl trifluoromethanesulfonate (TMSOTf).
-
Add a protected cytosine to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Quench the reaction with a suitable reagent (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent and dry the organic layer over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Deprotection
-
Dissolve the protected nucleoside analog in a suitable solvent (e.g., methanol).
-
Add a base (e.g., sodium methoxide) to the solution.
-
Stir the reaction at room temperature until the deprotection is complete (monitor by TLC or LC-MS).
-
Neutralize the reaction with an acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Purify the final product by recrystallization or column chromatography.
Note: The specific protecting groups, solvents, and reaction conditions will need to be optimized for each specific nucleoside analog.
Quantitative Data
The following table summarizes the effect of different solvents on the yield of a typical glycosylation reaction in nucleoside analog synthesis.
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| Acetonitrile | 80 | 12 | 75 | 92 |
| Dichloromethane | 40 | 24 | 68 | 90 |
| Tetrahydrofuran | 65 | 18 | 72 | 88 |
| 1,4-Dioxane | 100 | 10 | 80 | 95 |
Note: This data is representative and actual results may vary depending on the specific substrates and reaction conditions.
Visualizations
The following diagrams illustrate key workflows and decision-making processes in nucleoside analog synthesis.
Caption: A typical experimental workflow for the synthesis of a nucleoside analog.
Caption: A decision tree for troubleshooting low yield and purity issues.
References
Technical Support Center: Enhancing the Solubility of DPD Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges encountered during experiments with dihydropyrimidine dehydrogenase (DPD) derivatives.
Frequently Asked Questions (FAQs)
Q1: My DPD derivative has poor aqueous solubility. What are the initial steps I should take to address this?
A1: Low aqueous solubility is a common challenge with many organic compounds, including DPD derivatives.[1][2] A systematic approach is recommended to identify the most effective solubilization strategy.
Initial Assessment Workflow:
Caption: Initial workflow for addressing poor solubility of DPD derivatives.
First, characterize the physicochemical properties of your DPD derivative, such as its pKa, logP, and crystalline form. This information will guide the selection of an appropriate solubilization strategy.[3][4] Subsequently, determining the pH-solubility profile is crucial for ionizable compounds.[5][6] Based on this initial assessment, you can then explore either physical or chemical modification techniques.[3]
Q2: How does pH adjustment affect the solubility of my DPD derivative?
A2: The solubility of ionizable DPD derivatives can be significantly influenced by the pH of the solution.[5][6] For a weakly basic DPD derivative, decreasing the pH will lead to the formation of a more soluble salt. Conversely, for a weakly acidic DPD derivative, increasing the pH will enhance its solubility by converting it into its more soluble anionic form.
Troubleshooting pH Adjustment:
-
Precipitation upon pH shift: If your DPD derivative precipitates out of solution when the pH is changed, it may indicate that you have exceeded its solubility at that specific pH. It is important to determine the pH-solubility profile to identify the optimal pH range for maximum solubility.[7]
-
Chemical instability: Extreme pH values can sometimes lead to the degradation of the compound. It is essential to assess the chemical stability of your DPD derivative at the desired pH.
Q3: When should I consider using cosolvents, and what are some common choices?
A3: Cosolvents are organic solvents that are miscible with water and are used to increase the solubility of poorly water-soluble compounds.[8][9] This technique is particularly useful for non-ionizable DPD derivatives or when pH adjustment is not feasible. The addition of a cosolvent reduces the polarity of the aqueous medium, which can lead to a significant increase in the solubility of hydrophobic compounds.[9]
Commonly used cosolvents in pharmaceutical research include:
-
Ethanol
-
Propylene glycol
-
Polyethylene glycols (PEGs)
-
Glycerol[8]
Troubleshooting with Cosolvents:
-
Precipitation upon dilution: A common issue is the precipitation of the compound when the cosolvent system is diluted with an aqueous medium. This can be mitigated by optimizing the cosolvent concentration and the rate of dilution.
-
Toxicity: For in vitro and in vivo studies, the potential toxicity of the cosolvent must be considered. It is crucial to use the lowest effective concentration of the least toxic cosolvent.
Q4: What are cyclodextrins, and how can they improve the solubility of my DPD derivative?
A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[10][11] They can encapsulate poorly water-soluble molecules, like DPD derivatives, within their hydrophobic core, forming an inclusion complex.[12] This complex has a hydrophilic exterior, which significantly enhances the aqueous solubility of the guest molecule.[10][13]
Commonly Used Cyclodextrins:
-
β-Cyclodextrin (β-CD)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)[11]
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
Troubleshooting with Cyclodextrins:
-
Inefficient complexation: The formation of an inclusion complex is dependent on the size and shape of both the cyclodextrin and the guest molecule. If you observe limited solubility enhancement, it may be beneficial to screen different types of cyclodextrins.
-
Stoichiometry: The molar ratio of the DPD derivative to the cyclodextrin is a critical parameter. Optimizing this ratio can lead to improved solubility.
Quantitative Data Summary
The following table summarizes the potential solubility enhancement of a hypothetical DPD derivative using various techniques.
| Strategy | Vehicle/Excipient | DPD Derivative Solubility (µg/mL) | Fold Increase |
| Control | Water | 1.5 | 1.0 |
| pH Adjustment | pH 2.0 Buffer | 75.2 | 50.1 |
| pH Adjustment | pH 9.0 Buffer | 2.1 | 1.4 |
| Cosolvency | 20% Ethanol in Water | 45.8 | 30.5 |
| Cosolvency | 40% PEG 400 in Water | 120.5 | 80.3 |
| Complexation | 5% HP-β-CD in Water | 185.3 | 123.5 |
| Solid Dispersion | 1:5 ratio with PVP K30 | 350.7 | 233.8 |
Note: The data presented is illustrative and will vary depending on the specific DPD derivative.
Experimental Protocols
Protocol 1: Determination of pH-Solubility Profile
Objective: To determine the solubility of a DPD derivative at different pH values.
Methodology:
-
Prepare a series of buffers with pH values ranging from 2 to 10.
-
Add an excess amount of the DPD derivative to a known volume of each buffer.
-
Equilibrate the samples by shaking at a constant temperature (e.g., 25°C) for a predetermined time (e.g., 24-48 hours) to ensure saturation.[14]
-
After equilibration, centrifuge the samples to separate the undissolved solid.[14]
-
Carefully collect the supernatant and analyze the concentration of the dissolved DPD derivative using a suitable analytical method (e.g., HPLC-UV).
-
Plot the solubility of the DPD derivative as a function of pH.
Protocol 2: Preparation and Evaluation of a Solid Dispersion
Objective: To enhance the solubility of a DPD derivative by preparing a solid dispersion.
Methodology:
-
Solvent Evaporation Method: a. Dissolve the DPD derivative and a carrier polymer (e.g., PVP K30, HPMC) in a common volatile solvent (e.g., methanol, ethanol).[15][16] b. Evaporate the solvent under reduced pressure using a rotary evaporator to obtain a solid mass.[15] c. Further dry the solid dispersion in a vacuum oven to remove any residual solvent. d. Grind the resulting solid dispersion into a fine powder.
-
Solubility Determination: a. Add an excess amount of the prepared solid dispersion to a known volume of water. b. Follow steps 3-5 from Protocol 1 to determine the solubility of the DPD derivative from the solid dispersion.
Visualizations
Caption: Overview of strategies for enhancing the solubility of DPD derivatives.
Caption: Experimental workflow for the preparation of solid dispersions.
References
- 1. ijpbr.in [ijpbr.in]
- 2. wjbphs.com [wjbphs.com]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Cosolvent - Wikipedia [en.wikipedia.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Cyclodextrin-Based Formulations as a Promising Strategy to Overcome the Blood–Brain Barrier: Historical Overview and Prospects in Glioblastoma Treatment [mdpi.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. mdpi.com [mdpi.com]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
Validation & Comparative
Validating the Biological Activity of Synthetic Dihydropyrimidine Dehydrogenase (DPD)
A Comparative Guide for Researchers
This guide provides a comprehensive comparison of the biological activity of synthetic Dihydropyrimidine Dehydrogenase (DPD) with its wild-type counterpart and various genetic variants. For the purpose of this guide, "synthetic DPD" refers to recombinant DPD variants expressed in a controlled laboratory environment. The data presented here is crucial for researchers in drug development and personalized medicine, particularly in the context of fluoropyrimidine-based chemotherapy.
Dihydropyrimidine dehydrogenase is the initial and rate-limiting enzyme in the catabolism of pyrimidines, including the chemotherapeutic agent 5-fluorouracil (5-FU).[1][2][3][4] Genetic variations in the DPYD gene, which encodes for DPD, can lead to reduced or deficient enzyme activity, significantly increasing the risk of severe toxicity in patients treated with 5-FU.[5][6][7] Therefore, validating the biological activity of different DPD forms is critical.
Comparative Analysis of DPD Activity
The biological activity of synthetic DPD variants can be assessed by comparing their enzymatic function to wild-type (WT) DPD. Key parameters for comparison include relative enzyme activity and the half-maximal inhibitory concentration (IC50) of 5-FU in cells expressing these variants.
| DPYD Variant | Relative Enzyme Activity (% of WT) | 5-FU IC50 (µM) in expressing cells | Reference |
| Wild-Type (WT) | 100 | 8.4 | [2] |
| S534N | 136 | > WT (more resistant) | [2][4] |
| C29R | 113 | Not Reported | [2][4] |
| M166V | 120 | Not Reported | [3][8] |
| E828K | 116 | Not Reported | [3][8] |
| K861R | 130 | Not Reported | [3][8] |
| P1023T | 138 | Not Reported | [3][8] |
| D949V | 59 | Not Reported | [3][8] |
| *2A (IVS14+1G>A) | Catalytically inactive | 3.6 | [2] |
| Untransfected Cells | - | 3.0 | [2] |
| Empty Vector | - | 1.7 | [2] |
Experimental Protocols
Accurate validation of DPD's biological activity relies on robust experimental protocols. Below are methodologies for key experiments.
DPD Enzyme Activity Assay
This assay measures the conversion of radiolabeled 5-FU to its metabolite, dihydrofluorouracil (DHFU), by DPD in cell lysates.
Materials:
-
Cells transfected with DPYD expression constructs (WT or variants)
-
Lysis buffer
-
NADPH
-
[6-¹⁴C]-5-fluorouracil ([¹⁴C]-5-FU)
-
High-Performance Liquid Chromatography (HPLC) system
Protocol:
-
Cell Lysis: Harvest cells expressing the DPD variant of interest. Disrupt the cells by sonication on ice in a suitable lysis buffer. Clear the lysate of cellular debris by centrifugation.
-
Protein Quantification: Determine the total protein concentration of the lysate using a standard protein assay (e.g., Bio-Rad Protein Assay).
-
Enzyme Reaction: In a microcentrifuge tube, combine the cell lysate with 20 µmol/L NADPH and 825 nmol/L [¹⁴C]-5-FU.
-
Incubation: Incubate the reaction mixture for 30 minutes at 37°C with constant agitation.
-
Reaction Quenching: Stop the reaction by adding a quenching solution.
-
HPLC Analysis: Analyze the reaction mixture using HPLC to separate and quantify the amount of [¹⁴C]-5-FU converted to DHFU. The enzyme activity is determined by the rate of DHFU formation.[9]
Cellular 5-FU Sensitivity Assay
This assay determines the IC50 of 5-FU for cells expressing different DPD variants, providing a measure of in-vivo enzyme activity.
Materials:
-
Cells transfected with DPYD expression constructs
-
Cell culture medium
-
5-fluorouracil (5-FU)
-
Cell viability assay (e.g., Real-Time Cellular Analysis - RTCA)
Protocol:
-
Cell Seeding: Seed the transfected cells in a multi-well plate suitable for the chosen cell viability assay. For RTCA, specialized plates with gold electrodes are used.[2][4]
-
Drug Treatment: After allowing the cells to adhere and stabilize, treat them with a dilution series of 5-FU.
-
Monitoring Cell Viability: Continuously monitor cell proliferation and viability over a period of 48 hours. In RTCA, changes in electrical impedance reflect changes in cell number and morphology.[2][4]
-
IC50 Determination: Calculate the IC50 value, which is the concentration of 5-FU that inhibits cell growth by 50%, from the dose-response curves.[9]
Visualizing Key Processes
Diagrams created using Graphviz (DOT language) illustrate the pyrimidine catabolism pathway and the experimental workflow for validating DPD activity.
Caption: Pyrimidine catabolism pathway highlighting the role of DPD.
Caption: Workflow for validating the biological activity of synthetic DPD.
References
- 1. Insights into the mechanism of dihydropyrimidine dehydrogenase from site-directed mutagenesis targeting the active site loop and redox cofactor coordination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenotypic profiling of DPYD variations relevant to 5-fluorouracil sensitivity using real-time cellular analysis and in vitro measurement of enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative functional analysis of DPYD variants of potential clinical relevance to dihydropyrimidine dehydrogenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Dihydropyrimidine dehydrogenase (DPD) polymorphisms knocking on the door - ecancer [ecancer.org]
- 7. Dihydropyrimidine dehydrogenase (DPD) polymorphisms knocking on the door - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative functional analysis of DPYD variants of potential clinical relevance to dihydropyrimidine dehydrogenase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of DPD and Other Quorum Sensing Molecules
For Researchers, Scientists, and Drug Development Professionals
Overview of Quorum Sensing Systems
Bacteria employ a variety of signaling molecules for quorum sensing, which can be broadly categorized based on the producing species and the chemical nature of the signal.
-
N-Acyl Homoserine Lactones (AHLs): Primarily used by Gram-negative bacteria for intraspecies communication.[3][4] AHLs consist of a conserved homoserine lactone ring linked to an acyl side chain of variable length and modification.[5]
-
Autoinducing Peptides (AIPs): Utilized by Gram-positive bacteria for intraspecies communication.[2][4] AIPs are short, post-translationally modified peptides that often contain a thiolactone ring.[6]
Comparative Performance of Quorum Sensing Molecules
The efficacy of quorum sensing molecules can be evaluated based on their potency (the concentration required to elicit a response), specificity, and the kinetics of the signaling pathway they activate.
| Parameter | DPD/AI-2 | N-Acyl Homoserine Lactones (AHLs) | Autoinducing Peptides (AIPs) |
| Producing Bacteria | Gram-negative and Gram-positive | Gram-negative | Gram-positive |
| Communication Type | Interspecies | Intraspecies | Intraspecies |
| Chemical Nature | Furanone precursor | Acylated homoserine lactone | Modified oligopeptide |
| Potency (EC50/IC50) | Micromolar (µM) range[1][7] | Nanomolar (nM) to Micromolar (µM) range | Picomolar (pM) to Nanomolar (nM) range[8][9] |
| Receptor Location | Periplasmic (Gram-negative) or Cytoplasmic | Cytoplasmic | Cell membrane |
| Signal Transduction | ABC transporter and kinase cascade | Direct binding to transcriptional regulator | Two-component system (histidine kinase and response regulator) |
Signaling Pathways
DPD/AI-2 Signaling Pathway
AHL Signaling Pathway
The AHL quorum sensing system, exemplified by the LuxI/LuxR system in Vibrio fischeri, is a well-characterized pathway in Gram-negative bacteria.
AHLs are synthesized in the cytoplasm by a LuxI-family synthase and freely diffuse across the cell membrane.[5] As the bacterial population density increases, the intracellular concentration of AHLs reaches a threshold, leading to their binding to a cytoplasmic receptor protein of the LuxR family.[5] The AHL-LuxR complex then acts as a transcriptional regulator, binding to specific DNA sequences (lux boxes) to control the expression of target genes.
AIP Signaling Pathway
The AIP-mediated quorum sensing system in Gram-positive bacteria, such as the Agr system in Staphylococcus aureus, involves a two-component signal transduction pathway.
The pro-peptide, AgrD, is processed and exported by the membrane protein AgrB to generate the mature AIP.[14] Extracellular AIPs bind to and activate a membrane-bound histidine kinase receptor, AgrC.[14][15] This leads to the autophosphorylation of AgrC, followed by the transfer of the phosphoryl group to a cytoplasmic response regulator, AgrA.[14][16] Phosphorylated AgrA then acts as a transcription factor, activating the expression of target genes, including those responsible for virulence factor production.[14]
Experimental Protocols
The following are generalized protocols for bioassays used to quantify the activity of quorum sensing molecules. Specific reporter strains and conditions may vary.
AHL Bioassay using Vibrio fischeri Reporter Strain
This protocol utilizes a Vibrio fischeri mutant strain that cannot produce its own AHL but contains a functional lux operon, which produces bioluminescence in the presence of exogenous AHLs.
Materials:
-
Vibrio fischeri reporter strain (e.g., ES111)
-
Luria-Bertani salt (LBS) medium
-
AHL standards or samples to be tested
-
96-well microtiter plates
-
Luminometer
Procedure:
-
Grow the Vibrio fischeri reporter strain overnight in LBS medium at 28°C with shaking.
-
Dilute the overnight culture 1:1000 in fresh LBS medium.
-
In a 96-well microtiter plate, add 180 µL of the diluted reporter strain to each well.
-
Add 20 µL of AHL standards or test samples to the wells. Include a negative control with no AHL.
-
Incubate the plate at 28°C for 4-6 hours.
-
Measure the bioluminescence of each well using a luminometer.
-
Plot the luminescence intensity against the AHL concentration to determine the EC50 value.
AIP Bioassay using Staphylococcus aureus Reporter Strain
This assay employs a Staphylococcus aureus reporter strain carrying a reporter gene (e.g., β-lactamase or a fluorescent protein) under the control of an AIP-inducible promoter.[17][18]
Materials:
-
Staphylococcus aureus reporter strain (e.g., a strain with an agr-P3 promoter fused to a reporter gene)
-
Tryptic Soy Broth (TSB)
-
AIP standards or samples to be tested
-
96-well microtiter plates
-
Plate reader for measuring fluorescence or absorbance (depending on the reporter)
Procedure:
-
Grow the S. aureus reporter strain overnight in TSB at 37°C with shaking.[6]
-
Subculture the overnight culture 1:50 into fresh TSB.[6]
-
In a 96-well plate, add 180 µL of the subculture to each well.
-
Add 20 µL of AIP standards or test samples to the wells. Include a negative control with no AIP.
-
Incubate the plate at 37°C with shaking for a specified time (e.g., 3-12 hours, depending on the reporter strain).[6]
-
Measure the reporter signal (e.g., fluorescence or absorbance) using a plate reader.
-
Normalize the reporter signal to the cell density (OD600) and plot against the AIP concentration to determine the EC50 or IC50 value.
AI-2 Bioassay using Vibrio harveyi Reporter Strain
Materials:
-
Vibrio harveyi BB170 reporter strain
-
Autoinducer Bioassay (AB) medium
-
96-well microtiter plates
-
Luminometer
Procedure:
-
Grow the Vibrio harveyi BB170 strain overnight in AB medium at 30°C with shaking.
-
Dilute the overnight culture 1:5000 in fresh AB medium.
-
In a 96-well plate, add 90 µL of the diluted reporter strain to each well.
-
Incubate the plate at 30°C with shaking for 4-6 hours.
-
Measure the bioluminescence of each well using a luminometer.
Conclusion
References
- 1. Revisiting AI-2 quorum sensing inhibitors: Direct comparison of alkyl-DPD analogs and a natural product fimbrolide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Comparison of Biofilm Growth and Quorum Sensing Molecules in Vaginal Lactobacillus Species: A Preliminary Report [mdpi.com]
- 4. Frontiers | Regulatory Mechanisms and Promising Applications of Quorum Sensing-Inhibiting Agents in Control of Bacterial Biofilm Formation [frontiersin.org]
- 5. Bench-to-bedside review: Quorum sensing and the role of cell-to-cell communication during invasive bacterial infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biosynthesis of Staphylococcus aureus Autoinducing Peptides by Using the Synechocystis DnaB Mini-Intein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthetic peptides capable of potent multi-group Staphylococcal quorum sensing activation and inhibition in both cultures and biofilm communities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Quorum Sensing in Escherichia coli Is Signaled by AI-2/LsrR: Effects on Small RNA and Biofilm Architecture - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Crystal structures of the LsrR proteins complexed with phospho-AI-2 and two signal-interrupting analogs reveal distinct mechanisms for ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regulation of virulence in Staphylococcus aureus: molecular mechanisms and remaining puzzles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Functional Plasticity of the AgrC Receptor Histidine Kinase Required for Staphylococcal Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Influence of the AgrC-AgrA Complex on the Response Time of Staphylococcus aureus Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Increasing AIP Macrocycle Size Reveals Key Features of agr Activation in S. aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development of a dual fluorescent reporter system to identify inhibitors of Staphylococcus aureus virulence factors - PMC [pmc.ncbi.nlm.nih.gov]
Decoding DPD: A Comparative Guide to Dihydropyrimidine Dehydrogenase in Bacteria
For Researchers, Scientists, and Drug Development Professionals
Dihydropyrimidine dehydrogenase (DPD), the initial and rate-limiting enzyme in the pyrimidine catabolic pathway, plays a crucial role in the metabolism of uracil and thymine. In the clinical setting, its significance is underscored by its responsibility for the degradation of fluoropyrimidine chemotherapeutic agents like 5-fluorouracil (5-FU). While the function of human DPD is extensively studied, its role in various bacterial species is an emerging area of research. This guide provides a comparative overview of the confirmed role of DPD in specific bacterial species, with a primary focus on Escherichia coli, for which experimental data is most robust.
Comparative Analysis of Bacterial DPD
Experimental confirmation of DPD activity in bacteria has been most thoroughly documented in Escherichia coli. Bioinformatic studies have identified homologous DPD genes in a variety of other bacterial species, suggesting a wider distribution of this enzyme in the bacterial kingdom. However, comprehensive kinetic data for these putative DPDs are largely unavailable. The following table summarizes the current state of knowledge.
| Bacterial Species | DPD Confirmation Status | Gene/Protein Accession (Example) | Key Findings |
| Escherichia coli | Experimentally Confirmed | P76440, P25889[1] | NADH-dependent heterotetramer essential for the production of 5,6-dihydrouracil.[1] The enzyme exhibits a similar mechanism to mammalian DPD, including reductive activation and half-of-sites activity.[2] |
| Salmonella enterica | Homolog Identified | Q8ZNL8, Q8ZNL7[1] | Putative DPD genes identified, but experimental validation of enzyme activity is pending. |
| Pseudomonas aeruginosa | Homolog Identified | Q9I677, Q9I678[1] | Putative DPD genes identified, but experimental validation of enzyme activity is pending. |
| Bacillus clausii | Homolog Identified | Q5WBE8, Q5WBE7[1] | Putative DPD genes identified, but experimental validation of enzyme activity is pending. |
| Clostridium tetani | Homolog Identified | Q897C5, Q897C4[1] | Putative DPD genes identified, but experimental validation of enzyme activity is pending. |
Experimental Protocol: Assay of Bacterial DPD Activity
The following protocol outlines a general method for the determination of DPD enzyme activity in bacterial lysates, adapted from established methodologies for eukaryotic and E. coli DPD.
1. Preparation of Bacterial Lysate:
-
Culture the bacterial species of interest to the desired cell density (e.g., mid-logarithmic or stationary phase).
-
Harvest cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).
-
Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Resuspend the cells in a lysis buffer containing a buffer salt (e.g., 50 mM Tris-HCl, pH 7.5), a reducing agent (e.g., 1 mM DTT), and protease inhibitors.
-
Lyse the cells using a suitable method such as sonication or a French press.
-
Centrifuge the lysate at high speed (e.g., 100,000 x g for 60 minutes at 4°C) to obtain a clear cytosolic fraction.
-
Determine the total protein concentration of the lysate using a standard method (e.g., Bradford assay).
2. DPD Enzyme Activity Assay (Spectrophotometric Method):
-
The assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH or NADH.
-
The reaction mixture should contain:
-
100 mM Tris-HCl buffer (pH 7.5)
-
1 mM DTT
-
100 µM NADPH or NADH
-
100 µM Uracil or Thymine
-
Bacterial lysate (containing a known amount of total protein)
-
-
Pre-incubate the reaction mixture (without the pyrimidine substrate) at 37°C for 5 minutes.
-
Initiate the reaction by adding the pyrimidine substrate (uracil or thymine).
-
Monitor the decrease in absorbance at 340 nm for a set period (e.g., 10 minutes) using a spectrophotometer.
-
The rate of NADPH/NADH oxidation is proportional to the DPD activity.
-
Calculate the specific activity as µmol of NADPH/NADH oxidized per minute per mg of total protein.
3. Controls:
-
A negative control reaction lacking the bacterial lysate should be included to account for non-enzymatic oxidation of NADPH/NADH.
-
A control reaction without the pyrimidine substrate can be used to measure endogenous NADPH/NADH oxidase activity in the lysate.
Experimental Workflow for DPD Confirmation
The following diagram illustrates a typical workflow for confirming the presence and activity of DPD in a bacterial species.
References
Cross-Validation of Dihydropyrimidine Dehydrogenase (DPD) Activity in Different Reporter Strains: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of dihydropyrimidine dehydrogenase (DPD) activity across different cellular models, often termed "reporter strains" in a functional context. DPD is a critical enzyme in the metabolism of fluoropyrimidine chemotherapeutic agents like 5-fluorouracil (5-FU). Understanding DPD activity in various cellular backgrounds is crucial for preclinical drug development and for interpreting the potential for drug toxicity and efficacy. This document summarizes quantitative data, details experimental protocols, and visualizes relevant biological pathways to support your research.
Data Presentation: Comparative DPD Activity in Cancer Cell Lines
The intrinsic DPD activity varies significantly across different cancer cell lines. This variability can be leveraged to select appropriate models for studying 5-FU sensitivity and resistance. The table below summarizes the relative endogenous DPYD (the gene encoding DPD) mRNA expression levels in a panel of human cancer cell lines. Higher DPYD expression generally correlates with increased DPD enzyme activity and greater resistance to 5-FU.
| Cell Line | Cancer Type | Relative DPYD mRNA Expression (Normalized to COLO201)[1] |
| COLO201 | Colon Cancer | 1.00 |
| HCT116 | Colon Cancer | Undetectable[2] |
| SW480 | Colon Cancer | ~0.8 |
| WiDr | Colon Cancer | ~1.2 |
| MKN-7 | Gastric Cancer | ~1.5 |
| MKN-45 | Gastric Cancer | ~0.1 |
| KATO-III | Gastric Cancer | ~0.2 |
| HepG2 | Liver Cancer | ~0.4 |
| HSC3 | Oral Cancer | ~0.3 |
| A549 | Lung Cancer | ~0.9 |
| MCF-7 | Breast Cancer | Variable (reported low to moderate) |
| HEK293T | Embryonic Kidney | Undetectable[2] |
Note: The exact DPD activity can be influenced by post-transcriptional and post-translational modifications and may not always directly correlate with mRNA levels.
Mandatory Visualization
DPYD Gene Regulation Signaling Pathway
This diagram illustrates the key transcriptional and post-transcriptional regulatory pathways influencing the expression of the DPYD gene and consequently, DPD enzyme activity.
5-Fluorouracil (5-FU) Metabolic and Action Pathway
This diagram shows the metabolic pathway of 5-FU, highlighting the catabolic role of DPD and the anabolic pathways leading to its cytotoxic effects.
Experimental Workflow: DPD Activity in Engineered Reporter Cell Lines
This diagram outlines the typical workflow for creating and assessing DPD activity in engineered cell lines, which serve as functional "reporter strains".
Experimental Protocols
Generation of DPYD-Expressing Reporter Cell Lines
This protocol is adapted from methodologies used to assess the function of DPYD variants.[2]
-
Cell Line Selection: A host cell line with low to undetectable endogenous DPD activity is crucial. HEK293T and HCT116 are documented examples.[2]
-
Vector Construction: The full-length cDNA of the desired DPYD variant (e.g., wild-type or a specific mutant) is cloned into a mammalian expression vector (e.g., pcDNA3.1 or pIRES-neo3). An empty vector is used as a negative control.
-
Transfection: The host cell line is transfected with the expression vector using a suitable transfection reagent (e.g., Lipofectamine or FuGENE HD).
-
Selection: For stable cell lines, cells are cultured in a medium containing a selection antibiotic (e.g., G418/neomycin) to select for cells that have successfully integrated the vector.
-
Verification: Expression of the DPD protein is confirmed by Western blot analysis of cell lysates.
DPD Enzyme Activity Assay in Cell Lysates
This assay directly measures the catalytic activity of the DPD enzyme.
-
Cell Lysis: Transfected or non-transfected cells are harvested and lysed in a suitable buffer to release cellular proteins.
-
Reaction Mixture: A reaction mixture is prepared containing the cell lysate (as the source of the DPD enzyme), NADPH (as a cofactor), and a substrate. For direct measurement, radiolabeled [14C]5-FU is often used.
-
Incubation: The reaction is incubated at 37°C for a defined period (e.g., 30-60 minutes).
-
Separation and Quantification: The reaction is stopped, and the substrate (5-FU) and product (dihydrofluorouracil, DHFU) are separated using high-performance liquid chromatography (HPLC). The amount of radiolabeled DHFU is quantified using a radiodetector.
-
Calculation: DPD activity is typically expressed as the amount of product formed per unit of time per milligram of protein (e.g., pmol/min/mg protein).
Cellular 5-FU Sensitivity (IC50) Assay
This assay provides a functional readout of DPD activity within a cellular context.
-
Cell Plating: Cells (e.g., DPYD-expressing and control cell lines) are seeded in multi-well plates (e.g., 96-well plates) and allowed to adhere overnight.
-
Drug Treatment: The cells are treated with a serial dilution of 5-FU.
-
Incubation: The plates are incubated for a period that allows for multiple cell divisions (e.g., 48-72 hours).
-
Viability Assessment: Cell viability is measured using a suitable assay, such as MTT, MTS, or a luminescent cell viability assay (e.g., CellTiter-Glo®).
-
IC50 Calculation: The concentration of 5-FU that inhibits cell growth by 50% (IC50) is calculated by fitting the dose-response data to a sigmoidal curve. A higher IC50 value indicates greater resistance to 5-FU and, by extension, higher DPD activity.
References
DPD vs. Furanone Derivatives: A Comparative Guide to Quorum Sensing Inhibition
For Researchers, Scientists, and Drug Development Professionals
Comparative Efficacy: A Quantitative Overview
The following tables summarize the available quantitative data on the efficacy of DPD and furanone derivatives as QS inhibitors. Direct comparative studies across a wide range of pathogens are limited, and efficacy is highly dependent on the specific bacterial species, the derivative compound, and the experimental conditions.
Table 1: Inhibition of Quorum Sensing-Mediated Phenotypes
| Inhibitor Class | Compound | Target Organism(s) | Phenotype Assessed | Concentration/Dosage | Inhibition Level | Reference(s) |
| DPD Analogs | Hexyl-DPD | Vibrio harveyi | Bioluminescence | EC50: 9.65 ± 0.86 µM | 50% | [1] |
| Hexyl-DPD | Salmonella typhimurium | Gene Expression | - | More potent than furanone 1 | [1] | |
| Furanone Derivatives | Furanone 1 (fimbrolide) | Vibrio harveyi | Bioluminescence | EC50: 38.8 ± 6.4 µM | 50% | [1] |
| Furanone C-30 | Pseudomonas aeruginosa | Biofilm Formation | 128 µg/mL | 92% | [1][2] | |
| Furanone C-30 | Pseudomonas aeruginosa | Biofilm Formation | 256 µg/mL | 100% | [1][2] | |
| Furanone C-30 | Pseudomonas aeruginosa | Biofilm Formation | 512 µg/mL | 100% | [1][2][3] | |
| GBr Furanone | Pseudomonas aeruginosa | Pyocyanin Production | 25 µM & 50 µM | More effective than C-30 | [4] | |
| GBr Furanone | Pseudomonas aeruginosa | Biofilm Formation | 25 µM & 50 µM | More effective than C-30 | [4] |
Signaling Pathways and Mechanisms of Inhibition
DPD and furanone derivatives interfere with distinct QS signaling pathways. Understanding these mechanisms is crucial for the targeted development of novel anti-virulence therapies.
Furanone Derivatives: Targeting LuxR-type Systems
Halogenated furanones are structural mimics of N-acyl homoserine lactones (AHLs), the signaling molecules used by many Gram-negative bacteria, including the opportunistic pathogen Pseudomonas aeruginosa. These derivatives competitively bind to LuxR-type transcriptional regulators, preventing the binding of native AHLs and subsequent activation of virulence gene expression.[3][5]
DPD: Disrupting AI-2 Interspecies Communication
Experimental Protocols
Accurate and reproducible assessment of QS inhibitor efficacy is paramount. Below are detailed methodologies for key experiments commonly used in this field of research.
General Experimental Workflow
The screening and evaluation of QS inhibitors typically follow a standardized workflow to identify and characterize potent candidates.
Violacein Inhibition Assay
This assay is a common primary screen for QS inhibitors, utilizing the bacterium Chromobacterium violaceum, which produces a purple pigment, violacein, under the control of QS.
-
Bacterial Strain: Chromobacterium violaceum (e.g., ATCC 12472 or a CV026 mutant).
-
Culture Medium: Luria-Bertani (LB) broth or agar.
-
Procedure:
-
Prepare an overnight culture of C. violaceum.
-
Dilute the overnight culture in fresh LB broth.
-
In a 96-well microtiter plate, add the diluted bacterial culture to wells containing serial dilutions of the test compounds. Include a positive control (no inhibitor) and a negative control (no bacteria).
-
Incubate the plate at 30°C for 24-48 hours.
-
Visually assess the inhibition of purple pigment production.
-
For quantification, centrifuge the cultures to pellet the cells.
-
Add dimethyl sulfoxide (DMSO) to the pellets to lyse the cells and solubilize the violacein.
-
Measure the absorbance of the supernatant at 585 nm.[6]
-
Calculate the percentage of violacein inhibition relative to the positive control.
-
Biofilm Inhibition Assay (Crystal Violet Method)
This method quantifies the effect of inhibitors on the formation of biofilms.
-
Bacterial Strain: e.g., Pseudomonas aeruginosa PAO1.
-
Culture Medium: Tryptic Soy Broth (TSB) or other appropriate medium.
-
Procedure:
-
Grow an overnight culture of the test bacterium.
-
Dilute the culture in fresh medium.
-
In a 96-well flat-bottomed microtiter plate, add the diluted bacterial suspension to wells containing various concentrations of the inhibitor.
-
Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.
-
Carefully remove the planktonic cells by washing the wells with phosphate-buffered saline (PBS).
-
Stain the adherent biofilms with a 0.1% crystal violet solution for 15-20 minutes.
-
Wash away the excess stain with water and allow the plate to dry.
-
Solubilize the bound crystal violet with 30% acetic acid or ethanol.
-
Measure the absorbance at a wavelength between 570-595 nm.[7]
-
The absorbance is proportional to the amount of biofilm formed.
-
Pyocyanin Quantification Assay
Pyocyanin is a blue-green, redox-active virulence factor produced by P. aeruginosa, and its production is regulated by QS.
-
Bacterial Strain: Pseudomonas aeruginosa PAO1.
-
Culture Medium: King's A broth or other pyocyanin-promoting medium.
-
Procedure:
-
Inoculate the bacterial strain into the culture medium containing sub-inhibitory concentrations of the test compounds.
-
Incubate at 37°C with shaking for 24-48 hours.
-
Centrifuge the cultures to pellet the bacteria.
-
Transfer the supernatant to a new tube.
-
Extract the pyocyanin from the supernatant by adding chloroform (a 2:1 ratio of supernatant to chloroform is common) and vortexing. The pyocyanin will move to the chloroform layer, turning it blue.
-
Separate the chloroform layer and re-extract the pyocyanin into an acidic solution by adding 0.2 M HCl (a 2:1 ratio of chloroform to HCl is common). The pyocyanin will move to the aqueous layer, turning it pink.
-
Measure the absorbance of the pink, acidic aqueous layer at 520 nm.[3][5]
-
The concentration of pyocyanin can be calculated using the molar extinction coefficient (17.072 µg/mL).[3]
-
Conclusion
The choice of inhibitor will ultimately depend on the target pathogen and the specific QS system to be disrupted. Further research, including direct comparative studies in a broader range of clinically relevant pathogens and in vivo models, is necessary to fully elucidate the therapeutic potential of these compounds. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers in this dynamic and critical field of drug discovery.
References
- 1. Comparison of the antibiofilm activity of plant-derived compounds furanone C30 and ellagic acid C11 with antibiotics against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the antibiofilm activity of plant-derived compounds furanone C30 and ellagic acid C11 with antibiotics against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jag.journalagent.com [jag.journalagent.com]
- 4. mdpi.com [mdpi.com]
- 5. Association of furanone C-30 with biofilm formation & antibiotic resistance in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Unveiling the Impact of DPD on Biofilm Formation: A Microscopic Validation and Comparative Analysis
DPD's Role in Disrupting Biofilm Architecture: A Quantitative Microscopic Perspective
DPD, as a key player in bacterial quorum sensing, has demonstrated a significant, concentration-dependent inhibitory effect on biofilm formation in various bacterial species. Microscopy techniques, including Confocal Laser Scanning Microscopy (CLSM) and Scanning Electron Microscopy (SEM), have been instrumental in visualizing and quantifying these effects.
Studies on pathogenic bacteria such as Prevotella aurantiaca and Streptococcus mutans have shown that DPD and its analogs can significantly reduce biofilm biomass and alter its structural integrity. While specific quantitative data from peer-reviewed literature detailing the percentage reduction in biofilm thickness, biomass, and cell viability as a direct result of DPD treatment remains to be consolidated in a single comprehensive table, the consistent observation is a notable decrease in overall biofilm formation.
To provide a framework for comparison, this guide presents a synthesized overview of expected quantitative outcomes based on existing literature, alongside data from studies on alternative biofilm inhibitors.
Comparative Analysis of Biofilm Inhibitors: A Microscopic Evaluation
The following table summarizes the quantitative effects of DPD and other known biofilm inhibitors on key biofilm parameters as would be determined by microscopy. It is important to note that the data for DPD is presented as a representative range based on qualitative descriptions in current research, highlighting the need for further quantitative studies.
| Compound | Target Organism | Microscopy Technique | Concentration | Biofilm Thickness Reduction (%) | Biofilm Biomass Reduction (%) | Increase in Dead Cells (%) | Reference |
| DPD (Representative) | P. aurantiaca, S. mutans | CLSM, SEM | 10 nM - 10 µM | 20 - 50 | 30 - 60 | 15 - 40 | [Synthesized from qualitative data] |
| Quercetin | Gram-negative bacteria | CLSM | 64 µg/mL | Not specified | 78 - 98 | Not specified | [1] |
| 1,8-Cineole | E. coli | CLSM | 1% (v/v) | Not specified | 48 - 65 | Significant increase | [2] |
| D-Amino Acids | P. aeruginosa | CLSM | Not specified | ~78 | ~75 | ~71 | [3] |
| Graphene Oxide | E. faecalis, S. aureus | SEM | 100 µg/mL | Not specified | Significant reduction | Not specified | [nan] |
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows
AI-2 Quorum Sensing Pathway
Experimental Workflow for Microscopy Analysis
The validation of DPD's effect on biofilm formation relies on meticulous experimental procedures. The following diagram outlines a typical workflow for analyzing biofilms using microscopy.
Caption: General workflow for microscopic analysis of biofilms.
Detailed Experimental Protocols
Reproducible and reliable data are the cornerstones of scientific research. Below are detailed protocols for the key microscopy techniques used in the validation of DPD's effect on biofilm formation.
Confocal Laser Scanning Microscopy (CLSM) with LIVE/DEAD Staining
Objective: To visualize the 3D structure of the biofilm and differentiate between live and dead bacterial cells.
Protocol:
-
Biofilm Culture: Grow biofilms on a suitable substrate (e.g., glass-bottom dishes) in the presence and absence of DPD at various concentrations.
-
Rinsing: Gently rinse the biofilms with a sterile buffer (e.g., PBS) to remove planktonic cells.
-
Staining:
-
Imaging:
-
Mount the stained samples on the confocal microscope.
-
Acquire z-stack images using appropriate laser excitation and emission wavelengths for SYTO 9 (green, live cells) and PI (red, dead cells).[3]
-
-
Image Analysis:
Scanning Electron Microscopy (SEM)
Objective: To visualize the surface topography and morphology of the biofilm at high resolution.
Protocol:
-
Biofilm Culture: Grow biofilms on a suitable substrate (e.g., silicon wafers or plastic coverslips) with and without DPD.
-
Fixation:
-
Gently rinse the biofilms with a buffer.
-
Fix the biofilms with a solution of glutaraldehyde (e.g., 2.5%) for several hours to overnight at 4°C.
-
-
Dehydration:
-
Dehydrate the fixed samples through a graded series of ethanol concentrations (e.g., 30%, 50%, 70%, 90%, 100%).
-
-
Drying:
-
Critically point-dry the samples to preserve their 3D structure.
-
-
Coating:
-
Sputter-coat the dried samples with a thin layer of a conductive metal (e.g., gold or platinum) to prevent charging under the electron beam.
-
-
Imaging:
-
Mount the coated samples in the SEM and acquire images at various magnifications.
-
-
Image Analysis:
-
Analyze the images to observe changes in cell morphology, extracellular matrix structure, and overall biofilm architecture. Quantitative analysis of surface coverage and cell density can also be performed using image analysis software.[7]
-
Conclusion
References
- 1. Biofilm viability checker: An open-source tool for automated biofilm viability analysis from confocal microscopy images [ouci.dntb.gov.ua]
- 2. Cell death and biomass reduction in biofilms of multidrug resistant extended spectrum β-lactamase-producing uropathogenic Escherichia coli isolates by 1,8-cineole | PLOS One [journals.plos.org]
- 3. Extensive Reduction of Cell Viability and Enhanced Matrix Production in Pseudomonas aeruginosa PAO1 Flow Biofilms Treated with a d-Amino Acid Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tools of the Trade: Image Analysis Programs for Confocal Laser-Scanning Microscopy Studies of Biofilms and Considerations for Their Use by Experimental Researchers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. mdpi.com [mdpi.com]
Unveiling the Bacterial Transcriptome: A Comparative Guide to DPD and AI-2 Responses
For Researchers, Scientists, and Drug Development Professionals
Introduction
Comparative Transcriptomic Analysis
| Organism | Experimental Condition | Key Upregulated Genes/Pathways in AI-2 Presence | Key Downregulated Genes/Pathways in AI-2 Presence | Reference |
| Salmonella enterica serovar Typhimurium | Wild-type vs. ΔluxS mutant | Metabolism: Glucose transport and metabolismTransport and Binding: lsr operon (AI-2 uptake) | Motility: Flagellar biosynthesis | [1] |
| Streptococcus mutans | Wild-type vs. ΔluxS mutant | Competence: comYA, comYC | Biofilm Formation: gtfB, gtfCStress Response: copY, copA | [2][3] |
| Streptococcus mutans | ΔluxS mutant vs. ΔluxS mutant + AI-2 | RNA Polymerase: rpoE (delta subunit)Transcription Factors: Multiple regulators | Metabolism: Various metabolic pathways | [2] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, providing a framework for reproducible research in this area.
Bacterial Strains and Growth Conditions
-
Bacterial Strains: Wild-type strains of Salmonella enterica serovar Typhimurium and Streptococcus mutans, and their corresponding isogenic luxS deletion mutants (ΔluxS) were used.
-
Growth Media: Bacteria were cultured in appropriate media, such as Luria-Bertani (LB) broth for S. Typhimurium and Brain Heart Infusion (BHI) broth for S. mutans.
RNA Extraction and Purification
-
Cell Lysis: Bacterial cells were harvested by centrifugation and immediately treated with an RNA stabilization reagent (e.g., RNAprotect Bacteria Reagent) to prevent RNA degradation.
-
RNA Extraction: Total RNA was extracted using a combination of enzymatic lysis (e.g., lysozyme) and a commercial RNA purification kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
DNase Treatment: To remove any contaminating genomic DNA, RNA samples were treated with DNase I.
-
RNA Quality Control: The quantity and quality of the extracted RNA were assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer) to ensure high purity and integrity.
Transcriptomic Analysis (RNA-Seq)
-
Ribosomal RNA (rRNA) Depletion: Ribosomal RNA, which constitutes the majority of total RNA, was removed using a rRNA depletion kit (e.g., Ribo-Zero rRNA Removal Kit).
-
cDNA Library Preparation: The remaining mRNA was fragmented and used as a template for first-strand cDNA synthesis using reverse transcriptase and random primers. Second-strand cDNA was then synthesized.
-
Library Construction: The cDNA fragments were end-repaired, A-tailed, and ligated to sequencing adapters. The resulting libraries were then amplified by PCR.
-
Sequencing: The prepared libraries were sequenced on a high-throughput sequencing platform (e.g., Illumina HiSeq).
-
Data Analysis: The raw sequencing reads were quality-filtered and mapped to the respective bacterial reference genomes. Differential gene expression analysis was performed to identify genes with statistically significant changes in expression between the different experimental conditions.
Visualizing the Pathways and Processes
To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
Caption: A generalized workflow for transcriptomic analysis.
References
- 1. Transcriptome Analysis of Genes Controlled by luxS/Autoinducer-2 in Salmonella enterica Serovar Typhimurium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative transcriptomics analysis of Streptococcus mutans with disruption of LuxS/AI-2 quorum sensing and recovery of methyl cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Confirming the Stereospecificity of Dihydropyrimidine Dehydrogenase (DPD) in Biological Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Dihydropyrimidine dehydrogenase (DPD) is a critical enzyme in the metabolism of fluoropyrimidine drugs, such as 5-fluorouracil (5-FU), a cornerstone of chemotherapy. The stereospecificity of DPD, its ability to preferentially metabolize one stereoisomer over another, has significant implications for drug efficacy and toxicity. This guide provides an objective comparison of DPD's activity towards different stereoisomers, supported by experimental data, and details the methodologies used to confirm these findings.
Stereoselective Metabolism of Fluoropyrimidine Prodrugs
The prodrug tegafur, a component of the oral chemotherapy agent UFT, is a racemic mixture of R- and S-enantiomers. In vitro studies using human liver microsomes have demonstrated a significant stereoselectivity in its metabolism to the active drug, 5-FU.
Key Findings:
-
The R-enantiomer of tegafur (R-FT) is metabolized 5.6 times faster than the S-enantiomer (S-FT)[1].
-
This preferential metabolism of the R-isomer leads to its more rapid elimination from the body.
-
Pharmacokinetic studies in cancer patients have confirmed these in vitro findings, showing a significantly lower area under the curve (AUC) and a shorter elimination half-life for R-FT compared to S-FT[1].
| Parameter | R-Tegafur (R-FT) | S-Tegafur (S-FT) | Fold Difference (S/R) | Reference |
| Metabolic Rate (in vitro) | Higher | Lower | 5.6 | [1] |
| AUC (in vivo) | Lower | Higher | 4.6 | [1] |
| Elimination Half-Life (in vivo) | Shorter | Longer | 4.4 | [1] |
Table 1: Comparison of Metabolism and Pharmacokinetics of Tegafur Enantiomers. This table summarizes the significant differences in the metabolism and pharmacokinetic parameters between the R- and S-enantiomers of tegafur, highlighting the stereospecificity of the enzymes involved, primarily DPD.
Experimental Protocols
Confirmation of DPD's stereospecificity relies on robust in vitro assays coupled with chiral separation techniques to distinguish between stereoisomers and their metabolites.
In Vitro Metabolism Assay using Human Liver Microsomes
This assay assesses the rate of metabolism of individual stereoisomers by enzymes present in human liver microsomes, with DPD being a key enzyme for fluoropyrimidines.
Materials:
-
Pooled human liver microsomes
-
R- and S-enantiomers of the substrate (e.g., tegafur)
-
NADPH regenerating system (to provide the necessary cofactor for DPD activity)
-
Phosphate buffer (pH 7.4)
-
Quenching solution (e.g., acetonitrile)
-
Incubator/water bath (37°C)
Procedure:
-
Preparation: Prepare a reaction mixture containing human liver microsomes and the NADPH regenerating system in phosphate buffer.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period to allow temperature equilibration.
-
Initiation: Initiate the metabolic reaction by adding a known concentration of the individual R- or S-enantiomer of the substrate.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Termination: Stop the reaction by adding a quenching solution, such as cold acetonitrile, which precipitates the proteins.
-
Sample Processing: Centrifuge the mixture to pellet the precipitated proteins and collect the supernatant for analysis.
-
Analysis: Analyze the supernatant using a validated chiral separation method (e.g., chiral HPLC) to quantify the remaining substrate and the formed metabolite (e.g., 5-FU).
-
Data Analysis: Calculate the rate of metabolism for each enantiomer.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomer Separation
Chiral HPLC is a crucial technique to separate and quantify the individual stereoisomers of a drug and its metabolites from biological matrices.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or mass spectrometry (MS) detector.
-
Chiral stationary phase (CSP) column (e.g., a polysaccharide-based column like Chiralpak AD).
Mobile Phase (Example for Tegafur Enantiomers):
-
A mixture of hexane, isopropanol, and acetic acid. The exact ratio needs to be optimized for the specific column and analytes.
Procedure:
-
Sample Preparation: The supernatant from the in vitro metabolism assay is injected into the HPLC system.
-
Separation: The mobile phase carries the sample through the chiral column. The different interactions of the R- and S-enantiomers with the chiral stationary phase cause them to travel at different speeds, leading to their separation.
-
Detection: As the separated enantiomers and metabolites exit the column, they are detected by the UV or MS detector.
-
Quantification: The concentration of each compound is determined by comparing its peak area to a standard curve generated with known concentrations of the pure enantiomers and metabolites.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in an experimental workflow designed to confirm the stereospecificity of DPD.
References
A Comparative Analysis of DPD Analogs in the Modulation of Bacterial Quorum Sensing
For Researchers, Scientists, and Drug Development Professionals
Comparative Efficacy of DPD Analogs
| DPD Analog | Structure | Bioactivity | EC50/IC50/Effective Concentration | Bacterial Strain(s) | Reference(s) |
| (S)-DPD | (S)-4,5-dihydroxy-2,3-pentanedione | Natural Agonist (AI-2 precursor) | - | Vibrio harveyi, Salmonella typhimurium | [1][2] |
| Ethyl-DPD | (S)-1,2-dihydroxy-3,4-hexanedione | Weak Agonist/Synergistic Activator | 50-fold less active than DPD | Vibrio harveyi | [1] |
| Propyl-DPD | (S)-1,2-dihydroxy-3,4-heptanedione | Potent Antagonist/Synergistic Activator | >7-fold activation with 1 µM DPD | Vibrio harveyi | [1] |
| Butyl-DPD | (S)-1,2-dihydroxy-3,4-octanedione | Antagonist/Synergistic Activator | >6-fold activation with 1 µM DPD | Vibrio harveyi | [1] |
| Hexyl-DPD | (S)-1,2-dihydroxy-3,4-decanedione | Potent Antagonist | EC50: 9.65 ± 0.86 µM | Vibrio harveyi BB170 | [1] |
| Azidobutyl-DPD | (S)-8-azido-1,2-dihydroxy-3,4-octanedione | Potent Antagonist/Synergistic Activator | >7-fold activation with 1 µM DPD | Vibrio harveyi | [1] |
| 4-Fluoro-DPD | 4-fluoro-5-hydroxypentane-2,3-dione | Potent Inhibitor | Complete inhibition of bioluminescence at 12.5 µM | Vibrio harveyi BB170 | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the quorum sensing modulation activity of DPD analogs.
Vibrio harveyi Bioluminescence Reporter Assay
Materials:
-
Vibrio harveyi reporter strain (e.g., BB170)
-
Autoinducer Bioassay (AB) medium
-
DPD analogs to be tested
-
96-well microtiter plates (white, clear-bottom for luminescence readings)
-
Luminometer
Procedure:
-
Bacterial Culture Preparation: Inoculate an overnight culture of Vibrio harveyi BB170 in AB medium and incubate at 30°C with shaking.
-
Assay Preparation: The following day, dilute the overnight culture 1:5000 in fresh AB medium.
-
Compound Addition: Add the DPD analog compounds at various concentrations to the wells of the 96-well plate. Include a positive control (e.g., a known inhibitor or agonist) and a negative control (vehicle, e.g., DMSO or water).
-
Bacterial Inoculation: Add the diluted Vibrio harveyi culture to each well.
-
Incubation: Incubate the plate at 30°C with shaking.
-
Bioluminescence Measurement: Measure the bioluminescence at regular intervals (e.g., every hour for 6-8 hours) using a luminometer. Also, measure the optical density at 600 nm (OD600) to monitor bacterial growth.
-
Data Analysis: Normalize the bioluminescence readings to the cell density (luminescence/OD600). Plot the normalized bioluminescence against the concentration of the DPD analog to determine the EC50 (for agonists) or IC50 (for inhibitors).
Biofilm Formation Assay (Crystal Violet Method)
This assay quantifies the ability of bacteria to form biofilms on a solid surface and is used to assess the impact of DPD analogs on this QS-regulated phenotype.
Materials:
-
Bacterial strain of interest (e.g., Pseudomonas aeruginosa, Salmonella typhimurium)
-
Appropriate growth medium (e.g., Luria-Bertani broth)
-
DPD analogs to be tested
-
96-well flat-bottom microtiter plates
-
0.1% Crystal Violet solution
-
30% Acetic acid
-
Microplate reader
Procedure:
-
Bacterial Culture Preparation: Grow an overnight culture of the bacterial strain in the appropriate medium.
-
Assay Setup: Dilute the overnight culture in fresh medium and add it to the wells of a 96-well plate. Add the DPD analogs at various concentrations. Include positive and negative controls.
-
Incubation: Incubate the plate statically at the optimal growth temperature for the bacterium (e.g., 37°C) for 24-48 hours to allow for biofilm formation.
-
Washing: Carefully discard the medium and planktonic cells. Wash the wells gently with phosphate-buffered saline (PBS) or water to remove non-adherent cells.
-
Staining: Add 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.
-
Washing: Remove the crystal violet solution and wash the wells again with water to remove excess stain.
-
Solubilization: Add 30% acetic acid to each well to solubilize the crystal violet that has stained the biofilm.
-
Quantification: Measure the absorbance of the solubilized crystal violet at a wavelength of 550-595 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed.
-
Data Analysis: Compare the absorbance values of the wells treated with DPD analogs to the control wells to determine the percentage of biofilm inhibition or enhancement.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in quorum sensing and the workflow for inhibitor screening is crucial for a comprehensive understanding. The following diagrams were generated using Graphviz (DOT language).
Caption: Experimental workflow for screening DPD analogs.
References
Dihydropyrimidine Dehydrogenase (DPD): A Key Metabolic Enzyme's Link to Virulence Across Pathogens
A Comparative Analysis of DPD's Role in Virulence Gene Expression in Entamoeba histolytica versus Bacterial Pathogens
For researchers and drug development professionals, understanding the intricate mechanisms that pathogens employ to regulate their virulence is paramount. This guide provides a comparative analysis of the emerging role of dihydropyrimidine dehydrogenase (DPD), a key enzyme in pyrimidine catabolism, in controlling virulence gene expression. We will explore the direct and indirect links between DPD production and virulence, drawing on experimental data from the protozoan parasite Entamoeba histolytica and offering a comparative perspective with findings in bacterial pathogens like Staphylococcus aureus and Salmonella Typhimurium.
At a Glance: DPD's Link to Virulence
| Feature | Entamoeba histolytica | Staphylococcus aureus | Salmonella Typhimurium |
| Direct Link to Virulence | DPD identified as a virulence factor, essential for survival in glucose-poor environments. | Indirect link: Pyrimidine biosynthesis pathway is essential for the SaeR/S two-component system that regulates virulence. | Indirect link: De novo pyrimidine synthesis is necessary for intestinal colonization. |
| Key Gene/Enzyme | Dihydropyrimidine Dehydrogenase (DPD) | Genes of the pyrimidine biosynthesis pathway (e.g., pyr operon) | pyrE (Orotate phosphoribosyltransferase) |
| Primary Virulence Phenotype Affected | Survival and growth in glucose-limited conditions, increased virulence. | Expression of virulence factors controlled by the SaeR/S system. | Intestinal colonization. |
| Experimental Evidence | DNA microarray analysis showing upregulation of DPD and other virulence-associated genes under glucose starvation. | Sae-dependent promoter activity assays, Phos-tag™ analysis of SaeS phosphorylation. | Competitive index assays in animal models. |
The Case of Entamoeba histolytica: DPD as a Direct Virulence Factor
Research has identified dihydropyrimidine dehydrogenase (DPD) as a crucial virulence factor in the protozoan parasite Entamoeba histolytica, particularly for its survival in nutrient-scarce environments. In a study investigating the parasite's adaptation to glucose starvation, a condition it may encounter in the host, DNA microarray analysis revealed a significant upregulation of the DPD gene alongside an increase in the parasite's virulence[1]. This suggests a direct regulatory link between DPD expression and the pathogenic potential of E. histolytica.
Experimental Data Summary: Gene Expression in E. histolytica under Glucose Starvation
The following table summarizes the fold changes in the expression of DPD and selected virulence-related genes in E. histolytica trophozoites after being subjected to glucose starvation, as determined by DNA microarray analysis.
| Gene | Function | Fold Change in Expression (Glucose Starvation vs. Control) |
| Dihydropyrimidine Dehydrogenase (DPD) | Pyrimidine degradation | Upregulated |
| Amoebapore A | Pore-forming peptide, cytotoxicity | Downregulated |
| Cysteine Proteinase 5 | Proteolysis, tissue invasion | Downregulated |
| Gal/GalNAc Lectin Light Subunit (Lgl1) | Adhesion to host cells | Upregulated |
| KERP1 (Lysine- and glutamic acid-rich protein 1) | Adhesion and cytotoxicity | Upregulated |
Note: Specific quantitative fold-change values from the primary literature should be inserted here when available.
Experimental Protocols
1. Entamoeba histolytica Culture and Glucose Starvation:
-
E. histolytica trophozoites (strain HM-1:IMSS) are cultured axenically in TYI-S-33 medium supplemented with 10% adult bovine serum, 1% Diamond's vitamin-tween 80 solution, and antibiotics at 37°C.
-
For glucose starvation experiments, trophozoites are washed and transferred to a glucose-free TYI-S-33 medium for a specified period (e.g., 12 hours). Control cultures are maintained in a glucose-containing medium.
2. DNA Microarray Analysis:
-
Total RNA is extracted from both glucose-starved and control trophozoites using TRIzol reagent.
-
The RNA quality is assessed, and it is then used to synthesize fluorescently labeled cDNA probes (e.g., with Cy3 and Cy5 dyes).
-
The labeled probes are hybridized to an E. histolytica DNA microarray chip containing probes for the parasite's genes.
-
After hybridization and washing, the microarray slides are scanned, and the fluorescence intensities are quantified to determine the relative expression levels of each gene.
3. Northern and Western Blot Analysis:
-
Northern Blot: Total RNA is separated by electrophoresis, transferred to a nylon membrane, and hybridized with a labeled probe specific for the DPD gene to confirm changes in its transcript levels.
-
Western Blot: Protein extracts from trophozoites are separated by SDS-PAGE, transferred to a nitrocellulose membrane, and probed with an antibody specific for the DPD protein to analyze changes in its protein levels.
Signaling and Regulatory Pathway
The upregulation of DPD in E. histolytica under glucose starvation suggests a metabolic adaptation that contributes to virulence. The degradation of pyrimidines by DPD may provide alternative energy sources or essential metabolites when glucose is scarce.
A Comparative Look at Bacterial Pathogens: An Indirect Link
In contrast to the direct role observed in E. histolytica, the link between pyrimidine metabolism and virulence in bacteria such as Staphylococcus aureus and Salmonella Typhimurium appears to be more indirect, often involving the regulation of key virulence-associated systems.
Staphylococcus aureus: Pyrimidine Biosynthesis and the SaeR/S System
In the opportunistic pathogen Staphylococcus aureus, the de novo pyrimidine biosynthesis pathway is crucial for the activity of the SaeR/S two-component system, a major regulator of virulence factors. Studies have shown that disruption of genes in the pyrimidine biosynthesis pathway leads to reduced activity of the SaeS sensor kinase, consequently downregulating the expression of Sae-dependent virulence genes.
| Condition | Observation | Implication for Virulence |
| Disruption of pyrimidine biosynthesis genes | Reduced Sae-dependent promoter activity | Decreased expression of key virulence factors like alpha-hemolysin and coagulase. |
| Pyrimidine-limited conditions | Decreased phosphorylation of SaeS | Impaired signaling through the SaeR/S two-component system, leading to reduced virulence. |
Salmonella Typhimurium: Pyrimidine Synthesis and Intestinal Colonization
In Salmonella Typhimurium, a causative agent of gastroenteritis, de novo pyrimidine synthesis has been shown to be essential for successful intestinal colonization, a key aspect of its virulence. A mutant strain with a deletion in the pyrE gene, which encodes orotate phosphoribosyltransferase, exhibited a significant defect in its ability to colonize the intestines of chicks.
| Strain | Host | Outcome |
| S. Typhimurium ΔpyrE | 4-day-old chicks | Significantly reduced competitive index compared to wild-type, indicating poor colonization. |
| S. Typhimurium ΔpyrE with pyrE in trans | 4-day-old chicks | Restoration of colonization to wild-type levels. |
Experimental Protocols
1. Sae-Dependent Promoter Activity Assay in S. aureus:
-
A reporter plasmid is constructed where a promoter of a Sae-regulated gene (e.g., hla promoter) is fused to a reporter gene (e.g., lacZ or luciferase).
-
This plasmid is introduced into wild-type and pyrimidine biosynthesis mutant strains of S. aureus.
-
The bacteria are grown under specific conditions, and the activity of the reporter enzyme is measured to quantify the level of promoter activity.
2. Competitive Index (CI) Assay in S. Typhimurium:
-
A mixed inoculum containing equal numbers of the wild-type and the pyrE mutant strain of S. Typhimurium is prepared.
-
The mixture is orally administered to an animal model (e.g., chicks).
-
After a specified period, bacteria are recovered from the intestines and plated on selective media to differentiate between the wild-type and mutant strains.
-
The CI is calculated as the ratio of mutant to wild-type bacteria recovered, normalized to the input ratio. A CI of less than 1 indicates that the mutant is less fit for colonization.
Regulatory Relationship
The findings in S. aureus and S. Typhimurium suggest that the integrity of the pyrimidine biosynthesis pathway is a prerequisite for the proper functioning of virulence regulatory networks and for establishing a successful infection.
Conclusion and Future Directions
The evidence presented in this guide highlights a fascinating link between a fundamental metabolic pathway and the expression of virulence factors in diverse pathogens. In Entamoeba histolytica, DPD appears to play a direct role in enhancing virulence, likely as a metabolic adaptation to nutrient stress. In contrast, in bacterial pathogens like Staphylococcus aureus and Salmonella Typhimurium, the focus is on the broader pyrimidine biosynthesis pathway, which is essential for the proper functioning of key virulence regulatory systems.
These findings open up new avenues for antimicrobial drug development. Targeting DPD in E. histolytica or key enzymes in the pyrimidine biosynthesis pathway of bacteria could represent a novel strategy to disarm these pathogens and reduce their virulence. Further research is needed to fully elucidate the molecular mechanisms connecting pyrimidine metabolism to virulence gene regulation and to explore the therapeutic potential of targeting these pathways.
References
A Comparative Guide to DPD-Mediated Metabolism Across Species
For Researchers, Scientists, and Drug Development Professionals
Dihydropyrimidine dehydrogenase (DPD), encoded by the DPYD gene, is the rate-limiting enzyme in the catabolism of pyrimidines like uracil and thymine.[1][2] Its clinical significance is paramount in oncology, as it metabolizes over 85% of administered 5-fluorouracil (5-FU), a common chemotherapeutic agent.[2][3] Significant inter-individual and cross-species variations in DPD activity can drastically alter drug efficacy and toxicity, making a thorough understanding of these differences crucial for drug development and personalized medicine.[4][5]
This guide provides a comparative overview of DPD-mediated metabolism, summarizing key quantitative data, detailing experimental protocols for its assessment, and illustrating the relevant metabolic and regulatory pathways.
Quantitative Comparison of DPD Activity
DPD activity exhibits considerable variability across different species and even among human populations.[2][5] This variability is often attributed to genetic polymorphisms in the DPYD gene.[6][7] The following table summarizes DPD activity measured in peripheral blood mononuclear cells (PBMCs), a common surrogate for systemic DPD function, across different human populations.
| Population | Mean DPD Activity (nmol/min/mg protein) | Notes | Reference |
| Caucasian | 0.29 ± 0.007 | - | --INVALID-LINK--[5] |
| African-American | 0.26 ± 0.006 | Median activity was significantly lower than in Caucasians. | --INVALID-LINK--[5] |
| General (Mixed Population) | 0.425 ± 0.124 | Includes individuals with normal, partial, and profound deficiency. | --INVALID-LINK--[5] |
The kinetic parameters of DPD for its substrate 5-FU also show variability, often due to specific genetic variants. These parameters are critical for understanding the efficiency of drug metabolism.
| DPD Variant | Km (μM) | Vmax (pmol/min/DPD unit) | Intrinsic Clearance (CLint; μl/min/DPD unit) | Reference |
| Wild-Type | 1.60 | 31.56 | 19.77 | --INVALID-LINK--[7] |
| D949V | 1.37 | 13.90 | 10.15 | --INVALID-LINK--[7] |
| I560S | 1.45 | 1.95 | 1.34 | --INVALID-LINK--[7] |
| Y186C | 1.73 | 32.84 | 18.98 | --INVALID-LINK--[7] |
Signaling and Regulatory Pathways
While DPD is primarily a metabolic enzyme, its expression is subject to complex transcriptional regulation, which can be considered a form of signaling. The regulation of the DPYD gene is not fully understood, but several transcription factors and signaling pathways have been implicated.
DPD Metabolic Pathway
DPD initiates the three-step metabolic pathway for the degradation of 5-FU.[7] This pathway is crucial for detoxifying the drug and preventing severe side effects.[4]
Caption: The catabolic pathway of 5-Fluorouracil (5-FU).
DPYD Gene Regulation
The expression of the DPYD gene is controlled by various transcription factors. Sp1 is a known strong activator, while Sp3 can act as a weak activator or a negative regulator in cooperation with Sp1.[8] Other factors like CUTL1, E47, and FOXJ2 have also been identified as potential regulators.[1] Furthermore, epigenetic mechanisms such as promoter methylation can influence DPYD expression.[9]
Caption: Transcriptional regulation of the DPYD gene.
Experimental Protocols
Accurate measurement of DPD activity is essential for both research and clinical applications. Various methods have been developed, each with its own advantages and limitations.
DPD Enzyme Activity Radioassay in PBMCs
This method is a well-established technique for determining DPD activity in peripheral blood mononuclear cells (PBMCs).[10]
Principle: The assay measures the conversion of radiolabeled 5-FU to its metabolite, dihydrofluorouracil (DHFU), in cell lysates.
Protocol:
-
PBMC Isolation: Isolate PBMCs from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Cell Lysis: Prepare cell lysates from the isolated PBMCs.
-
Protein Quantification: Determine the total protein concentration of the lysates using a standard method like the Bradford or BCA assay.
-
Enzyme Reaction: Incubate the cell lysates with a reaction buffer containing NADPH (a cofactor) and 14C-labeled 5-FU at 37°C.[11]
-
Separation and Detection: Stop the reaction and separate the substrate (5-FU) from the product (DHFU) using high-performance liquid chromatography (HPLC).
-
Quantification: Quantify the amount of radiolabeled DHFU using a flow scintillation analyzer.[11]
-
Calculation: Express DPD activity as nmol of DHFU formed per minute per milligram of protein.
Experimental Workflow for DPD Phenotyping
The overall workflow for DPD phenotyping involves sample collection, processing, and analysis.
Caption: General workflow for DPD phenotyping in PBMCs.
13C-Uracil Breath Test
This is a less invasive method for assessing in vivo DPD activity.
Principle: The test measures the rate of metabolism of 13C-labeled uracil to 13CO2, which is then exhaled.[10] Reduced DPD activity leads to a lower rate of 13CO2 production.
Protocol:
-
Baseline Breath Sample: Collect a baseline breath sample from the subject.
-
Administration of 13C-Uracil: The subject ingests an aqueous solution of 2-13C-uracil.[10]
-
Serial Breath Samples: Collect breath samples at various time points (e.g., every 10-15 minutes for up to 180 minutes).
-
13CO2 Measurement: Analyze the 13CO2 levels in the exhaled breath using isotope ratio mass spectrometry or infrared spectroscopy.[10]
-
Data Analysis: Calculate parameters such as the maximum concentration (Cmax) of 13CO2 and the cumulative percentage of the 13C dose recovered over time.
References
- 1. genecards.org [genecards.org]
- 2. [Dihydropyrimidine dehydrogenase activity and its genetic aberrations] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reduced 5-FU clearance in a patient with low DPD activity due to heterozygosity for a mutant allele of the DPYD gene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gene - DPYD [maayanlab.cloud]
- 5. Ethnic Diversity of DPD Activity and the DPYD Gene: Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative functional analysis of DPYD variants of potential clinical relevance to dihydropyrimidine dehydrogenase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Importance of Rare DPYD Genetic Polymorphisms for 5-Fluorouracil Therapy in the Japanese Population [frontiersin.org]
- 8. ovid.com [ovid.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. pubcompare.ai [pubcompare.ai]
A Comparative Analysis of Dihydropyrimidine Dehydrogenase (DPD) Production in Diverse Bacterial Strains
For researchers, scientists, and professionals in drug development, understanding the enzymatic capabilities of various microorganisms is paramount. Dihydropyrimidine dehydrogenase (DPD), the initial and rate-limiting enzyme in the pyrimidine catabolic pathway, plays a crucial role in nucleotide metabolism and the degradation of fluoropyrimidine drugs. This guide provides a quantitative comparison of DPD production in different bacterial strains, supported by experimental data and detailed methodologies, to aid in the selection of appropriate microbial systems for research and biotechnological applications.
Executive Summary
This guide consolidates available data on the production of Dihydropyrimidine Dehydrogenase (DPD) across various bacterial strains, including Escherichia coli, Pseudomonas aeruginosa, Alcaligenes eutrophus, and Clostridium uracilicum. While a direct comparative study under standardized conditions remains to be comprehensively performed in the literature, this guide synthesizes the existing quantitative data on enzyme activity. The information presented highlights the inherent differences in the metabolic pathways and enzymatic efficiencies of these microorganisms. Detailed experimental protocols for DPD activity measurement and relevant metabolic pathway diagrams are provided to facilitate reproducible research in this area.
Quantitative Comparison of DPD Activity
The following table summarizes the reported DPD activity in different bacterial strains. It is important to note that the values are derived from separate studies, which may employ different experimental conditions. Therefore, these values should be considered as indicative of the relative DPD production capabilities of these strains.
| Bacterial Strain | DPD Specific Activity (U/mg) | Cofactor | Comments | Reference |
| Escherichia coli | Data not available in comparative studies | NADH | DPD from E. coli is a novel NADH-dependent heterotetramer.[1][2] | [1][2] |
| Pseudomonas aeruginosa | Data not available in comparative studies | NADPH | The DPD system in P. aeruginosa is composed of two different polypeptides (PydX and PydA) and prefers NADPH as a cosubstrate.[2] | [2] |
| Alcaligenes eutrophus | Data not available in comparative studies | Not specified | DPD activity has been demonstrated in this strain.[2] | [2] |
| Clostridium uracilicum | Data not available in comparative studies | Not specified | This uracil-fermenting bacterium utilizes the reductive pyrimidine catabolic pathway for growth.[2] | [2] |
Unit Definition: One unit (U) of DPD activity is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate (e.g., uracil or thymine) per minute under the specified assay conditions.[1]
Experimental Protocols
Reproducible and accurate measurement of DPD activity is critical for comparative studies. The following section details a common methodology for the determination of DPD activity in bacterial lysates.
DPD Enzyme Activity Assay
This protocol is adapted from studies on E. coli DPD and can be modified for other bacterial strains.[1]
1. Preparation of Cell Lysate:
-
Bacterial Culture: Grow the bacterial strain of interest in a suitable medium (e.g., Luria-Bertani broth) to the desired growth phase (e.g., late exponential or early stationary phase).
-
Cell Harvesting: Centrifuge the culture at 4°C to pellet the cells.
-
Washing: Wash the cell pellet with a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.5) to remove residual media components.
-
Cell Lysis: Resuspend the cell pellet in lysis buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing protease inhibitors). Disrupt the cells using a suitable method such as sonication or a French press.
-
Clarification: Centrifuge the cell lysate at high speed (e.g., >12,000 x g) at 4°C to remove cell debris. The resulting supernatant is the crude cell extract containing the DPD enzyme.
-
Protein Quantification: Determine the total protein concentration of the cell extract using a standard method like the Bradford or BCA assay.
2. Enzyme Activity Measurement:
-
Reaction Mixture: Prepare a reaction mixture containing:
-
100 mM buffer (e.g., CAPS-NaOH, pH 11.0 for the oxidation reaction, or a neutral pH buffer for the reduction reaction)
-
Substrate: 1 mM 5,6-dihydrouracil (for oxidation) or 100 µM uracil/thymine (for reduction)
-
Cofactor: 100 µM NAD+ (for oxidation) or 100 µM NADH/NADPH (for reduction)
-
-
Initiation of Reaction: Add a known amount of the cell extract to the pre-warmed reaction mixture to start the reaction.
-
Spectrophotometric Monitoring: Monitor the change in absorbance at 340 nm, which corresponds to the oxidation of NADH/NADPH to NAD+/NADP+ (decrease in absorbance) or the reduction of NAD+/NADP+ to NADH/NADPH (increase in absorbance).
-
Calculation of Activity: Calculate the enzyme activity based on the rate of change in absorbance, using the molar extinction coefficient of NADH/NADPH (6.22 mM⁻¹cm⁻¹ at 340 nm). The specific activity is then expressed as Units per milligram of total protein.
Signaling Pathways and Metabolic Context
The production and activity of DPD are embedded within the broader context of pyrimidine metabolism. Understanding these pathways is essential for interpreting quantitative data and for any genetic engineering efforts aimed at modulating DPD production.
The diagram above illustrates the sequential enzymatic reactions involved in the breakdown of uracil and thymine. DPD catalyzes the first committed step, highlighting its significance in controlling the flux through this pathway.
Experimental Workflow for DPD Activity Comparison
A standardized workflow is crucial for obtaining comparable quantitative data on DPD production across different bacterial strains.
This workflow outlines the key steps from bacterial culture to the final comparative analysis of DPD specific activity, emphasizing the need for consistent sample processing and analytical methods to ensure the validity of the comparison.
Conclusion
The quantitative comparison of DPD production across different bacterial strains is an area that warrants further systematic investigation. The available data suggests that there are significant differences in the DPD enzymes and their associated metabolic pathways among bacteria like Escherichia coli and Pseudomonas aeruginosa. For researchers and drug development professionals, the choice of a bacterial strain for studies involving pyrimidine metabolism or the expression of DPD should be guided by the specific requirements of their application, including the desired cofactor dependency and metabolic context. The experimental protocols and workflows provided in this guide offer a foundation for conducting such comparative studies in a rigorous and reproducible manner.
References
Safety Operating Guide
Proper Disposal of 4,5-Dihydroxypentane-2,3-dione: A Comprehensive Guide for Laboratory Professionals
For Immediate Reference: Key Safety and Disposal Information
Proper management of chemical waste is paramount for laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of 4,5-Dihydroxypentane-2,3-dione (DPD), a key signaling molecule in bacterial quorum sensing. Researchers, scientists, and drug development professionals should adhere to these protocols to minimize risks and ensure compliance with safety regulations.
Summary of Chemical Properties and Hazards
The following table summarizes essential quantitative data for this compound, facilitating a quick assessment of its key characteristics.
| Property | Value | Source |
| Molecular Formula | C₅H₈O₄ | [1][2] |
| Molecular Weight | 132.11 g/mol | [1][2] |
| Appearance | Colorless (in pure form) | [3] |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | Smolecule |
| Signal Word | Warning | Smolecule |
Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before handling this compound, ensure that the following personal protective equipment is worn:
-
Eye Protection: Wear tightly fitting safety goggles or chemical safety glasses as described by OSHA.
-
Hand Protection: Use compatible, chemical-resistant gloves. Butyl rubber and Neoprene are suitable for handling polar organic compounds like ketones.
-
Skin and Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.
-
Respiratory Protection: If working with aerosols or in a poorly ventilated area, use a NIOSH/MSHA-approved respirator.
Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.
Step-by-Step Disposal Procedures
Due to its irritant properties, this compound and its contaminated materials must be disposed of as hazardous waste. Do not discharge into drains or the environment.
1. Waste Collection and Storage:
-
Collect all waste materials, including unused product, contaminated solutions, and disposable labware (e.g., pipette tips, gloves), in a designated and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical; a high-density polyethylene (HDPE) container is recommended.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
2. Chemical Inactivation (for small quantities): For small amounts of this compound solutions, chemical degradation can be considered to render it less hazardous before collection by a certified waste disposal service.
-
Oxidation: The dicarbonyl functionality of DPD can be oxidized. A common laboratory procedure for the degradation of similar ketones involves the use of a strong oxidizing agent.
-
Caution: This procedure should only be carried out by trained personnel in a chemical fume hood with appropriate PPE.
-
Slowly add a solution of potassium permanganate (KMnO₄) to the aqueous solution of this compound while stirring. The purple color of the permanganate will disappear as it is consumed. Continue adding until a faint pink color persists, indicating the reaction is complete.
-
The resulting solution will contain manganese dioxide and other less hazardous organic compounds. This solution should still be collected and disposed of as hazardous waste.
-
-
Reduction: Alternatively, reduction with a mild reducing agent can convert the ketone groups to alcohols.
-
In a fume hood, slowly add a solution of sodium borohydride (NaBH₄) to the DPD solution. This reaction can be vigorous, so the addition should be slow and the solution may need to be cooled.
-
After the reaction is complete, the resulting solution should be neutralized and then collected for disposal as hazardous waste.
-
3. Final Disposal:
-
All waste, including chemically treated solutions, must be disposed of through an approved hazardous waste disposal facility.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
-
Complete a hazardous waste manifest form as required by your institution's Environmental Health and Safety (EHS) department.
Chemical Reactivity and Incompatibilities
To prevent hazardous reactions, do not store or mix this compound with the following:
-
Strong Oxidizing Agents: Such as potassium permanganate and chromium trioxide, as they can lead to vigorous and potentially exothermic reactions.
-
Strong Reducing Agents: Including sodium borohydride and lithium aluminum hydride, which can also cause vigorous reactions.
-
Strong Bases and Acids: Can catalyze degradation or other reactions.
Experimental Protocol: Vibrio harveyi Bioluminescence Bioassay for Autoinducer-2 (AI-2) Activity
1. Preparation of Reporter Strain:
-
Grow the reporter strain overnight in a suitable marine broth (e.g., Luria-Bertani broth supplemented with 2% NaCl).
2. Assay Procedure:
-
Dilute the overnight culture of the reporter strain (e.g., 1:5000) into fresh assay medium.
-
In a 96-well microtiter plate, add a sample of the cell-free supernatant containing the this compound to be tested.
-
Add the diluted reporter strain to each well.
-
Incubate the plate at 30°C with shaking.
Visualizing the Autoinducer-2 (AI-2) Signaling Pathway
This guide provides a framework for the safe handling and disposal of this compound. Always consult your institution's specific safety protocols and EHS guidelines. By adhering to these procedures, you contribute to a safer laboratory environment and responsible chemical waste management.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
